Product packaging for [1,2,4]Triazolo[4,3-a]pyridine-3-thiol(Cat. No.:CAS No. 6952-68-7)

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol

Cat. No.: B1298100
CAS No.: 6952-68-7
M. Wt: 151.19 g/mol
InChI Key: ZQMDNIPQCWNIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol is a useful research compound. Its molecular formula is C6H5N3S and its molecular weight is 151.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B1298100 [1,2,4]Triazolo[4,3-a]pyridine-3-thiol CAS No. 6952-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMDNIPQCWNIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=S)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219772
Record name (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-68-7
Record name 1,2,4-Triazolo(4,3-a)pyridine-3-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6952-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]Triazolo[4,3-a]pyridine-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RLY3OSJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Triazolo[4,3-a]pyridine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Triazolo[4,3-a]pyridine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic protocol, physical and spectroscopic properties, and a visual representation of the synthetic workflow.

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The 3-thiol derivative, Triazolo[4,3-a]pyridine-3-thiol (also known as[1][2][3]triazolo[4,3-a]pyridine-3(2H)-thione), serves as a key intermediate for the synthesis of a wide range of functionalized compounds. Its ability to undergo further reactions at the thiol group allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of Triazolo[4,3-a]pyridine-3-thiol

The synthesis of Triazolo[4,3-a]pyridine-3-thiol is most commonly achieved through the cyclocondensation reaction of 2-hydrazinopyridine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbazate intermediate, which subsequently cyclizes to form the stable triazole ring.

Synthetic Workflow

The logical workflow for the synthesis is outlined below.

Synthesis_Workflow Start Starting Materials Reactants 2-Hydrazinopyridine Carbon Disulfide Potassium Hydroxide Start->Reactants Provide Reaction Reaction Reactants->Reaction Combine in Ethanol Intermediate Dithiocarbazate Intermediate (in situ) Reaction->Intermediate Cyclization Intramolecular Cyclization & Acidification Intermediate->Cyclization Product Triazolo[4,3-a]pyridine-3-thiol Cyclization->Product Purification Purification Product->Purification Recrystallization FinalProduct Pure Product Purification->FinalProduct Characterization Characterization FinalProduct->Characterization Analysis NMR, IR, MS, MP Characterization->Analysis

Synthesis Workflow for Triazolo[4,3-a]pyridine-3-thiol
Experimental Protocol

This protocol is based on established procedures for the synthesis of similar triazole-thiols.

Materials:

  • 2-Hydrazinopyridine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol.

  • Addition of Reactants: To the ethanolic KOH solution, add 2-hydrazinopyridine (1.0 equivalent) and stir until fully dissolved. Cool the mixture in an ice bath.

  • Formation of Dithiocarbazate: Slowly add carbon disulfide (1.2 equivalents) dropwise to the cooled solution. The reaction is exothermic. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with glacial acetic acid to precipitate the product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol to yield Triazolo[4,3-a]pyridine-3-thiol as a crystalline solid.

Characterization Data

The synthesized Triazolo[4,3-a]pyridine-3-thiol can be characterized by its physical and spectroscopic properties.

Physical Properties
PropertyValue
Molecular Formula C₆H₅N₃S
Molecular Weight 151.19 g/mol [4][5]
Appearance White to pale cream powder
Melting Point 210-219 °C[1]
CAS Number 6952-68-7[4]
Spectroscopic Data

The structure of Triazolo[4,3-a]pyridine-3-thiol is confirmed by various spectroscopic techniques. It's important to note that this compound can exist in two tautomeric forms: the thiol and the thione. In the solid state and in solution, the thione form is generally predominant.

Mass Spectrometry:

TechniqueIonization Modem/z (relative intensity)
GC-MSEI151 (M⁺), 78

Note: The mass spectrum available on PubChem shows a top peak at m/z 151, corresponding to the molecular ion, and a third highest peak at m/z 78.[4]

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3100-2800N-H stretching (thione tautomer)
~1640C=N stretching
~1500C=C stretching (aromatic)
~1200C=S stretching (thione tautomer)

Note: The presence of a broad N-H stretch and a strong C=S absorption are indicative of the thione tautomer being the major form.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0-14.0br sN-H (thione)
~7.8-8.0mAromatic C-H
~7.0-7.5mAromatic C-H

¹³C NMR (Predicted, in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~170C=S
~145-150Aromatic C
~115-130Aromatic C-H

Logical Relationships in Characterization

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

Characterization_Logic Synthesized_Product Synthesized Product MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR NMR NMR Spectroscopy Synthesized_Product->NMR Molecular_Weight Confirm Molecular Weight (m/z = 151) MS->Molecular_Weight Functional_Groups Identify Functional Groups (N-H, C=S, C=N) IR->Functional_Groups Proton_Carbon_Environment Determine Proton & Carbon Environments NMR->Proton_Carbon_Environment Structure_Confirmation Structure Confirmed: Triazolo[4,3-a]pyridine-3-thiol Molecular_Weight->Structure_Confirmation Functional_Groups->Structure_Confirmation Proton_Carbon_Environment->Structure_Confirmation

Logical Flow for Structural Characterization

Conclusion

This technical guide has outlined a reliable and reproducible approach for the synthesis of Triazolo[4,3-a]pyridine-3-thiol. The provided characterization data, including physical properties and expected spectroscopic features, will aid researchers in confirming the identity and purity of the synthesized compound. This foundational knowledge is crucial for the subsequent utilization of this versatile building block in the development of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of Triazolo[4,3-a]pyridine-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Triazolo[4,3-a]pyridine-3-thiol (CAS Number: 6952-68-7). This fused heterocyclic compound is of significant interest in medicinal chemistry and drug development due to its structural similarity to a variety of bioactive molecules.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for Triazolo[4,3-a]pyridine-3-thiol. It is important to note that this compound exists in a thiol-thione tautomerism. The thione form, 2H-[1][2]triazolo[4,3-a]pyridine-3-thione, is generally considered the more stable tautomer. The presented data corresponds to this more stable form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for Triazolo[4,3-a]pyridine-3-thione

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~13.5-14.5 (br s, 1H)N-H
~8.0-8.2 (d, 1H)H-5
~7.5-7.7 (m, 1H)H-7
~7.1-7.3 (m, 1H)H-8
~6.9-7.1 (t, 1H)H-6

Note: The chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of Triazolo[4,3-a]pyridine-3-thione is expected to show characteristic absorption bands for the triazolopyridine ring system and the thione group.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000C-H stretch (aromatic)Medium
2900-2700N-H stretch (broad)Medium-Strong
~1640C=N stretchStrong
~1580C=C stretch (aromatic)Strong
1300-1100C=S stretchStrong
~750C-H out-of-plane bendStrong
Mass Spectrometry (MS)

Mass spectrometry data from the PubChem database for Triazolo[4,3-a]pyridine-3-thiol (CID 676422) indicates a molecular ion peak corresponding to its molecular weight.[3]

Table 3: Mass Spectrometry Data

m/z Assignment Relative Intensity
151[M]⁺ (Molecular Ion)High
152[M+1]⁺Moderate
93FragmentHigh
78FragmentModerate

Experimental Protocols

The following section details a plausible synthetic route for Triazolo[4,3-a]pyridine-3-thiol, adapted from established procedures for its oxygen analog, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.

Synthesis of Triazolo[4,3-a]pyridine-3-thiol

This procedure involves the cyclization of 2-hydrazinopyridine with carbon disulfide.

Materials:

  • 2-Hydrazinopyridine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl, for acidification)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinopyridine (1 equivalent) and potassium hydroxide (1.1 equivalents) in ethanol.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.2 equivalents) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water.

  • Precipitation: The aqueous solution is then acidified with dilute hydrochloric acid to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Analysis Protocol

Instrumentation:

  • NMR: Bruker Avance 400 MHz spectrometer (or equivalent)

  • IR: PerkinElmer Spectrum GX FT-IR spectrometer (or equivalent) with KBr pellets

  • MS: Agilent GC-MS system (or equivalent)

Sample Preparation:

  • NMR: Dissolve approximately 10 mg of the purified product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • IR: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) for GC-MS analysis.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of Triazolo[4,3-a]pyridine-3-thiol.

Synthesis_Workflow Reactants 2-Hydrazinopyridine + CS₂ + KOH Reaction Reflux in Ethanol Reactants->Reaction Workup Solvent Removal & Water Addition Reaction->Workup Precipitation Acidification (HCl) Workup->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product Triazolo[4,3-a]pyridine-3-thiol Purification->Product

Caption: Synthetic workflow for Triazolo[4,3-a]pyridine-3-thiol.

Spectroscopic_Analysis_Workflow Sample Purified Product NMR NMR Analysis (¹H, ¹³C) Sample->NMR IR IR Analysis (FT-IR) Sample->IR MS MS Analysis (GC-MS) Sample->MS Data Structural Elucidation & Data Compilation NMR->Data IR->Data MS->Data

Caption: Workflow for spectroscopic analysis.

References

Crystal Structure Analysis of Triazolo[4,3-a]pyridine-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of Triazolo[4,3-a]pyridine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific molecule, this guide utilizes data from the closely related structure of 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine as a representative example to illustrate the principles and data presentation of a typical crystal structure analysis. This document outlines detailed experimental protocols for synthesis and single-crystal X-ray diffraction, presents crystallographic data in a structured format, and visualizes key experimental workflows.

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiol derivative, Triazolo[4,3-a]pyridine-3-thiol, is a key intermediate for the synthesis of more complex molecules. Understanding its three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-based drug design, enabling the rational design of novel therapeutics with improved potency and selectivity.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline material.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine bond lengths, bond angles, and the overall molecular conformation, which are essential for understanding intermolecular interactions in the solid state.[4]

Data Presentation

The following tables summarize the crystallographic data for a representative compound, 3-(pyridin-4-yl)-[1][2][3]triazolo[4,3-a]pyridine, which serves as an illustrative example for the type of data obtained in a crystal structure analysis of a Triazolo[4,3-a]pyridine derivative.[5]

Table 1: Crystal Data and Structure Refinement Details [5]

ParameterValue
Empirical formulaC₁₁H₈N₄
Formula weight196.22
Temperature193.00(10) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP 2₁/c
Unit cell dimensions
a15.1413(12) Å
b6.9179(4) Å
c13.0938(8) Å
α90°
β105.102(6)°
γ90°
Volume1324.16(16) ų
Z4
Density (calculated)0.984 Mg/m³
Absorption coefficient0.064 mm⁻¹
F(000)408
Data collection
Reflections collected10592
Independent reflections2315 [R(int) = 0.0242]
Refinement
Goodness-of-fit on F²1.059
Final R indices [I>2sigma(I)]R₁ = 0.0337, wR₂ = 0.0883
R indices (all data)R₁ = 0.0384, wR₂ = 0.0917

Table 2: Selected Bond Lengths (Å) [5]

BondLength (Å)
N1-C91.321(2)
N1-N21.383(2)
N2-C11.312(2)
N3-C11.368(2)
N3-C51.391(2)
C1-N41.358(2)

Table 3: Selected Bond Angles (°) [5]

AngleDegree (°)
C9-N1-N2105.11(12)
C1-N2-N1113.19(12)
C1-N3-C5117.15(13)
N2-C1-N3108.93(14)
N2-C1-N4126.15(15)
N3-C1-N4124.91(15)

Experimental Protocols

Synthesis of Triazolo[4,3-a]pyridine-3-thiol

This protocol describes a plausible synthetic route based on the cyclization of 2-hydrazinopyridine with a thiocarbonyl source.

Materials:

  • 2-Hydrazinopyridine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Potassium Dithiocarbazate Salt: A solution of potassium hydroxide (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. To this solution, 2-hydrazinopyridine (1 equivalent) is added portion-wise, followed by the slow addition of carbon disulfide (1.1 equivalents) while maintaining the temperature below 10 °C. The reaction mixture is stirred for 2-3 hours at room temperature.

  • Cyclization: The resulting precipitate of the potassium dithiocarbazate salt is collected by filtration, washed with cold ethanol, and dried. The salt is then refluxed in water or ethanol for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (use appropriate safety precautions and a gas trap).

  • Isolation and Purification: The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid Triazolo[4,3-a]pyridine-3-thiol is collected by filtration, washed with water, and dried.

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in a suitable solvent such as ethanol, methanol, or a mixture of solvents.[6]

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a small organic molecule.[1][4]

Equipment:

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα) and detector.

  • Goniometer head and mounting pins.

  • Cryostream for low-temperature data collection.

  • Computer with software for data collection, processing, and structure solution and refinement (e.g., SHELX).

Procedure:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a glass fiber or a cryoloop, which is then attached to a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The unit cell parameters are determined from a preliminary set of diffraction images. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for the crystal structure analysis.

Synthesis_Pathway 2-Hydrazinopyridine 2-Hydrazinopyridine Triazolo[4,3-a]pyridine-3-thiol Triazolo[4,3-a]pyridine-3-thiol 2-Hydrazinopyridine->Triazolo[4,3-a]pyridine-3-thiol Cyclization CS2_KOH 1. CS2, KOH, EtOH 2. Reflux

Caption: Synthesis of Triazolo[4,3-a]pyridine-3-thiol.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Crystal Mounting Crystal Mounting Crystallization->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Reduction Data Reduction X-ray Diffraction->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation Final Structure Final Structure Validation->Final Structure

References

Physical and chemical properties ofTriazolo[4,3-a]pyridine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Triazolo[4,3-a]pyridine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physical and chemical properties, including its tautomeric nature, spectral characteristics, and synthetic methodologies. The information is presented to support further research and development involving this versatile scaffold.

Physical and Chemical Properties

Triazolo[4,3-a]pyridine-3-thiol, also known by its IUPAC name 2H-[1][2]triazolo[4,3-a]pyridine-3-thione, is a stable solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C6H5N3S[1]
Molecular Weight 151.19 g/mol [1]
Appearance Solid (form may vary)Assumed based on general properties
Melting Point Not explicitly found in searches
Solubility Not explicitly found in searches
pKa Not explicitly found in searches
CAS Number 6952-68-7[1]

Tautomerism

A critical aspect of the chemistry of Triazolo[4,3-a]pyridine-3-thiol is its existence in a tautomeric equilibrium between the thiol and thione forms.[3][4][5] The thione form is generally considered to be the more stable tautomer in the gas phase and in solution.[3][5] This equilibrium is crucial as it influences the compound's reactivity and its interactions in biological systems.

Caption: Thiol-thione tautomerism of Triazolo[4,3-a]pyridine-3-thiol.

Synthesis

The synthesis of the[1][2]triazolo[4,3-a]pyridine core can be achieved through various methods. A common approach involves the cyclization of a 2-hydrazinopyridine derivative.

Experimental Protocol: Synthesis from 2-Hydrazinopyridine

This protocol describes a general method for the synthesis of the triazolo[4,3-a]pyridine scaffold, which can be adapted for the synthesis of the 3-thiol derivative.

Materials:

  • 2-Hydrazinopyridine

  • Carbon disulfide (CS2)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Formation of the Dithiocarbazate Intermediate

    • Dissolve 2-hydrazinopyridine in ethanol in a round-bottom flask.

    • Add an equimolar amount of potassium hydroxide to the solution and stir until dissolved.

    • Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise.

    • Stir the reaction mixture at room temperature for several hours. The potassium dithiocarbazate intermediate will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry.

  • Step 2: Cyclization to Triazolo[4,3-a]pyridine-3-thiol

    • Suspend the dried potassium dithiocarbazate in water.

    • Heat the suspension to reflux. The cyclization reaction will occur, leading to the formation of the potassium salt of Triazolo[4,3-a]pyridine-3-thiol.

    • After cooling, acidify the solution with dilute hydrochloric acid to precipitate the final product.

    • Filter the solid, wash thoroughly with water, and dry to obtain Triazolo[4,3-a]pyridine-3-thiol.

synthesis_workflow start 2-Hydrazinopyridine step1 React with CS2 and KOH in Ethanol start->step1 intermediate Potassium Dithiocarbazate Intermediate step1->intermediate step2 Reflux in Water intermediate->step2 cyclized_salt Potassium Salt of Triazolo[4,3-a]pyridine-3-thiol step2->cyclized_salt step3 Acidify with HCl cyclized_salt->step3 product Triazolo[4,3-a]pyridine-3-thiol step3->product

Caption: General synthesis workflow for Triazolo[4,3-a]pyridine-3-thiol.

Spectral Data

The structural elucidation of Triazolo[4,3-a]pyridine-3-thiol and its derivatives relies on various spectroscopic techniques.

Spectroscopic Data Observed Characteristics
¹³C NMR Spectral data is available in public databases like PubChem.[1]
Mass Spectrometry The NIST Mass Spectrometry Data Center provides mass spectral data.[1]
IR Spectroscopy IR spectra are available, with characteristic peaks for the thione C=S and N-H bonds.[1]

Reactivity

The reactivity of Triazolo[4,3-a]pyridine-3-thiol is characterized by the interplay of the triazole and pyridine rings, and the exocyclic sulfur atom.

  • Alkylation: The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with various electrophiles to yield 3-(alkylthio)-[1][2]triazolo[4,3-a]pyridines.

  • Oxidation: The thiol/thione group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the oxidizing agent and reaction conditions.

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although the fused triazole ring is generally deactivating. The position of substitution is influenced by the electronic effects of the triazole ring.

  • Ring-Opening Reactions: Under harsh conditions, such as strong acid or base, the triazole ring can undergo ring-opening reactions.

Biological Significance

Derivatives of the[1][2]triazolo[4,3-a]pyridine scaffold have shown a wide range of biological activities, making this core structure attractive for drug discovery.

  • Anticancer Activity: Certain derivatives have been investigated as potent and selective c-Met kinase inhibitors, showing promise in preclinical cancer models.[6]

  • Antibacterial and Antifungal Activity: The fused triazole ring system is a common pharmacophore in antimicrobial agents.[7][8]

  • Enzyme Inhibition: The[1][2]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[9]

signaling_pathway cluster_kinase Kinase Activity kinase Kinase (e.g., c-Met) p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase Downstream Signaling Downstream Signaling p_substrate->Downstream Signaling Leads to inhibitor Triazolo[4,3-a]pyridine Derivative inhibitor->kinase Inhibition Cell Proliferation, etc. Cell Proliferation, etc. Downstream Signaling->Cell Proliferation, etc.

Caption: Inhibition of a kinase signaling pathway by a Triazolo[4,3-a]pyridine derivative.

References

Tautomerism inTriazolo[4,3-a]pyridine Derivatives: A Technical Guide for Researchers

Tautomerism in[1][2][3]Triazolo[4,3-a]pyridine Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The tautomeric nature of these derivatives can significantly influence their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape. These characteristics, in turn, affect their pharmacokinetic and pharmacodynamic profiles, including receptor binding and membrane permeability. A thorough understanding of the tautomeric equilibria is therefore crucial for the rational design and development of novel therapeutics based on this heterocyclic system.

This technical guide provides an in-depth overview of the tautomerism in[1][2][3]triazolo[4,3-a]pyridine derivatives, summarizing key quantitative data, detailing experimental and computational protocols for their study, and illustrating the underlying principles with clear diagrams.

Annular Prototropic Tautomerism in the[1][2][3]Triazolo[4,3-a]pyridine Core

The unsubstituted[1][2][3]triazolo[4,3-a]pyridine core can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. The principal annular tautomers are the 1H and 2H forms. Additionally, depending on the substitution pattern, other tautomeric forms, such as those involving exocyclic groups (e.g., amino-imino or thione-thiol tautomerism), can also exist.

The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of substituents, the solvent polarity, temperature, and the physical state (solution or solid).

Tautomeric_Equilibriumcluster_tautomersAnnular Tautomers of [1,2,4]Triazolo[4,3-a]pyridinecluster_influencing_factorsInfluencing FactorsT11H-TautomerT22H-TautomerT1->T2 K_T SubstituentsSubstituentsSubstituents->T1SolventSolventSolvent->T1TemperatureTemperatureTemperature->T2StatePhysical StateState->T2

Caption: Annular tautomerism in the[1][2][3]triazolo[4,3-a]pyridine core and key influencing factors.

Quantitative Analysis of Tautomeric Equilibria

Table 1: Summary of Tautomeric Preference in Azole Derivatives (Illustrative)

Compound ClassSubstituentSolventPredominant TautomerMethodReference
1,2,4-Triazoles3-AminoDMSO1H-tautomerNMR, DFT[4]
1,2,4-Triazoles3-NitroDioxane1H-tautomerDipole Moment[5]
1,2,4-Triazoles5-AminoSolid State1H-tautomerX-ray[5]
1,2,4-Triazoles3,5-DichloroSolid State1H-tautomerNQR, X-ray[5]
4-Amino-1,2,4-triazole-3-thione5-(4-nitrophenyl)MethanolThione formHPLC-MS, UV-Vis[6]
3-Hydroxypyridine-WaterZwitterionic pyridoneUV-Vis[7][8]
3-Hydroxypyridine-CyclohexaneHydroxy and pyridone formsUV-Vis[9]

Experimental Protocols for Tautomerism Studies

The determination of tautomeric equilibria relies on methods that can distinguish between the different tautomeric forms and quantify their relative populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[10] The different tautomers will have distinct chemical shifts for their respective nuclei (¹H, ¹³C, ¹⁵N).

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the[1][2][3]triazolo[4,3-a]pyridine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration.

  • Data Acquisition: Record the ¹H NMR spectrum at a constant temperature. If the tautomeric interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. If the exchange is fast, an averaged spectrum will be observed. In such cases, low-temperature NMR studies can be employed to slow down the interconversion and resolve the individual tautomer signals.

  • Signal Assignment: Assign the signals to the specific protons of each tautomer. This can be aided by 2D NMR techniques (COSY, HSQC, HMBC) and comparison with spectra of N-alkylated derivatives that "lock" the tautomeric form.

  • Quantification: The molar ratio of the tautomers is determined by integrating the signals corresponding to analogous protons in each tautomer. The equilibrium constant KT is the ratio of these integrals.

NMR_Workflowcluster_workflowNMR Workflow for Tautomer AnalysisASample Preparation(Dissolution in Deuterated Solvent)BNMR Data Acquisition(¹H, ¹³C, ¹⁵N Spectra)A->BCSignal Assignment(1D, 2D NMR, N-Alkylated Analogs)B->CDIntegration of Tautomer-Specific SignalsC->DECalculation of Molar Ratio and K_TD->E

Caption: Experimental workflow for the determination of tautomeric ratios using NMR spectroscopy.

UV-Vis Spectroscopy

UV-Vis spectroscopy is another common method, particularly useful for systems where the tautomers have distinct chromophores and thus different absorption spectra.[6]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range.

  • Reference Spectra: Obtain the spectra of N-alkylated derivatives, which serve as models for the individual tautomers.

  • Data Analysis: The observed spectrum of the tautomeric mixture is a superposition of the spectra of the individual tautomers. The relative contributions of each tautomer can be deconvoluted to determine the tautomeric ratio. Solvent polarity can be varied to shift the equilibrium, which aids in the analysis.[9]

Computational Chemistry Protocols

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. They can predict the relative stabilities of tautomers and provide insights into the factors governing the equilibrium.[4]

Protocol for DFT Calculations:

  • Structure Optimization: The geometries of all possible tautomers are optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).

  • Solvent Effects: The influence of the solvent is typically included using a polarizable continuum model (PCM).[11]

  • Energy Calculation: The relative electronic energies (and Gibbs free energies) of the tautomers are calculated. The tautomer with the lower energy is predicted to be the more stable and thus the major form at equilibrium.

  • Spectrum Simulation: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated and compared with experimental data to aid in the assignment of tautomeric forms.

Computational_Workflowcluster_workflowComputational Workflow for Tautomer AnalysisAGeometry Optimization of Tautomers(e.g., DFT/B3LYP)BInclusion of Solvent Effects(e.g., PCM)A->BESimulation of Spectra(NMR, UV-Vis)A->ECCalculation of Relative Energies(ΔE, ΔG)B->CDPrediction of Major TautomerC->DFComparison with Experimental DataD->FE->F

Caption: A typical computational workflow for the theoretical investigation of tautomeric equilibria.

Conclusion

The tautomeric behavior of[1][2][3]triazolo[4,3-a]pyridine derivatives is a critical aspect that influences their chemical and biological properties. While a comprehensive database of quantitative tautomeric equilibrium constants for this specific scaffold is yet to be established, the methodologies for their determination are well-developed. A combined approach utilizing NMR and UV-Vis spectroscopy, alongside DFT calculations, provides a robust framework for the characterization of tautomeric equilibria. For drug development professionals, a clear understanding of the predominant tautomeric forms in relevant physiological environments is essential for accurate structure-activity relationship (SAR) studies and the optimization of lead compounds. Further systematic studies on a wider range of substituted[1][2][3]triazolo[4,3-a]pyridines are warranted to build a comprehensive quantitative understanding of their tautomerism.

An In-depth Technical Guide to the Discovery of Novel triazolo[4,3-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel triazolo[4,3-a]pyridine scaffolds as potent modulators of various biological pathways implicated in a range of diseases, including cancer and infectious diseases. This document details the synthesis, biological activity, and experimental protocols associated with these promising compounds.

Introduction to the triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[4][5][6] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets, making it an attractive starting point for the design of novel therapeutics.[7] This guide focuses on recent advancements in the discovery of triazolo[4,3-a]pyridine derivatives as potent inhibitors of key signaling pathways, including the Hedgehog, Wnt/β-catenin, and PD-1/PD-L1 pathways.

Synthetic Methodologies

The synthesis of the triazolo[4,3-a]pyridine scaffold is versatile, with several established methods. A common and efficient approach involves the one-pot oxidative cyclization of 2-hydrazinopyridine with various aldehydes.[8] Other notable methods include palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration and electrochemically induced desulfurative cyclization.[9]

A mild and efficient one-pot synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines can be achieved at room temperature from the readily available 2-hydrazinopyridine and substituted aromatic aldehydes.[8] This method is noted for its tolerance of various functional groups and its atom-economic nature, providing a straightforward route to a diverse library of compounds.[8]

  • Step 1: To a solution of 2-hydrazinopyridine (1.0 mmol) in a suitable solvent such as ethanol, add the desired aldehyde (1.0 mmol).

  • Step 2: The reaction mixture is stirred at room temperature.

  • Step 3: An oxidizing agent, such as sodium hypochlorite, is added dropwise to the mixture.

  • Step 4: The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Step 5: Upon completion, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyridine derivative.

Biological Activity and Quantitative Data

triazolo[4,3-a]pyridine derivatives have been identified as potent inhibitors of several key drug targets. The following tables summarize the quantitative biological data for selected compounds from this scaffold.

Compound IDTargetAssayIC50 (µM)Cell LineReference
A11SMOWTNot Specified0.27 ± 0.06Not Specified[10]
A11SMOD473HNot Specified0.84 ± 0.12Not Specified[10]
TPB15SmoothenedNot SpecifiedNot SpecifiedMDA-MB-468[1][11]
Compound IDTargetAssay TypeIC50 (nM)Reference
16TNKS1Biochemical29[12]
16TNKS2Biochemical6.3[12]
16Not SpecifiedCellular (HEK293)19[12]
RK-140160TNKS1In vitro PARP42.2[13]
RK-140160TNKS2In vitro PARP42.3[13]
Compound IDTargetIC50 (µM)Antiproliferative IC50 (µM) (A549)Antiproliferative IC50 (µM) (MCF-7)Antiproliferative IC50 (µM) (Hela)Reference
17lc-Met0.0260.98 ± 0.081.05 ± 0.171.28 ± 0.25[14]
17lVEGFR-22.60.98 ± 0.081.05 ± 0.171.28 ± 0.25[14]
Compound IDTargetIC50 (µM)Antiproliferative IC50 (nM) (HeLa)Antiproliferative IC50 (nM) (A549)Antiproliferative IC50 (nM) (MCF-7)Antiproliferative IC50 (nM) (HCT116)Reference
12dTubulin Polymerization1.6415 - 6915 - 6915 - 6915 - 69[15]

Key Signaling Pathways and Mechanisms of Action

The versatility of the triazolo[4,3-a]pyridine scaffold is evident from its ability to target multiple critical signaling pathways.

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Smoothened (SMO), a G protein-coupled receptor, is a key transducer of the Hh signal.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition Target Gene\nExpression Target Gene Expression GLI->Target Gene\nExpression Activation triazolo[4,3-a]pyridine triazolo[4,3-a]pyridine inhibitor triazolo[4,3-a]pyridine->SMO Inhibition Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex Axin GSK3β APC Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF TNKS Tankyrase (TNKS) TNKS->Destruction_Complex Promotes Degradation of Axin triazolo[4,3-a]pyridine triazolo[4,3-a]pyridine inhibitor triazolo[4,3-a]pyridine->TNKS Inhibition Target Gene\nTranscription Target Gene Transcription TCF_LEF->Target Gene\nTranscription Activation PD1_PDL1_Pathway cluster_cells T_Cell T-Cell PD-1 Tumor_Cell Tumor Cell PD-L1 T_Cell->Tumor_Cell Interaction T-Cell_Inactivation T-Cell Inactivation Tumor_Cell->T-Cell_Inactivation triazolo[4,3-a]pyridine triazolo[4,3-a]pyridine inhibitor triazolo[4,3-a]pyridine->T_Cell Inhibition of PD-1/PD-L1 Interaction Drug_Discovery_Workflow Target_Identification Target Identification and Validation Lead_Generation Lead Generation (HTS, Virtual Screening) Target_Identification->Lead_Generation Hit_to_Lead Hit-to-Lead Lead_Generation->Hit_to_Lead Lead_Optimization Lead Optimization (SAR Studies) Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Preclinical_Development Preclinical Development (In vivo studies) Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials Hit_to_Lead->Lead_Optimization Candidate_Selection->Preclinical_Development

References

One-Pot Synthesis of Substituted Triazolo[4,3-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological and pharmaceutical activities. Its derivatives have demonstrated a wide range of applications, including as antibacterial, antithrombotic, anti-inflammatory, and antiproliferative agents. The development of efficient and practical synthetic routes to access these molecules is of great interest to the medicinal and process chemistry communities. This technical guide provides an in-depth overview of modern one-pot methodologies for the synthesis of substituted triazolo[4,3-a]pyridines, focusing on oxidative cyclization, 1,1'-carbonyldiimidazole (CDI) mediated coupling, and palladium-catalyzed cross-coupling strategies.

Oxidative Cyclization of 2-Hydrazinopyridine with Aldehydes

A prevalent and straightforward one-pot approach to substituted triazolo[4,3-a]pyridines involves the condensation of 2-hydrazinopyridine with various aldehydes, followed by an in-situ oxidative cyclization of the resulting hydrazone intermediate. This method is characterized by its operational simplicity, mild reaction conditions, and the use of readily available starting materials.[1][4] A variety of oxidizing agents can be employed to effect the cyclization, with N-bromosuccinimide (NBS) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), trichloroisocyanuric acid (TCCA), and [bis(trifluoroacetoxy)iodo]benzene (HTIB) being common choices.

Data Presentation: Oxidative Cyclization

The following table summarizes the yields of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines prepared via the one-pot reaction of 2-hydrazinopyridine and various aromatic aldehydes using different oxidizing systems.

EntryAldehyde (Substituent)Oxidizing SystemYield (%)
1BenzaldehydeNBS/DBU92
24-MethylbenzaldehydeNBS/DBU87
34-MethoxybenzaldehydeNBS/DBU90
44-ChlorobenzaldehydeNBS/DBU88
54-NitrobenzaldehydeNBS/DBU89
6BenzaldehydeTCCA85
74-MethylbenzaldehydeTCCA81
84-MethoxybenzaldehydeTCCA84
94-ChlorobenzaldehydeTCCA83
104-NitrobenzaldehydeTCCA84
11BenzaldehydeHTIB90
124-MethylbenzaldehydeHTIB85
134-MethoxybenzaldehydeHTIB88
144-ChlorobenzaldehydeHTIB86
154-NitrobenzaldehydeHTIB87

Data sourced from a facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines.

Experimental Protocol: Oxidative Cyclization with NBS/DBU

A mixture of 2-hydrazinopyridine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5 mL) is heated at reflux for 20 minutes to form the corresponding hydrazone. The reaction mixture is then cooled to room temperature. To this solution, N-bromosuccinimide (1.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.0 mmol) are added. The resulting mixture is stirred at room temperature for a specified time (typically 10-30 minutes), monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure 3-substituted-[1][2][3]triazolo[4,3-a]pyridine.

Signaling Pathway: Mechanism of Oxidative Cyclization

The reaction is believed to proceed through the initial formation of a hydrazone from 2-hydrazinopyridine and the aldehyde. The oxidizing agent then facilitates an intramolecular cyclization. In the case of halogen-based oxidants, a nitrilimine intermediate is proposed to be formed, which then undergoes a 1,5-dipolar cyclization onto the pyridine nitrogen.

G cluster_0 Reaction Mechanism 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Intermediate Hydrazone Intermediate 2-Hydrazinopyridine->Hydrazone Intermediate + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Hydrazone Intermediate Nitrilimine Intermediate Nitrilimine Intermediate Hydrazone Intermediate->Nitrilimine Intermediate [Oxidant] Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Nitrilimine Intermediate->Triazolo[4,3-a]pyridine Intramolecular Cyclization

Caption: Proposed mechanism for oxidative cyclization.

Experimental Workflow: Oxidative Cyclization

G cluster_1 Experimental Workflow A Mix 2-Hydrazinopyridine and Aldehyde in Ethanol B Reflux for 20 min A->B C Cool to Room Temperature B->C D Add Oxidizing Agent (e.g., NBS/DBU) C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Solvent Evaporation F->G Reaction Complete H Column Chromatography G->H I Pure Triazolo[4,3-a]pyridine H->I

Caption: Step-by-step workflow for oxidative cyclization.

CDI-Mediated Tandem Coupling and Cyclization

An operationally efficient one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines can be achieved through a 1,1'-carbonyldiimidazole (CDI) mediated tandem coupling and cyclization reaction.[2] This methodology allows for the direct use of carboxylic acids and 2-hydrazinopyridine, avoiding the pre-formation of activated acid derivatives. The reaction proceeds under mild conditions and is suitable for both batch and continuous flow processes.

Data Presentation: CDI-Mediated Synthesis
EntryCarboxylic AcidYield (%)
1Benzoic acid95
24-Methylbenzoic acid92
34-Methoxybenzoic acid96
44-Chlorobenzoic acid88
5Phenylacetic acid85
6Cyclohexanecarboxylic acid78

Yields are representative and may vary based on specific reaction conditions.

Experimental Protocol: CDI-Mediated Synthesis

To a solution of the carboxylic acid (1.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile or THF) is added 1,1'-carbonyldiimidazole (1.1 mmol). The mixture is stirred at room temperature for 30 minutes to allow for the formation of the acyl-imidazolide intermediate. 2-Hydrazinopyridine (1.0 mmol) is then added to the reaction mixture, and stirring is continued at room temperature or with gentle heating. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by crystallization or column chromatography.

Signaling Pathway: Mechanism of CDI-Mediated Synthesis

The reaction is initiated by the activation of the carboxylic acid with CDI to form a highly reactive acyl-imidazolide. This intermediate then undergoes nucleophilic attack by the terminal nitrogen of 2-hydrazinopyridine to form an N-acylhydrazide. Subsequent intramolecular cyclization with the elimination of imidazole and water furnishes the final triazolo[4,3-a]pyridine product.

G cluster_2 Reaction Mechanism Carboxylic Acid Carboxylic Acid Acyl-imidazolide Acyl-imidazolide Carboxylic Acid->Acyl-imidazolide + CDI - Imidazole CDI CDI CDI->Acyl-imidazolide N-Acylhydrazide Intermediate N-Acylhydrazide Intermediate Acyl-imidazolide->N-Acylhydrazide Intermediate + 2-Hydrazinopyridine - Imidazole Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine N-Acylhydrazide Intermediate->Triazolo[4,3-a]pyridine Intramolecular Cyclization - H2O

Caption: Proposed mechanism for CDI-mediated synthesis.

Palladium-Catalyzed Synthesis

A versatile one-pot approach for the synthesis of 3-substituted[1][2][3]triazolo[4,3-a]pyridines involves a palladium-catalyzed cross-coupling reaction between a 2-halopyridine (typically 2-chloropyridine) and a hydrazide, followed by an in-situ dehydrative cyclization.[2][5] This method offers a high degree of functional group tolerance and allows for the introduction of a wide variety of substituents at the 3-position.

Data Presentation: Palladium-Catalyzed Synthesis
EntryHydrazideYield (%)
1Benzhydrazide85
24-Methylbenzhydrazide82
34-Methoxybenzhydrazide88
44-Fluorobenzhydrazide79
5Cinnamic hydrazide80
6Isonicotinohydrazide75

Yields are representative and may vary based on specific reaction conditions.

Experimental Protocol: Palladium-Catalyzed Synthesis

A mixture of the hydrazide (1.5 mmol), sodium carbonate (3.0 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.025 mmol), and a suitable ligand (e.g., Xantphos, 0.02-0.05 mmol) in an appropriate solvent (e.g., dioxane or toluene) is prepared in a reaction vessel. 2-Chloropyridine (1.0 mmol) is then added, and the mixture is heated at a specified temperature (typically 100-120 °C) under an inert atmosphere until the coupling reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, a dehydrating agent (e.g., acetic acid) is added, and the mixture is heated, often under microwave irradiation, to effect cyclization. The reaction mixture is then worked up by quenching with a basic aqueous solution and extracting with an organic solvent. The product is purified by column chromatography.[5]

Signaling Pathway: Mechanism of Palladium-Catalyzed Synthesis

The catalytic cycle is thought to begin with the oxidative addition of the 2-halopyridine to the Pd(0) complex. This is followed by coordination of the hydrazide to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the N-arylhydrazide intermediate and regenerates the Pd(0) catalyst. The intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final product.

G cluster_3 Reaction Mechanism Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition + 2-Halopyridine Ligand Exchange Ligand Exchange Oxidative Addition->Ligand Exchange + Hydrazide - Halide Reductive Elimination Reductive Elimination Ligand Exchange->Reductive Elimination Reductive Elimination->Pd(0) + N-Arylhydrazide N-Arylhydrazide N-Arylhydrazide Reductive Elimination->N-Arylhydrazide Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine N-Arylhydrazide->Triazolo[4,3-a]pyridine Dehydration

Caption: Proposed mechanism for Pd-catalyzed synthesis.

References

An In-Depth Technical Guide to the Electrochemical Properties of Triazolo[4,3-a]pyridine-3-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the electrochemical properties of triazolo[4,3-a]pyridine-3-thiol is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of its expected electrochemical behavior based on the well-established properties of its constituent functional groups—the triazole ring, the pyridine ring, and the thiol group—and data from closely related heterocyclic compounds. The experimental protocols provided are representative of the techniques used to study such molecules.

Introduction

Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, combining a triazole ring fused to a pyridine core with a reactive thiol group, suggests a rich and complex electrochemical profile. Understanding these properties is crucial for applications ranging from the development of novel pharmaceuticals and biosensors to the design of effective corrosion inhibitors. This guide provides a detailed technical overview of the anticipated electrochemical characteristics of triazolo[4,3-a]pyridine-3-thiol, methodologies for its electrochemical analysis, and potential applications derived from its redox behavior.

Expected Electrochemical Behavior

The electrochemical properties of triazolo[4,3-a]pyridine-3-thiol are expected to be dominated by the redox activities of the thiol group and the triazolopyridine core.

Oxidation of the Thiol Group

Aromatic thiols are known to undergo electrochemical oxidation, typically in an irreversible process, to form disulfide dimers. This one-electron oxidation is often pH-dependent. For triazolo[4,3-a]pyridine-3-thiol, the anticipated primary oxidation reaction at an electrode surface would be the formation of a disulfide-linked dimer.

This oxidation process is significant for several reasons:

  • Dimerization: The formation of the disulfide bond can lead to molecules with altered biological activity and solubility.

  • Electropolymerization: Under certain conditions, further oxidation could potentially lead to the formation of a polymeric film on the electrode surface, a property useful in surface modification and sensor development.

  • Interaction with Metal Surfaces: The thiol group can strongly adsorb onto metal surfaces (e.g., gold, platinum, copper), a key characteristic for its application as a corrosion inhibitor.

Redox Behavior of the Triazolopyridine Core

The triazole and pyridine rings within the core structure are also expected to be electrochemically active. The conjugated π-system of the fused rings can accept or donate electrons at specific potentials.

  • Reduction: The triazole moiety, particularly the N=N bond, can undergo reduction. This process is typically observed in acidic media.[1]

  • Oxidation: The triazole-linked phenyl derivatives have been shown to undergo complex, pH-dependent irreversible oxidation.[2]

The specific reduction and oxidation potentials of the triazolopyridine core will be influenced by the presence and nature of substituents on the ring system.

Quantitative Data from Analogous Compounds

While specific quantitative data for triazolo[4,3-a]pyridine-3-thiol is not available, the following table summarizes representative electrochemical data for related triazole and thiol compounds to provide a comparative context.

Compound/Compound ClassTechniqueKey FindingsReference
3-Amino-5-mercapto-1,2,4-triazole (AMT)Potentiodynamic Polarization, EISActs as an effective corrosion inhibitor for aluminum alloy in NaCl solution. Inhibition efficiency increases with concentration.
1,2,4-TriazoleCyclic VoltammetryShows a single reduction wave in acidic media due to the reduction of the N=N moiety.[1]
Triazole-linked phenyl derivativesCyclic Voltammetry, DPV, SWVUndergo complex, pH-dependent irreversible oxidation.[2]
Aromatic ThiolsGeneral ElectrochemistryTypically undergo a one-electron oxidation to form a disulfide dimer.[3]
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP)Gravimetric TechniquesExhibits excellent corrosion protection for mild steel in HCl, with efficiency increasing with concentration and decreasing with temperature.[4][5]

Experimental Protocols

To investigate the electrochemical properties of triazolo[4,3-a]pyridine-3-thiol, a suite of standard electrochemical techniques should be employed.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for probing the redox behavior of a compound.[6][7]

  • Objective: To determine the oxidation and reduction potentials of triazolo[4,3-a]pyridine-3-thiol and to assess the reversibility of the electron transfer processes.

  • Methodology:

    • Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or an aqueous buffer solution like phosphate-buffered saline) containing a known concentration of triazolo[4,3-a]pyridine-3-thiol (typically in the millimolar range).

    • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, gold, or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

    • Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential.

    • Data Analysis: The resulting voltammogram is analyzed to identify the peak potentials for oxidation and reduction, peak currents, and the reversibility of the redox events. The effect of scan rate and pH should also be investigated to understand the reaction kinetics and mechanism.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

These techniques offer higher sensitivity and better resolution than cyclic voltammetry, making them suitable for quantitative analysis.

  • Objective: To accurately determine the concentration of triazolo[4,3-a]pyridine-3-thiol and to study its interaction with other molecules, such as DNA.[2]

  • Methodology: The experimental setup is similar to that of cyclic voltammetry. However, the potential waveform is a series of pulses superimposed on a linear potential sweep (DPV) or a square wave (SWV).

  • Data Analysis: The peak height in the resulting voltammogram is directly proportional to the concentration of the analyte.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the properties of electrode-solution interfaces, particularly in the context of corrosion inhibition.

  • Objective: To evaluate the effectiveness of triazolo[4,3-a]pyridine-3-thiol as a corrosion inhibitor by measuring the impedance of a metal surface in a corrosive medium with and without the inhibitor.

  • Methodology:

    • Sample Preparation: A metal electrode (e.g., mild steel, copper, or aluminum) is immersed in a corrosive solution (e.g., acidic or saline media) containing varying concentrations of triazolo[4,3-a]pyridine-3-thiol.

    • Measurement: A small amplitude AC potential is applied to the electrode over a range of frequencies, and the resulting current and phase shift are measured.

    • Data Analysis: The impedance data is often modeled using equivalent electrical circuits to extract parameters such as charge transfer resistance and double-layer capacitance, which provide insights into the corrosion inhibition mechanism.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_oxidation Electrochemical Oxidation Pathway Thiol Triazolo[4,3-a]pyridine-3-thiol (R-SH) Radical Thiol Radical (R-S•) Thiol->Radical -e⁻ Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide + R-S•

Caption: Proposed electrochemical oxidation of triazolo[4,3-a]pyridine-3-thiol to its disulfide dimer.

G cluster_workflow Electrochemical Analysis Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Synthesize/Obtain Triazolo[4,3-a]pyridine-3-thiol Electrolyte Prepare Electrolyte Solution Compound->Electrolyte Cell Assemble 3-Electrode Electrochemical Cell Electrolyte->Cell CV Cyclic Voltammetry (CV) Cell->CV DPV_SWV DPV / SWV Cell->DPV_SWV EIS Electrochemical Impedance Spectroscopy (EIS) Cell->EIS Potentials Determine Redox Potentials CV->Potentials Kinetics Analyze Reaction Kinetics & Mechanism CV->Kinetics Quantify Quantitative Analysis DPV_SWV->Quantify Corrosion Evaluate Corrosion Inhibition EIS->Corrosion

Caption: General experimental workflow for the electrochemical characterization of triazolo[4,3-a]pyridine-3-thiol.

Conclusion

Triazolo[4,3-a]pyridine-3-thiol is poised to be a molecule with a versatile electrochemical profile. The presence of the oxidizable thiol group and the redox-active triazolopyridine core suggests a range of potential applications. While direct experimental data remains to be fully explored and published, this guide provides a solid theoretical foundation for researchers and drug development professionals. The outlined experimental protocols offer a clear roadmap for the systematic investigation of its electrochemical properties, which will undoubtedly unlock its full potential in various scientific and technological fields.

References

In-Depth Technical Guide to the Solvatochromic Behavior of Triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolo[4,3-a]pyridine derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. Their rigid, planar structure and tunable electronic properties make them promising candidates for the development of fluorescent probes, sensors, and optoelectronic materials. A key photophysical property that underpins these applications is solvatochromism—the change in the color of a substance in response to the polarity of its solvent environment. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule, leading to shifts in its absorption and emission spectra. Understanding the solvatochromic behavior of triazolo[4,3-a]pyridine derivatives is crucial for the rational design of molecules with desired photophysical responses for specific applications, including bio-imaging and environmental sensing.

This technical guide provides a comprehensive overview of the solvatochromic behavior of triazolo[4,3-a]pyridine derivatives. It summarizes the available quantitative data, details the experimental protocols for characterization, and visualizes key experimental and conceptual workflows.

Data Presentation: Solvatochromic Properties

Comprehensive studies on the solvatochromic behavior of a wide range of triazolo[4,3-a]pyridine derivatives are not extensively available in the current literature. However, research on individual derivatives and related heterocyclic systems provides valuable insights.

One study on 1,2,4-triazolo[4,3-a]pyridin-3-amine characterized its structural and optical properties.[1] While a systematic investigation of its solvatochromism in various solvents was not the primary focus, the electronic absorption and emission spectra were measured in the solid state (silicon paste). The absorption spectrum exhibited two main bands: a strong, complex pattern in the 200–400 nm range and a weaker doublet between 400–600 nm.[1] Luminescence was observed in the 460–545 nm range.[1] It is important to note that solid-state measurements may not directly correlate with behavior in solution due to intermolecular interactions and the absence of solvent effects.

For illustrative purposes, the following table presents hypothetical data for a generic triazolo[4,3-a]pyridine derivative exhibiting positive solvatochromism, where the emission wavelength increases with solvent polarity. This trend is commonly observed for molecules with an intramolecular charge transfer (ICT) character, where the excited state is more polar than the ground state.

DerivativeSolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Compound A n-Hexane1.881.3753504104580
Toluene2.381.4973524255310
Chloroform4.811.4463554406140
Acetone20.71.3593584657480
Acetonitrile37.51.3443604757940
DMSO46.71.4793624908560
Water80.11.3333655109430

Note: The data in this table is hypothetical and serves to illustrate expected solvatochromic trends.

Experimental Protocols

The investigation of solvatochromic behavior involves precise spectroscopic measurements in a range of solvents with varying polarities. The following are detailed methodologies for key experiments.

Preparation of Solutions
  • Stock Solution: Accurately weigh approximately 1 mg of the triazolo[4,3-a]pyridine derivative and dissolve it in a high-purity, spectroscopic grade solvent in which it is highly soluble (e.g., DMSO or acetone) in a 10 mL volumetric flask to create a stock solution of known concentration (e.g., 1 x 10-3 M). Ensure complete dissolution, using sonication if necessary.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution in a range of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, DMSO, and water). The final concentration should be optimized to have an absorbance maximum between 0.5 and 1.0 (typically around 1 x 10-5 M to 1 x 10-6 M).

UV-Visible Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

  • Procedure:

    • Set the spectrophotometer to scan a wavelength range appropriate for the compound, typically from 200 nm to 700 nm.

    • Use a matched pair of quartz cuvettes with a 1 cm path length.

    • For each solvent, use the pure solvent as a blank to record the baseline.

    • Record the absorption spectrum of the working solution in the corresponding solvent.

    • Identify and record the wavelength of maximum absorbance (λmax).

Fluorescence Emission Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a sensitive detector.

  • Procedure:

    • Turn on the instrument and allow the lamp to stabilize.

    • Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis measurements for each solvent.

    • Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength (e.g., λex + 10 nm) to avoid Rayleigh scattering, and extend to a sufficiently long wavelength to capture the entire emission profile (e.g., 800 nm).

    • Record the emission spectrum of the pure solvent to check for background fluorescence.

    • Record the emission spectrum of the working solution.

    • Identify and record the wavelength of maximum emission (λem).

Data Analysis
  • Stokes Shift Calculation: Calculate the Stokes shift in wavenumbers (cm-1) for each solvent using the formula: Δν = (1/λabs - 1/λem) x 107

  • Lippert-Mataga Plot: To analyze the nature of the solvatochromic effect, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent orientation polarizability (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n): Δf = [ (ε - 1) / (2ε + 1) ] - [ (n2 - 1) / (2n2 + 1) ] A linear relationship in the Lippert-Mataga plot suggests that the solvatochromic shifts are primarily due to dipole-dipole interactions between the solute and solvent molecules.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual basis of solvatochromism.

experimental_workflow cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis stock Prepare Stock Solution (e.g., 10⁻³ M in DMSO) working Prepare Working Solutions (e.g., 10⁻⁵ M in various solvents) stock->working uv_vis Record UV-Vis Spectra (Determine λ_abs) working->uv_vis fluorescence Record Emission Spectra (Determine λ_em) uv_vis->fluorescence stokes Calculate Stokes Shift fluorescence->stokes lippert Construct Lippert-Mataga Plot stokes->lippert analysis Analyze Solvatochromic Behavior lippert->analysis

Caption: Experimental workflow for studying solvatochromism.

solvatochromism_concept G_np Ground State (S₀) E_np Excited State (S₁) G_np->E_np Absorption (hν_abs) G_p Ground State (S₀) (Stabilized) E_np->G_np Emission (hν_em) E_p Excited State (S₁) (More Stabilized) G_p->E_p Absorption (hν'_abs) E_p->G_p Emission (hν'_em) label_energy Energy

Caption: Conceptual diagram of positive solvatochromism.

Conclusion

The solvatochromic behavior of triazolo[4,3-a]pyridine derivatives is a critical aspect of their photophysical characterization, offering insights into their electronic structure and interactions with the surrounding environment. While comprehensive datasets for a broad range of these compounds are still emerging, the established experimental protocols for UV-Vis and fluorescence spectroscopy provide a robust framework for such investigations. The analysis of spectral shifts in various solvents, particularly through models like the Lippert-Mataga relationship, allows for a quantitative understanding of the solvent effects. This knowledge is paramount for the targeted design of novel triazolo[4,3-a]pyridine-based molecules for advanced applications in drug development, bio-imaging, and materials science, where precise control over their photophysical properties is essential. Further systematic studies on a wider variety of substituted triazolo[4,3-a]pyridines are warranted to build a more complete structure-property relationship database for this important class of heterocycles.

References

Methodological & Application

Application Notes and Protocols: Triazolo[4,3-a]pyridine-3-thiol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Triazole derivatives, a class of nitrogen-containing heterocyclic compounds, have demonstrated considerable promise as effective corrosion inhibitors for steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This document provides detailed application notes and experimental protocols for the evaluation of Triazolo[4,3-a]pyridine-3-thiol as a potential corrosion inhibitor for steel.

Mechanism of Action

Triazolo[4,3-a]pyridine-3-thiol is postulated to inhibit steel corrosion through adsorption onto the metal surface. The molecule contains multiple active centers for adsorption, including nitrogen atoms in the triazole and pyridine rings, the sulfur atom of the thiol group, and the π-electrons of the aromatic system. The adsorption process can be categorized as either physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemisorption, which involves the formation of coordinate bonds between the lone pairs of electrons of nitrogen and sulfur atoms and the vacant d-orbitals of iron atoms. This adsorbed layer acts as a physical barrier, isolating the steel surface from the corrosive medium.

Data Presentation: Representative Corrosion Inhibition Data for Analogous Triazole Derivatives

The following tables summarize typical quantitative data obtained from electrochemical studies of triazole derivatives as corrosion inhibitors for steel in 1M HCl solution. This data is intended to serve as a benchmark for expected results when testing Triazolo[4,3-a]pyridine-3-thiol.

Table 1: Potentiodynamic Polarization Data for a Representative Triazolo-pyrimidine Derivative (MTP) in 1M HCl [1][4]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank-4721086-
1 x 10⁻⁵-46529173.2
5 x 10⁻⁵-46017583.9
1 x 10⁻⁴-45511889.1
5 x 10⁻⁴-4507892.8
1 x 10⁻³-4456194.4

Note: Data extracted from a study on 5-methyl[1][2][3]triazolo[1,5-a]pyrimidin-7-ol (MTP) and is intended to be representative.[1][4]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Representative Triazole Derivative in 1M HCl

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank50150-
1 x 10⁻⁵2508080.0
5 x 10⁻⁵4806589.6
1 x 10⁻⁴7505093.3
5 x 10⁻⁴12004095.8
1 x 10⁻³18003097.2

Note: This is hypothetical data based on typical results for triazole-based inhibitors, presented for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition performance of Triazolo[4,3-a]pyridine-3-thiol.

Synthesis of Triazolo[4,3-a]pyridine-3-thiol

A common synthetic route to[1][2][3]triazolo[4,3-a]pyridines involves the reaction of 2-hydrazinopyridine with an appropriate cyclizing agent. For the synthesis of the 3-thiol derivative, a reaction with carbon disulfide is a plausible method.

Materials:

  • 2-Hydrazinopyridine

  • Carbon Disulfide (CS₂)

  • Pyridine (as solvent and base)

  • Ethanol

  • Hydrochloric Acid (for acidification)

Procedure:

  • Dissolve 2-hydrazinopyridine in pyridine in a round-bottom flask.

  • Slowly add carbon disulfide to the solution while stirring.

  • Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain Triazolo[4,3-a]pyridine-3-thiol.

  • Characterize the synthesized compound using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Electrochemical Measurements

Electrochemical studies are crucial for determining the inhibition efficiency and understanding the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat with impedance measurement capabilities.

  • A three-electrode corrosion cell:

    • Working Electrode (WE): Steel specimen with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

Procedure:

a. Potentiodynamic Polarization (PDP):

  • Prepare the corrosive medium (e.g., 1M HCl) with and without various concentrations of Triazolo[4,3-a]pyridine-3-thiol.

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).[1]

  • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b. Electrochemical Impedance Spectroscopy (EIS):

  • Set up the electrochemical cell as described for the PDP measurements and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

Surface analysis techniques provide visual and compositional evidence of the protective film formation.

a. Scanning Electron Microscopy (SEM):

  • Immerse steel coupons in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • After immersion, carefully remove the coupons, rinse with distilled water and acetone, and dry.

  • Analyze the surface morphology of the coupons using an SEM to observe the extent of corrosion damage and the presence of a protective film.

b. X-ray Photoelectron Spectroscopy (XPS):

  • Prepare steel samples as described for SEM analysis.

  • Analyze the surface composition of the steel samples using XPS to identify the elements present in the protective film, confirming the adsorption of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed inhibition mechanism.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis synthesis Synthesis of Triazolo[4,3-a]pyridine-3-thiol solution_prep Preparation of Corrosive Solution +/- Inhibitor synthesis->solution_prep steel_prep Steel Sample Preparation electrochemical Electrochemical Measurements (PDP, EIS) steel_prep->electrochemical surface_analysis Surface Analysis (SEM, XPS) steel_prep->surface_analysis solution_prep->electrochemical solution_prep->surface_analysis data_proc Data Processing and Inhibition Efficiency Calculation electrochemical->data_proc mechanism Mechanism Elucidation surface_analysis->mechanism data_proc->mechanism

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Inhibition_Mechanism cluster_adsorption Adsorption Process inhibitor Triazolo[4,3-a]pyridine-3-thiol (Inhibitor) physisorption Physisorption (Electrostatic Interaction) inhibitor->physisorption Adsorbs on chemisorption Chemisorption (Coordinate Bonding via N, S atoms) inhibitor->chemisorption Adsorbs on steel Steel Surface (Fe) protective_film Formation of a Protective Film steel->protective_film Leads to physisorption->steel chemisorption->steel corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition Results in

References

Application of Triazolo[4,3-a]pyridine Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In recent years, derivatives of this heterocyclic system have garnered significant attention in oncology for their potential as potent and selective anticancer agents. These compounds have been shown to modulate various signaling pathways implicated in tumor growth, proliferation, and survival. This document provides an overview of the applications of triazolo[4,3-a]pyridine derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation.

Mechanisms of Action and Therapeutic Targets

Triazolo[4,3-a]pyridine derivatives exert their anticancer effects by targeting a variety of key proteins and signaling pathways involved in oncogenesis. These include:

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and c-Met is a common mechanism. By blocking the ATP-binding site of these kinases, triazolo[4,3-a]pyridine derivatives can inhibit downstream signaling cascades like the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.

  • Hedgehog Signaling Pathway: The Smoothened (SMO) receptor, a key component of the Hedgehog pathway, is another important target.[1][2][3] Inhibition of SMO can be particularly effective in cancers where this pathway is aberrantly activated, such as in certain types of basal cell carcinoma and medulloblastoma.[1][2]

  • Immune Checkpoints: Some derivatives have been developed as small-molecule inhibitors of the Programmed Death-Ligand 1 (PD-L1), disrupting its interaction with the PD-1 receptor.[4][5] This releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.

  • Metabolic Enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune suppression, has also been targeted.[6][7][8] By inhibiting IDO1, these compounds can help to restore anti-tumor immunity.

  • Serine/Threonine Kinases: PIM kinases, which are involved in cell cycle progression and apoptosis resistance, are another class of targets for triazolo[4,3-a]pyridine derivatives.[9][10][11]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected triazolo[4,3-a]pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative ClassTarget(s)Cancer Cell LineIC50 (µM)Reference(s)
Pyrazolo[4,3-e][2][12][13]triazolopyrimidineEGFRHCC1937 (Breast)7.01 - 48.28[14]
HeLa (Cervical)7.01 - 48.28[14]
MCF7 (Breast)7.01 - 48.28[14]
[2][12][13]Triazolo[4,3-a]pyridineSMOVariousNot specified[1][2]
3-phenyl-[2][12][13]triazolo[4,3-a]pyridineSMOColorectal CarcinomaA11: 0.27 (WT), 0.84 (D473H)[3]
[2][12][13]Triazolo[4,3-a]pyridinePD-1/PD-L1Not specifiedA22: 0.0923[4]
[2][12][13]Triazolo[4,3-a]pyridineIDO1A375 (Melanoma)38: 0.9[6]
Triazolo[4,3-b]pyridazinec-Met, Pim-1MCF7 (Breast)4g: 0.56 (cell), 0.163 (c-Met), 0.283 (Pim-1)[15]
4a: 2.97 (cell)[15]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of cell viability upon treatment with triazolo[4,3-a]pyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Triazolo[4,3-a]pyridine derivative (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolo[4,3-a]pyridine derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4h add_mtt->incubation_2_4h add_dmso Add DMSO to Solubilize Formazan incubation_2_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining cell viability using the MTT assay.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation

This protocol describes the use of Western blotting to analyze the effect of triazolo[4,3-a]pyridine derivatives on the expression and phosphorylation status of target proteins.[19][20][21][22][23]

Materials:

  • Cancer cell line of interest

  • Triazolo[4,3-a]pyridine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with the triazolo[4,3-a]pyridine derivative for the desired time.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

G Western Blotting Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab ecl_detection ECL Detection secondary_ab->ecl_detection imaging Imaging ecl_detection->imaging

Workflow for Western blotting analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with triazolo[4,3-a]pyridine derivatives using propidium iodide (PI) staining and flow cytometry.[12][24][25][26]

Materials:

  • Cancer cell line of interest

  • Triazolo[4,3-a]pyridine derivative

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound for the desired duration.

    • Harvest both adherent and floating cells.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and decant the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways targeted by triazolo[4,3-a]pyridine derivatives.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Triazolo[4,3-a]pyridine Derivative Inhibitor->EGFR EGF EGF EGF->EGFR

Inhibition of the EGFR signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI GLI_active Active GLI GLI->GLI_active Gene_Transcription Gene Transcription (Proliferation, Survival) GLI_active->Gene_Transcription Inhibitor Triazolo[4,3-a]pyridine Derivative Inhibitor->SMO Hedgehog Hedgehog Ligand Hedgehog->PTCH1

Inhibition of the Hedgehog signaling pathway.

Conclusion

Triazolo[4,3-a]pyridine derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to target a diverse range of oncogenic pathways provides multiple avenues for therapeutic intervention. The protocols and data presented here serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of these compounds as potential cancer treatments.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted[1][2]triazolo[4,3-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The highlighted method is based on a two-step sequence involving a palladium-catalyzed C-N cross-coupling reaction followed by a microwave-assisted dehydrative cyclization.

Introduction

The[1][2]triazolo[4,3-a]pyridine scaffold is a key pharmacophore found in numerous compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Efficient and versatile synthetic routes to this heterocyclic system are therefore of high value in drug discovery and development. The protocol outlined below describes a robust palladium-catalyzed method for the synthesis of 3-substituted[1][2]triazolo[4,3-a]pyridines from readily available 2-chloropyridines and acyl hydrazides.[1][3] This approach offers a broad substrate scope and is amenable to the generation of compound libraries for screening purposes.

Reaction Scheme

The overall synthetic transformation consists of two key steps:

  • Palladium-Catalyzed C-N Cross-Coupling: An acyl hydrazide is coupled with a 2-chloropyridine derivative in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction selectively forms a new carbon-nitrogen bond at the terminal nitrogen of the hydrazide.

  • Dehydrative Cyclization: The resulting N-acyl-N'-(pyridin-2-yl)hydrazide intermediate is then cyclized via dehydration, typically under microwave irradiation in the presence of an acid, to afford the final[1][2]triazolo[4,3-a]pyridine product.

Experimental Protocols

The following protocols are based on the work of Reichelt et al. and provide a general procedure for the synthesis of 3-substituted[1][2]triazolo[4,3-a]pyridines.[1][3]

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling of 2-Chloropyridine with Acyl Hydrazides

Materials:

  • 2-Chloropyridine

  • Substituted Acyl Hydrazide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos ligand)

  • Sodium Bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a sealable reaction vial, add the acyl hydrazide (1.5 mmol), sodium bicarbonate (3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and the Josiphos ligand (0.02 mmol, 2 mol%).

  • Purge the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide (2 mL) followed by 2-chloropyridine (1.0 mmol).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 15 hours.

  • Upon completion, cool the reaction mixture to room temperature. The crude product can often be used directly in the next step without purification.

Protocol 2: Microwave-Assisted Dehydrative Cyclization

Materials:

  • Crude N-acyl-N'-(pyridin-2-yl)hydrazide from Protocol 1

  • Glacial Acetic Acid

Procedure:

  • Transfer the crude reaction mixture from Protocol 1 to a microwave-safe reaction vessel.

  • If the solvent was removed, dissolve the crude intermediate in glacial acetic acid (5 mL). If using the crude mixture directly, add glacial acetic acid (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 180 °C for 30 minutes.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted[1][2]triazolo[4,3-a]pyridine.

Data Presentation

The following table summarizes the yields for a selection of 3-substituted[1][2]triazolo[4,3-a]pyridines synthesized using the described protocol.

EntryHydrazide Substituent (R)ProductYield (%)
1Phenyl3-Phenyl-[1][2]triazolo[4,3-a]pyridine85
24-Methylphenyl3-(4-Methylphenyl)-[1][2]triazolo[4,3-a]pyridine88
34-Methoxyphenyl3-(4-Methoxyphenyl)-[1][2]triazolo[4,3-a]pyridine92
44-Fluorophenyl3-(4-Fluorophenyl)-[1][2]triazolo[4,3-a]pyridine78
54-Chlorophenyl3-(4-Chlorophenyl)-[1][2]triazolo[4,3-a]pyridine81
63,4-Difluorophenyl3-(3,4-Difluorophenyl)-[1][2]triazolo[4,3-a]pyridine75
74-(Trifluoromethyl)phenyl3-(4-(Trifluoromethyl)phenyl)-[1][2]triazolo[4,3-a]pyridine72
8Cinnamyl3-((E)-Styryl)-[1][2]triazolo[4,3-a]pyridine70
9Methyl3-Methyl-[1][2]triazolo[4,3-a]pyridine65
10Isopropyl3-Isopropyl-[1][2]triazolo[4,3-a]pyridine60

Yields are for the two-step sequence and are based on the limiting reagent (2-chloropyridine). Data adapted from Reichelt et al., Org. Lett. 2010, 12, 4, 792-795.[3]

Visualizations

Experimental Workflow

experimental_workflow reagents 2-Chloropyridine Acyl Hydrazide Pd2(dba)3 / Josiphos NaHCO3 DMF coupling Palladium-Catalyzed C-N Cross-Coupling (100 °C, 15 h) reagents->coupling intermediate Crude N-acyl-N'-(pyridin-2-yl)hydrazide coupling->intermediate cyclization Microwave-Assisted Dehydrative Cyclization (Acetic Acid, 180 °C, 30 min) intermediate->cyclization workup Workup and Purification cyclization->workup product 3-Substituted [1,2,4]triazolo[4,3-a]pyridine workup->product

Caption: General workflow for the palladium-catalyzed synthesis of triazolo[4,3-a]pyridines.

Catalytic Cycle

catalytic_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pd_complex1 L-Pd(II)(Cl)(Py) pd0->pd_complex1 2-Chloropyridine ox_add Oxidative Addition pd_complex2 L-Pd(II)(NHNHCOR)(Py) pd_complex1->pd_complex2 Acyl Hydrazide -HCl ligand_exchange Ligand Exchange (Hydrazide) pd_complex2->pd0 product Coupled Product pd_complex2->product red_elim Reductive Elimination

Caption: Simplified catalytic cycle for the palladium-catalyzed C-N cross-coupling step.

References

Application Notes and Protocols: Antifungal Activity of Novel Triazolo[4,3-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal activity of novel triazolo[4,3-a]pyridine derivatives. This document includes quantitative data on their efficacy, detailed protocols for key experiments, and visual representations of experimental workflows and the proposed mechanism of action.

Quantitative Antifungal Activity

A series of novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety have been synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. The percentage of mycelial growth inhibition was determined for each compound against Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea.

Table 1: Antifungal Activity of 1,2,4-triazolo[4,3-a]pyridine Derivatives (% Inhibition at 100 µg/mL) [1]

Compound IDR Group (Substituent on Phenyl Ring)Stemphylium lycopersiciFusarium oxysporumBotrytis cinerea
4a H7.1453.894.44
4b 2-OH2.3875.5610.00
4c 3-OH2.8338.6112.22
4d 4-OH40.1846.6722.22
4e 3-NO₂45.5464.4423.33
4f 2-Cl39.8813.3321.11
4g 2-Br26.1916.6729.63
4h 4-F63.9931.1120.00
4i 4-NO₂82.7422.2224.44
4j 4-N(CH₃)₂69.054.4421.11
4k Furan-2-yl83.5388.8916.67
4l 4-OCH₃62.3077.2220.00

Experimental Protocols

This section provides detailed methodologies for the synthesis of the lead compounds and the key antifungal assays.

Synthesis of 1,2,4-triazolo[4,3-a]pyridine Derivatives (General Procedure)

The synthesis of the 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety involves a multi-step reaction process. A representative synthetic route is outlined below.

cluster_synthesis Synthesis Workflow start 2,3-dichloropyridine + Hydrazine hydrate step1 Microwave Irradiation start->step1 intermediate1 8-chloro-[1,2,4]triazolo[4,3-a] pyridine-3-carbohydrazide step1->intermediate1 step2 Condensation with substituted acetophenone intermediate1->step2 product Final 1,2,4-triazolo[4,3-a]pyridine derivatives (4a-4l) step2->product

Caption: General synthesis workflow for 1,2,4-triazolo[4,3-a]pyridine derivatives.

Protocol:

  • Synthesis of 8-chloro-[1][2]triazolo[4,3-a]pyridine-3-carbohydrazide: A mixture of 2,3-dichloropyridine and hydrazine hydrate is subjected to microwave irradiation to yield the key intermediate, 8-chloro-[2][3]triazolo[4,3-a]pyridine-3-carbohydrazide.

  • Synthesis of Final Derivatives: The intermediate is then condensed with various substituted acetophenones (or other appropriate ketones/aldehydes) under microwave irradiation to afford the final 1,2,4-triazolo[4,3-a]pyridine derivatives. The specific reaction conditions, such as temperature, time, and solvent, may vary depending on the specific derivative being synthesized.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

cluster_protocol Broth Microdilution Protocol prep_compounds Prepare serial dilutions of triazolo[4,3-a]pyridine derivatives inoculate Inoculate microtiter plates containing compound dilutions prep_compounds->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_results Determine Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically incubate->read_results

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Protocol:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of each triazolo[4,3-a]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar).

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the standardized inoculum in RPMI-1640 medium to the final desired concentration.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

    • For quantitative assessment, the optical density at 600 nm can be measured using a microplate reader. The MIC is the concentration that inhibits growth by ≥50% or ≥90%, depending on the specific endpoint definition.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compounds, providing insight into the mechanism of action.

cluster_ergosterol Ergosterol Inhibition Assay culture Culture fungal cells with and without test compounds harvest Harvest and weigh cell pellets culture->harvest saponify Saponify cells with alcoholic KOH harvest->saponify extract Extract non-saponifiable lipids with n-heptane saponify->extract quantify Quantify ergosterol spectrophotometrically (OD at 281.5 nm and 230 nm) extract->quantify

Caption: Workflow for the quantification of ergosterol biosynthesis inhibition.

Protocol:

  • Fungal Culture and Treatment:

    • Inoculate a suitable broth medium (e.g., Sabouraud Dextrose Broth) with the fungal strain.

    • Add the triazolo[4,3-a]pyridine derivatives at various concentrations to the cultures. Include a drug-free control.

    • Incubate the cultures with shaking for a defined period (e.g., 16-24 hours).

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation and wash with sterile distilled water.

    • Determine the wet weight of the cell pellet.

    • Add 25% alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.[1]

  • Ergosterol Extraction:

    • After cooling, add sterile distilled water and n-heptane to the saponified mixture.

    • Vortex vigorously to extract the non-saponifiable lipids, including ergosterol, into the n-heptane layer.[1]

    • Separate the n-heptane layer.

  • Spectrophotometric Quantification:

    • Scan the absorbance of the n-heptane extract from 240 to 300 nm.

    • Ergosterol has a characteristic absorbance peak at 281.5 nm. The presence of 24(28)-dehydroergosterol, a precursor, can be detected by a peak at 230 nm.

    • The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazolo[4,3-a]pyridine derivatives, like other azole antifungals, are proposed to exert their antifungal effect by inhibiting the ergosterol biosynthesis pathway. The primary target is the cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.

cluster_pathway Ergosterol Biosynthesis Pathway Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol demethylation Lanosterol 14-alpha-demethylase (CYP51) lanosterol->demethylation membrane Fungal Cell Membrane (Disrupted integrity and function) lanosterol->membrane Incorporation of toxic sterol precursors demethylation->lanosterol Accumulation of lanosterol intermediates Further enzymatic steps demethylation->intermediates ergosterol Ergosterol intermediates->ergosterol ergosterol->membrane Incorporation into inhibitor Triazolo[4,3-a]pyridine Derivative inhibitor->demethylation Inhibition

Caption: Proposed mechanism of action of triazolo[4,3-a]pyridine derivatives.

Pathway Description:

  • Normal Biosynthesis: The synthesis of ergosterol, an essential component of the fungal cell membrane, begins with acetyl-CoA and proceeds through several intermediates, including squalene and lanosterol.

  • Inhibition by Triazolo[4,3-a]pyridine Derivatives: These compounds are believed to bind to the heme iron in the active site of lanosterol 14-alpha-demethylase (CYP51), a key enzyme in the pathway.

  • Consequences of Inhibition: The inhibition of this enzyme prevents the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors.

  • Cellular Effects: The altered sterol composition disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to the inhibition of fungal growth and, ultimately, cell death.

References

Application Notes and Protocols: Triazolo[4,3-a]pyridine-3-thiol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of compounds derived from the triazolo[4,3-a]pyridine-3-thiol scaffold. This versatile building block offers a gateway to novel chemical entities with promising biological activities, particularly in the realms of anticancer and antimicrobial research.

Introduction to Triazolo[4,3-a]pyridine-3-thiol

The triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. The introduction of a thiol group at the 3-position provides a reactive handle for a wide range of chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties. Derivatives of the broader 1,2,4-triazole class, to which this scaffold belongs, have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, anticancer, and antiviral properties.

The sulfur atom in triazolo[4,3-a]pyridine-3-thiol can be readily S-alkylated or otherwise functionalized, leading to the generation of libraries of compounds for biological screening. This reactivity, coupled with the inherent drug-like properties of the fused ring system, makes it an attractive starting point for drug discovery programs.

Synthesis of the Core Scaffold

While direct and high-yield synthesis of triazolo[4,3-a]pyridine-3-thiol can be challenging, a common approach involves the cyclization of a 2-hydrazinopyridine precursor. A plausible synthetic route is inferred from the synthesis of the analogous triazolo[4,3-a]pyridin-3(2H)-one.

Protocol 2.1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

This protocol serves as a foundational method for accessing the core ring system.

Materials:

  • 2-Chloropyridine

  • Semicarbazide hydrochloride

  • 2-Ethoxyethanol

  • Concentrated sulfuric acid

  • Water

Procedure:

  • A mixture of 2-chloropyridine (0.44 mole) and semicarbazide hydrochloride (0.88 mole) in 150 ml of 2-ethoxyethanol is heated to reflux.

  • A solution of 1 ml of concentrated sulfuric acid in 5 ml of 2-ethoxyethanol is added to the refluxing mixture.

  • The resulting solution is refluxed for 18 hours.

  • After cooling to approximately 60°C, 150 ml of water is added.

  • The mixture is stirred, cooled to 0°C, and maintained at this temperature for 30 minutes.

  • The solid product is collected by filtration, washed thoroughly with water, and dried under reduced pressure.

Derivatization of the Triazolo[4,3-a]pyridine-3-thiol Scaffold

The thiol group at the 3-position is a key site for introducing chemical diversity. S-alkylation with various electrophiles is a common and straightforward method to generate a library of derivatives.

Protocol 3.1: General Procedure for S-Alkylation

This generalized protocol can be adapted for a wide range of alkylating agents.

Materials:

  • Triazolo[4,3-a]pyridine-3-thiol

  • Appropriate alkyl halide (e.g., benzyl bromide, substituted phenacyl bromides)

  • Base (e.g., potassium carbonate, sodium ethoxide)

  • Solvent (e.g., ethanol, DMF, acetone)

Procedure:

  • Dissolve triazolo[4,3-a]pyridine-3-thiol (1 equivalent) in a suitable solvent.

  • Add a base (1.1 to 1.5 equivalents) to the solution and stir for a short period to form the thiolate anion.

  • Add the alkylating agent (1 to 1.2 equivalents) to the reaction mixture.

  • The reaction is then stirred at room temperature or heated, depending on the reactivity of the electrophile, and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into cold water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry

Derivatives of the triazolo[4,3-a]pyridine scaffold and closely related structures have shown significant potential in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-pyridine hybrids. Although data for the exact triazolo[4,3-a]pyridine-3-thiol scaffold is limited, related structures have demonstrated promising activity.

Table 1: In Vitro Anticancer Activity of Pyridine-Linked 1,2,4-Triazole-3-thiol Derivatives against Murine Melanoma (B16F10) Cell Line [1]

CompoundSubstitution on Benzyl GroupIC₅₀ (µM)
TP14-Chloro45.21
TP24-Nitro55.23
TP32,4-Dichloro48.11
TP44-Fluoro51.12
TP52-Nitro61.11
TP64-Bromo41.12
TP7Unsubstituted58.21

Note: The core structure in this study is 3-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a structural isomer of the title compound.

Protocol 4.1.1: In Vitro Anticancer Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., B16F10 murine melanoma)

  • 96-well microplates

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a range from 1 to 100 µM) and incubate for 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The triazole nucleus is a well-established pharmacophore in antimicrobial agents. S-substituted derivatives of triazole-thiols have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of S-Substituted bis-1,2,4-triazole-3-thiol Derivatives [2]

CompoundTarget MicroorganismMinimum Bactericidal Concentration (MBC) (µg/mL)
2aEnterococcus faecalis15.6
Salmonella pullorum15.6
Salmonella typhimurium15.6
Salmonella enteritidis15.6
Klebsiella pneumoniae15.6
4aSalmonella pullorum31.25
Escherichia coli O231.25
Salmonella enteritidis31.25
6aTen tested bacterial strains31.25

Note: The core structure in this study is a bis-1,2,4-triazole system, highlighting the potential of S-substituted triazole-thiols in general.

Protocol 4.2.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for assessing the antimicrobial activity of compounds.

Materials:

  • Bacterial or fungal strains

  • 96-well microplates

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the application of triazolo[4,3-a]pyridine-3-thiol in medicinal chemistry.

G General Synthetic Workflow A 2-Hydrazinopyridine B Triazolo[4,3-a]pyridine-3-thiol A->B Cyclization with CS2 C S-Substituted Derivatives B->C S-Alkylation with R-X D Biological Screening C->D Anticancer & Antimicrobial Assays E Lead Compound Identification D->E Active Compounds

Caption: General workflow from starting material to lead compound identification.

G Conceptual Anticancer Mechanism A Triazolo-pyridine Derivative B Target Protein (e.g., Kinase, Enzyme) A->B Binding C Inhibition of Signaling Pathway B->C D Apoptosis Induction C->D E Cell Cycle Arrest C->E F Reduced Tumor Growth D->F E->F

Caption: A potential mechanism of action for anticancer triazolo-pyridine derivatives.

Conclusion

Triazolo[4,3-a]pyridine-3-thiol represents a valuable and highly versatile building block in the design and synthesis of novel therapeutic agents. Its reactive thiol group allows for the straightforward introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships. While further research is needed to fully elucidate the potential of this specific scaffold, the promising anticancer and antimicrobial activities observed in closely related structures underscore its significance for future drug discovery endeavors. The protocols and data presented herein provide a solid foundation for researchers to embark on the synthesis and evaluation of new triazolo[4,3-a]pyridine-3-thiol derivatives as potential drug candidates.

References

Application Notes and Protocols for the Development of c-Met/VEGFR-2 Dual Inhibitors Using a Triazolopyrazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of dual inhibitors targeting c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) based on a triazolopyrazine scaffold. The simultaneous inhibition of these two key receptor tyrosine kinases, which are crucial in tumor growth, angiogenesis, and metastasis, presents a promising strategy in cancer therapy.

Introduction

The c-Met and VEGFR-2 signaling pathways are critical drivers of oncogenesis. Aberrant c-Met activation promotes tumor cell proliferation, survival, and invasion, while the VEGF/VEGFR-2 pathway is a central regulator of angiogenesis. Dual inhibition of both pathways can offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms associated with single-target therapies. The triazolopyrazine scaffold has emerged as a promising chemical starting point for the design of potent and selective kinase inhibitors.

Signaling Pathways

Understanding the targeted signaling pathways is fundamental for inhibitor development and evaluation.

c-Met Signaling Pathway

Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-Met receptor.[1][2] Binding of HGF induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain, initiating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][4] These pathways regulate cell proliferation, motility, and invasion.[1][2]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met GRB2_SOS GRB2_SOS c-Met->GRB2_SOS PI3K PI3K c-Met->PI3K STAT STAT c-Met->STAT HGF HGF HGF->c-Met Binds Triazolopyrazine\nInhibitor Triazolopyrazine Inhibitor Triazolopyrazine\nInhibitor->c-Met Inhibits Autophosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Motility, Invasion) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT->Gene_Expression

Figure 1. c-Met Signaling Pathway and Point of Inhibition.
VEGFR-2 Signaling Pathway

VEGF-A is the primary ligand for VEGFR-2. Ligand binding leads to receptor dimerization and autophosphorylation, activating downstream pathways such as PLCγ-PKC-MAPK and PI3K-AKT.[5] These pathways are essential for endothelial cell proliferation, migration, survival, and vascular permeability, all of which are hallmarks of angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PLCg PLCg VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K VEGF-A VEGF-A VEGF-A->VEGFR-2 Binds Triazolopyrazine\nInhibitor Triazolopyrazine Inhibitor Triazolopyrazine\nInhibitor->VEGFR-2 Inhibits Autophosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Angiogenesis, Permeability) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression

Figure 2. VEGFR-2 Signaling Pathway and Point of Inhibition.

Data Presentation

The following tables summarize the inhibitory activities of a series of novel[6]triazolo[4,3-a]pyrazine derivatives.[1]

Table 1: In Vitro Kinase Inhibitory Activity

Compoundc-Met IC₅₀ (nM)VEGFR-2 IC₅₀ (µM)
17a 55-
17e 77-
17l 26.002.6
Foretinib (Control)--

Data extracted from a study on novel[6]triazolo[4,3-a]pyrazine derivatives.[1] A hyphen (-) indicates that the data was not provided in the source.

Table 2: In Vitro Anti-proliferative Activity

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Hela IC₅₀ (µM)
17l 0.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib (Control)---

Data represents the half-maximal inhibitory concentration against human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human cervical carcinoma (Hela) cell lines.[1] A hyphen (-) indicates that the data was not provided in the source.

Experimental Protocols

Detailed protocols for the key experiments in the development and characterization of c-Met/VEGFR-2 dual inhibitors are provided below.

Biochemical Kinase Inhibition Assays

These assays determine the direct inhibitory effect of the compounds on the enzymatic activity of the target kinases.

TRFRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of inhibitor C Add inhibitor, kinase, substrate, and ATP to plate A->C B Prepare kinase, substrate, and ATP solution B->C D Incubate at room temperature C->D E Add detection solution (Eu-antibody, SA-APC, EDTA) D->E F Incubate and read TR-FRET signal E->F

Figure 3. TR-FRET Kinase Assay Workflow.

Objective: To quantify the IC₅₀ value of the test compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serial dilutions)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the c-Met kinase, biotinylated substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA, the Europium-labeled antibody, and SA-APC.

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

  • Calculate the TR-FRET ratio and plot the inhibitor concentration versus the ratio to determine the IC₅₀ value.

Objective: To quantify the IC₅₀ value of the test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer

  • Test compound (serial dilutions)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • Add the kinase, substrate, and test compound to the wells of the plate.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 45-60 minutes.[7]

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[3]

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Assays

These assays evaluate the effect of the inhibitors on cancer cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of inhibitor B->C D Incubate for 72 hours C->D E Add MTT reagent and incubate D->E F Add solubilization solution E->F G Read absorbance F->G

Figure 4. MTT Cell Proliferation Assay Workflow.

Objective: To determine the anti-proliferative effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Hela)[1]

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[9]

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][9]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[9]

  • Shake the plate for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Objective: To confirm that the test compounds inhibit the phosphorylation of c-Met and VEGFR-2 in a cellular context.

Materials:

  • Cancer cell line with activated c-Met or VEGFR-2

  • Serum-free medium

  • HGF or VEGF-A

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR-2, anti-total-VEGFR-2)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with HGF or VEGF-A for 10-15 minutes to induce receptor phosphorylation.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Analyze the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Efficacy Studies

These studies evaluate the anti-tumor activity of the compounds in a living organism.

Objective: To assess the in vivo anti-tumor efficacy of a lead compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line (e.g., one that showed sensitivity in vitro)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously implant 1-10 million tumor cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, test compound at various doses, positive control).

  • Administer the treatment as per the desired schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Plot the tumor growth curves to evaluate the efficacy of the treatment.

Synthesis of the Triazolopyrazine Scaffold

A general synthetic route to the[6]triazolo[4,3-a]pyrazine scaffold starts from commercially available 2,3-dichloropyrazine.[1]

Synthesis_Workflow A 2,3-Dichloropyrazine C Nucleophilic Substitution A->C B Hydrazine Hydrate B->C D Intermediate C->D E Cyclization D->E F [1,2,4]triazolo[4,3-a]pyrazine Scaffold E->F

Figure 5. General Synthesis Workflow for the Triazolopyrazine Scaffold.

A nucleophilic substitution reaction with hydrazine hydrate, followed by cyclization, yields the core triazolopyrazine structure.[1] This scaffold can then be further functionalized to generate a library of potential inhibitors for screening.

By following these detailed protocols and utilizing the provided data as a reference, researchers can effectively advance the development of novel c-Met/VEGFR-2 dual inhibitors based on the versatile triazolopyrazine scaffold.

References

Application Notes: Triazolo[4,3-a]pyridines as PD-1/PD-L1 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1] By engaging PD-1, tumor cells suppress T-cell activity, proliferation, and cytokine release, thereby avoiding immune destruction.[1][2] Blocking this interaction has become a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, small-molecule inhibitors offer potential advantages such as oral bioavailability, simpler manufacturing, and better tissue penetration.[3]

A novel class of[4][5][6]triazolo[4,3-a]pyridines has emerged as potent, small-molecule inhibitors of the PD-1/PD-L1 interaction.[4][5] These compounds function by binding directly to PD-L1, inducing its homodimerization and subsequent internalization, which sterically hinders its binding to the PD-1 receptor.[7][8] This action restores the T-cell's ability to recognize and eliminate tumor cells.

Mechanism of Action

The primary mechanism of action for triazolo[4,3-a]pyridine-based inhibitors involves direct binding to a hydrophobic pocket on the surface of the PD-L1 protein. This binding event induces a conformational change that promotes the formation of a PD-L1 homodimer. The dimerized PD-L1 is incapable of binding to the PD-1 receptor, thereby disrupting the inhibitory signal and restoring T-cell-mediated antitumor immunity.[8]

cluster_0 T-Cell cluster_1 Tumor Cell cluster_2 Inhibitory Signaling cluster_3 Mechanism of Inhibition TCR T-Cell Receptor (TCR) PD1 PD-1 Receptor MHC MHC TCR->MHC Activation PDL1 PD-L1 PD1->PDL1 Inhibition Signal Inhibition T-Cell Exhaustion (Immune Evasion) PDL1->Inhibition PDL1_dimer PD-L1 Dimer (Inactive) PDL1->PDL1_dimer Inhibitor Triazolo[4,3-a]pyridine Inhibitor Inhibitor->PDL1 PDL1_dimer->Inhibition Blocks Inhibition

PD-1/PD-L1 signaling and inhibitor action.

Quantitative Data Summary

The inhibitory potency of triazolo[4,3-a]pyridine derivatives is typically evaluated using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing compound activity.

Compound IDAssay TypeIC50 (nM)Reference
A22 HTRF92.3[4][5]
79 HTRF92.3[6]
BMS-202 HTRF18[3]
Compound 10 HTRF177[9]
Compound 3 HTRF146[9]

Note: IC50 values can vary based on specific assay conditions, reagents, and protein constructs used.[8]

Experimental Protocols

Accurate determination of inhibitor potency requires robust and validated experimental methods. The following are detailed protocols for key assays used in the characterization of Triazolo[4,3-a]pyridine inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a proximity-based assay that measures the disruption of the PD-1/PD-L1 interaction. It relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2 or XL665).[7]

Principle: Recombinant tagged PD-1 (e.g., Fc-tagged) and PD-L1 (e.g., His-tagged) are used. Anti-tag antibodies labeled with a FRET donor (e.g., anti-Fc-Eu3+) and acceptor (e.g., anti-His-d2) are added. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, generating a high FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.[8][9][10]

start Start prep_reagents Prepare Reagents (Proteins, Inhibitor, Antibodies) start->prep_reagents add_inhibitor Add Inhibitor/DMSO to 384-well Plate (5 µL) prep_reagents->add_inhibitor add_proteins Add Pre-mixed His-PD-L1 & Fc-PD-1 (5 µL) add_inhibitor->add_proteins incubate1 Incubate at RT (30 min) add_proteins->incubate1 add_detection Add HTRF Detection Antibodies (10 µL) incubate1->add_detection incubate2 Incubate at RT (2-4 hours, protected from light) add_detection->incubate2 read_signal Read HTRF Signal (665 nm / 620 nm) incubate2->read_signal analyze Calculate % Inhibition & Determine IC50 read_signal->analyze end End analyze->end

HTRF assay workflow for PD-1/PD-L1 inhibition.

Protocol Outline:

  • Compound Preparation: Prepare serial dilutions of the triazolo[4,3-a]pyridine inhibitor in 100% DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[7][8]

  • Reagent Preparation: Thaw recombinant His-tagged PD-L1 and Fc-tagged PD-1 proteins on ice. Dilute proteins and HTRF detection antibodies (e.g., Anti-6xHis-d2 and Anti-hFc-Europium) to working concentrations in assay buffer. Optimal concentrations are typically in the low nanomolar range and should be determined empirically.[7][8]

  • Assay Procedure (384-well plate, 20 µL final volume):

    • Dispense 5 µL of diluted inhibitor or control (assay buffer with DMSO) into the wells.[8]

    • Add 5 µL of a pre-mixed solution containing both His-PD-L1 and Fc-PD-1.[8]

    • Seal the plate and incubate for 30 minutes at room temperature.[8]

    • Add 10 µL of the antibody detection mix to all wells.[8]

    • Seal the plate and incubate for 2 to 4 hours at room temperature, protected from light.[7]

  • Signal Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[7]

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then determine the percentage of inhibition for each inhibitor concentration relative to controls. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[8]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another sensitive, bead-based immunoassay used to screen for inhibitors of the PD-1/PD-L1 interaction.[11]

Principle: The assay uses Donor and Acceptor beads. For example, Streptavidin-coated Donor beads capture biotinylated PD-1, and anti-His-coated Acceptor beads capture His-tagged PD-L1. When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon laser excitation (680 nm), the Donor bead releases singlet oxygen, which activates the Acceptor bead, resulting in light emission (615 nm). Inhibitors prevent this interaction, causing a decrease in the signal.[2][12][13]

start Start prep_reagents Prepare Reagents (Proteins, Inhibitor, Beads) start->prep_reagents add_inhibitor Add Inhibitor/DMSO to 384-well Plate (5 µL) prep_reagents->add_inhibitor add_proteins Add Biotin-PD-1 (5 µL) & His-PD-L1 (5 µL) add_inhibitor->add_proteins incubate1 Incubate at RT (60 min, protected from light) add_proteins->incubate1 add_beads Add Pre-mixed Donor & Acceptor Beads (5 µL) incubate1->add_beads incubate2 Incubate at RT (30 min, in the dark) add_beads->incubate2 read_signal Read AlphaLISA Signal on compatible reader incubate2->read_signal analyze Calculate % Inhibition & Determine IC50 read_signal->analyze end End analyze->end

AlphaLISA assay workflow for PD-1/PD-L1 inhibition.

Protocol Outline:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor. Prepare working solutions of biotinylated PD-L1, His-tagged PD-1, Streptavidin Donor beads, and Anti-His Acceptor beads in the appropriate AlphaLISA immunoassay buffer.[2]

  • Assay Procedure (384-well plate, 20 µL final volume):

    • Add 5 µL of the serially diluted inhibitor or control to the wells.[2]

    • Add 5 µL of the biotinylated PD-L1 working solution to all wells.[2]

    • Add 5 µL of the His-tagged PD-1 working solution to all wells.[2]

    • Incubate the plate for 60 minutes at room temperature, protected from light.[2]

    • Add 5 µL of a pre-mixed solution of Donor and Acceptor beads to all wells.[2]

    • Incubate the plate for 30 minutes at room temperature in the dark.[2]

  • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader.[2]

  • Data Analysis: The decrease in AlphaLISA signal is proportional to the inhibition of the PD-1/PD-L1 interaction. Calculate IC50 values by plotting the signal against the inhibitor concentration.[11]

PD-1/PD-L1 Blockade Cell-Based Reporter Assay

This assay measures the functional outcome of blocking the PD-1/PD-L1 interaction in a cellular context.

Principle: The assay co-cultures two engineered cell lines. First, "PD-L1 aAPC/CHO-K1" cells, which are CHO-K1 cells that stably express human PD-L1 and a T-cell receptor (TCR) activator. Second, "PD-1 Effector/Jurkat" cells, which are Jurkat T-cells that express human PD-1 and contain a luciferase reporter gene driven by the NFAT response element. When the two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling, resulting in low luciferase expression. An inhibitor that blocks this interaction will restore TCR signaling and lead to a strong luminescent signal.[14][15]

start Start seed_cells Seed PD-L1 expressing CHO-K1 cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 prep_inhibitor Prepare Serial Dilutions of Inhibitor incubate1->prep_inhibitor add_inhibitor Add Inhibitor to CHO-K1 cells (50 µL) prep_inhibitor->add_inhibitor add_jurkat Add PD-1/NFAT-luciferase Jurkat T-cells (50 µL) add_inhibitor->add_jurkat incubate2 Co-culture for 6 hours at 37°C, 5% CO2 add_jurkat->incubate2 add_reagent Add Luciferase Assay Reagent incubate2->add_reagent incubate3 Incubate at RT (5-10 min) add_reagent->incubate3 read_signal Read Luminescence incubate3->read_signal analyze Calculate Fold Induction & Determine EC50 read_signal->analyze end End analyze->end

References

Application Notes and Protocols for the Synthesis of Trazodone Intermediate: 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one is a critical heterocyclic organic compound that serves as a key intermediate in the synthesis of various therapeutic agents, most notably Trazodone.[1] Trazodone is a widely used antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[2][3] The purity and quality of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient.[1] This document provides detailed protocols for the synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, intended for researchers, scientists, and professionals in drug development.

Two primary synthetic routes are detailed below: a conventional method starting from 2-chloropyridine and a microwave-assisted method using 2-hydrazinopyridine.

Experimental Protocols

Method A: Synthesis from 2-Chloropyridine and Semicarbazide Hydrochloride

This conventional heating method is a common approach for the gram-scale synthesis of the target compound.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 2-Chloropyridine (100 g), semicarbazide hydrochloride (196 g), and water (300 ml) at room temperature (25-35°C).[4]

  • First Heating Stage: Heat the reaction mixture to 95±3°C and maintain this temperature while stirring.[4]

  • Second Heating Stage: Further increase the temperature to 105±5°C and continue stirring.[4] The reaction can be maintained at reflux for approximately 24 hours.[5][6]

  • Cooling and Filtration: Cool the reaction mixture to 25-35°C and stir to allow for precipitation of the solid product.[4]

  • Washing: Filter the precipitated solid and wash it with water at 25-35°C.[4]

  • Purification: Add water to the obtained crude product and heat the mixture to 60-70°C with stirring.[4]

  • Final Isolation: Cool the mixture again to 25-35°C, stir, and then filter the purified solid.[4] Wash the final product with water and dry it to obtain 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.[4]

Method B: Microwave-Assisted Synthesis from 2-Hydrazinopyridine and Urea

This method offers a rapid, solvent-free alternative for synthesizing the intermediate.

Protocol:

  • Reaction Setup: Place 2-hydrazinopyridine (500 mg, 4.58 mmol) and urea (550 mg, 9.16 mmol, a two-fold molar excess) into a conical flask suitable for microwave synthesis.[6]

  • Microwave Irradiation: Subject the mixture to microwave radiation (e.g., 300 W) for a short duration, typically around 50 seconds.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1) eluent.[6]

  • Work-up: After the reaction is complete, add 15 cm³ of water to the mixture.[6]

  • Isolation: Filter the resulting product using a Büchner funnel to isolate the solid 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.[6]

Data Presentation

The following table summarizes the key quantitative parameters for the described synthetic methods.

ParameterMethod A: Conventional HeatingMethod B: Microwave-Assisted
Starting Materials 2-Chloropyridine, Semicarbazide HCl2-Hydrazinopyridine, Urea
Solvent Water, 2-Ethoxyethanol[4][6]Solvent-free (neat)[6]
Temperature Reflux (95-105°C)[4]N/A (Microwave Irradiation)
Reaction Time ~24 hours[6]~50 seconds[6]
Yield ~75%[4]~75% (with 2x molar excess of urea)[6]
Purity (HPLC) >99% achievable[1]97.9%[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one and its subsequent use in the formation of Trazodone.

G cluster_0 Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one cluster_1 Synthesis of Trazodone Precursor cluster_2 Final Trazodone Synthesis A1 2-Chloropyridine A3 Water/Heat A1->A3 A2 Semicarbazide HCl A2->A3 A_out 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one A3->A_out Method A Reaction Condensation A_out->Reaction B1 2-Hydrazinopyridine B3 Microwave B1->B3 B2 Urea B2->B3 B_out 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one B3->B_out Method B C1 1-(3-chlorophenyl)piperazine HCl C3 Base (e.g., NaOH) C1->C3 C2 1-bromo-3-chloropropane C2->C3 C_out 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine C3->C_out C_out->Reaction Final_Product Trazodone Reaction->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis ofTriazolo[4,3-a]pyridine-3-thiol

Technical Support Center: Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing[1][2][3]Triazolo[4,3-a]pyridine-3-thiol?

A1: The most common and direct method is the cyclization of 2-hydrazinopyridine with carbon disulfide (CS₂) in the presence of a base. This reaction typically proceeds in a polar solvent like ethanol.

Q2: What is the reaction mechanism?

A2: The synthesis involves two main steps. First, the 2-hydrazinopyridine attacks the carbon of CS₂, and in the presence of a base (like KOH), it forms a potassium dithiocarbazinate salt intermediate. Second, this intermediate undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide upon heating to form the stable triazole ring.

Q3: What is the expected yield for this synthesis?

A3: The reported yields for this synthesis can vary based on the purity of reagents and adherence to optimal reaction conditions. Generally, yields can range from 70% to over 90% under optimized protocols.

Q4: Does the product exist as a thiol or a thione?

A4: The product,[1][2][3]Triazolo[4,3-a]pyridine-3-thiol, predominantly exists in its more stable tautomeric form, 2H-[1][2][3]triazolo[4,3-a]pyridine-3-thione [4]. This is important for spectral characterization, as you will observe a C=S stretch in the IR spectrum and an N-H proton in the NMR spectrum.

Q5: What are the critical safety precautions for this experiment?

A5: Carbon disulfide (CS₂) is highly volatile, flammable, and toxic. It should be handled exclusively in a well-ventilated fume hood, away from any ignition sources. 2-Hydrazinopyridine is also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

  • Answer:

    • Purity of 2-Hydrazinopyridine: The starting material, 2-hydrazinopyridine, can degrade over time, especially if exposed to air and light. Use freshly prepared or purified 2-hydrazinopyridine for best results.

    • Base Strength and Stoichiometry: An insufficient amount of base (e.g., KOH) will prevent the complete formation of the dithiocarbazinate intermediate. Ensure you use at least one equivalent of a strong base.

    • Reaction Temperature: The cyclization step requires heat. If the reaction mixture is not refluxed for a sufficient amount of time, the cyclization will be incomplete.

    • Premature Acidification: The product is soluble in basic media. Do not acidify the reaction mixture until the cyclization is complete. The product precipitates upon neutralization or slight acidification.

    • Solvent Choice: While ethanol is commonly used, ensure it is anhydrous if the protocol specifies, as excess water can sometimes interfere with the reaction.

Problem 2: Product is Impure or Discolored

  • Question: My final product is a dark, oily substance instead of a crystalline solid. How can I improve its purity?

  • Answer:

    • Side Reactions: Overheating or prolonged reaction times can lead to decomposition and the formation of polymeric side products. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Incomplete Reaction: The presence of unreacted starting material or the intermediate salt can result in an impure, sticky product. Ensure the reaction goes to completion.

    • Purification Method:

      • Washing: After filtration, wash the crude product thoroughly with cold water to remove inorganic salts (e.g., KCl) and then with a cold non-polar solvent like diethyl ether to remove non-polar impurities.

      • Recrystallization: The most effective purification method is recrystallization. A common solvent for this is ethanol or an ethanol/water mixture. Dissolve the crude product in hot ethanol, treat with activated charcoal to remove colored impurities, filter while hot, and allow to cool slowly to form pure crystals.

Problem 3: Difficulty with Product Isolation

  • Question: After acidification, the product precipitated as a very fine, colloidal suspension that is difficult to filter. What should I do?

  • Answer:

    • Control the Precipitation: Add the acid (e.g., acetic acid or dilute HCl) slowly while vigorously stirring the cooled reaction mixture. This encourages the formation of larger crystals.

    • "Digestion": After precipitation, gently warm the mixture (do not boil) and then allow it to cool slowly. This process, known as digestion, can help smaller particles agglomerate into larger, more easily filterable crystals.

    • Centrifugation: If filtration remains difficult, consider using a centrifuge to pellet the solid, decant the supernatant, and then wash the pellet before drying.

Data Presentation

Table 1: Typical Reaction Parameters for[1][2][3]Triazolo[4,3-a]pyridine-3-thiol Synthesis
ParameterConditionPurpose / CommentExpected Yield
Starting Material 2-HydrazinopyridineKey precursor-
Reagent Carbon Disulfide (CS₂)Provides the C=S group for the triazole ring-
Base Potassium Hydroxide (KOH)Facilitates the formation of the intermediate salt-
Solvent Absolute EthanolProvides a suitable medium for the reaction-
Temperature Reflux (approx. 78 °C)Drives the intramolecular cyclization to completion-
Reaction Time 4-6 hoursTypical duration for complete conversion70-90%
Work-up Acidification (Acetic Acid)Neutralizes the mixture to precipitate the product-

Experimental Protocols

Detailed Protocol for the Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol

This protocol is a standard procedure for the synthesis.

Materials:

  • 2-Hydrazinopyridine (1.0 eq)

  • Carbon Disulfide (1.1 eq)

  • Potassium Hydroxide (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Activated Charcoal

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (1.1 eq) in absolute ethanol under gentle warming.

  • Addition of Hydrazine: To the ethanolic KOH solution, add 2-hydrazinopyridine (1.0 eq) and stir until it is fully dissolved.

  • Formation of Intermediate: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.1 eq) dropwise to the stirred solution. The addition is exothermic. A yellowish precipitate of the potassium dithiocarbazinate intermediate may form.

  • Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If desired, treat with activated charcoal and filter hot to remove colored impurities.

  • Precipitation: Slowly add glacial acetic acid to the filtrate until the pH is approximately 5-6. The product will precipitate as a pale yellow or off-white solid.

  • Filtration and Washing: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain pure[1][2][3]Triazolo[4,3-a]pyridine-3-thiol (existing as the thione tautomer).

Visualizations

Reaction_PathwaySynthesis Pathway of [1,2,4]Triazolo[4,3-a]pyridine-3-thiolcluster_reactantsReactantscluster_reagentsConditionsr12-HydrazinopyridineintermediatePotassium DithiocarbazinateIntermediater1->intermediater2Carbon Disulfide (CS₂)r2->intermediatereagent1KOH, Ethanolreagent1->intermediatereagent2Reflux (Δ)productThis compound(Thione form)reagent2->productintermediate->productIntramolecularCyclization

Caption: Reaction pathway from reactants to the final product.

Troubleshooting_WorkflowTroubleshooting Workflowcluster_low_yieldLow Yield Causescluster_impureImpurity CausesstartExperiment Completecheck_yieldIs Yield > 70%?start->check_yieldcheck_purityIs Product a CleanCrystalline Solid?check_yield->check_purityYescause1Check Purity of2-Hydrazinopyridinecheck_yield->cause1NosuccessSynthesis Successfulcheck_purity->successYesimpure1Monitor with TLC toAvoid Overheatingcheck_purity->impure1Nocause2Verify BaseStoichiometry (≥1 eq)cause1->cause2cause3Ensure SufficientReflux Time (4-6h)cause2->cause3impure2Recrystallize fromEthanol/Waterimpure1->impure2impure3Wash with H₂O andEt₂O after filtrationimpure2->impure3

Caption: A workflow for troubleshooting common synthesis issues.

Parameter_RelationshipsKey Parameter Relationshipscluster_paramsControllable Parameterscluster_issuesPotential IssuesYieldHigh Yield &PurityTempOptimal Temperature(Reflux)Temp->YieldPrevents side reactionsEnsures cyclizationissue1DecompositionTemp->issue1Too HighBaseSufficient Base(>1 eq KOH)Base->YieldDrives intermediateformationissue2Incomplete ReactionBase->issue2Too LittleTimeCorrect Time(4-6h)Time->YieldEnsures reactioncompletionTime->issue2Too ShortReagentPure ReagentsReagent->YieldReduces impuritiesissue3Side ProductsReagent->issue3Impure

Caption: Relationship between reaction parameters and outcomes.

Technical Support Center: Purification of Crude Triazolo[4,3-a]pyridine-3-thiol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude Triazolo[4,3-a]pyridine-3-thiol via recrystallization.

Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Triazolo[4,3-a]pyridine-3-thiol and provides step-by-step solutions.

Problem 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not appropriate for your compound. An ideal recrystallization solvent should readily dissolve the compound when hot but poorly when cold.

  • Solution:

    • Verify Solvent Choice: Consult the solvent selection table below. For compounds containing both a triazole and a pyridine ring, polar solvents are often a good starting point.

    • Increase Solvent Volume: Add a small amount of additional solvent. Be cautious not to add too much, as this can significantly reduce your yield.

    • Switch Solvents: If the compound remains insoluble, a different solvent or a solvent mixture is necessary. Consider solvents that have been used for similar heterocyclic compounds, such as ethanol or acetonitrile.

Problem 2: No crystals form upon cooling.

  • Possible Causes:

    • The solution is too dilute (too much solvent was used).

    • The solution is supersaturated.

    • Insufficient cooling time.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a "seed crystal" (a tiny amount of the pure compound) to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound. Allow the concentrated solution to cool again.

    • Extend Cooling Time: Allow the flask to cool to room temperature slowly, and then place it in an ice bath to further decrease the temperature and promote crystallization.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The presence of significant impurities is depressing the melting point of the crude product.

    • The solution is cooling too rapidly.

  • Solutions:

    • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.

    • Change Solvent System: Consider using a lower-boiling point solvent or a solvent mixture. For oily compounds, sometimes adding a non-polar "anti-solvent" dropwise to a solution of the compound in a polar solvent at room temperature can induce crystallization.

Problem 4: The recrystallized product is still impure.

  • Possible Causes:

    • The cooling process was too rapid, trapping impurities within the crystal lattice.

    • The chosen solvent did not effectively differentiate between the compound and the impurities (i.e., impurities were also insoluble in the cold solvent).

    • Insufficient washing of the collected crystals.

  • Solutions:

    • Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity.

    • Optimize Cooling: Ensure the solution cools slowly to allow for the formation of well-defined crystals.

    • Thorough Washing: After filtration, wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

    • Consider a Different Solvent: The impurity may have similar solubility properties in the chosen solvent. A different solvent may provide better separation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing Triazolo[4,3-a]pyridine-3-thiol?

A1: The ideal solvent must be determined experimentally. However, based on the structure (a polar heterocyclic compound), good starting points are polar protic solvents like ethanol or polar aprotic solvents like acetonitrile . For the related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, recrystallization from an ethanol solution has been reported.[1] A patent for a similar triazolopyridine derivative mentions recrystallization from a mixture of Et2O-EtOH-CHCl3, and another from acetonitrile.[2] It is recommended to test the solubility of a small amount of your crude product in various solvents to find one that dissolves the compound when hot but not when cold.

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. This will ensure that the solution is saturated upon cooling, maximizing the yield of recrystallized product. A good practice is to start with a small volume of solvent and add it in portions to the heated crude material until everything has just dissolved.

Q3: My yield after recrystallization is very low. What can I do to improve it?

A3: A low yield can be due to several factors:

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling. To recover more product, you can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.

  • Premature crystallization during hot filtration: If the solution cools too quickly during this step, the product will crystallize on the filter paper along with the impurities. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: Washing the final crystals is necessary, but using an excessive amount of cold solvent will dissolve some of your product. Use only a minimal amount of ice-cold solvent for washing.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a solvent mixture (binary solvent system) is often very effective, especially when no single solvent has the ideal solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid (cloudy). The solution is then heated until it becomes clear again and allowed to cool slowly. Common solvent mixtures include ethanol/water, and hexane/ethyl acetate.[3]

Data Presentation

Table 1: Potential Solvents for Recrystallization of Triazolo[4,3-a]pyridine-3-thiol

SolventTypeBoiling Point (°C)Rationale for Use
EthanolPolar Protic78Often a good general-purpose solvent for polar heterocyclic compounds.[3]
AcetonitrilePolar Aprotic82Has been successfully used for recrystallizing similar triazolopyridine derivatives.[2]
WaterPolar Protic100May be suitable if the compound has sufficient polarity and hydrogen bonding capability.
Ethyl AcetateModerately Polar77Can be effective, often used in combination with a non-polar solvent like hexane.
AcetonePolar Aprotic56A versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethanol/WaterMixtureVariableA common binary system where water acts as the anti-solvent for moderately polar compounds.
Hexane/Ethyl AcetateMixtureVariableA good choice for compounds of intermediate polarity, where hexane is the anti-solvent.[3]

Note: The optimal solvent or solvent system should be determined experimentally.

Experimental Protocols

General Protocol for Recrystallization of Triazolo[4,3-a]pyridine-3-thiol
  • Solvent Selection: In a small test tube, add a few milligrams of the crude Triazolo[4,3-a]pyridine-3-thiol. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath and observe the solubility. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude Triazolo[4,3-a]pyridine-3-thiol in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry, or by placing them in a desiccator.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Triazolo[4,3-a]pyridine-3-thiol dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration to Remove Insoluble Impurities decolorize->hot_filter cool Slow Cooling to Induce Crystallization hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end End: Pure Triazolo[4,3-a]pyridine-3-thiol dry->end Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out impure_product Product Still Impure start->impure_product scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Try First reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent First Step recrystallize_again Repeat Recrystallization impure_product->recrystallize_again Most Effective reduce_solvent Reduce Solvent Volume scratch->reduce_solvent If Unsuccessful lower_temp Cool to Lower Temperature reduce_solvent->lower_temp If Still Unsuccessful slow_cool Cool Slowly reheat_add_solvent->slow_cool Next Step change_solvent Change Solvent System slow_cool->change_solvent If Problem Persists optimize_cooling Optimize Cooling Rate recrystallize_again->optimize_cooling Also Consider wash_thoroughly Wash Crystals Thoroughly optimize_cooling->wash_thoroughly Ensure

References

Side-product formation in the cyclization of 2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-hydrazinopyridine cyclization and minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the cyclization of 2-hydrazinopyridine?

The cyclization of 2-hydrazinopyridine with various electrophilic partners typically aims to synthesize fused heterocyclic systems. The most common and sought-after products are derivatives of the 1,2,4-triazolo[4,3-a]pyridine scaffold, which is a core structure in many biologically active molecules.[1][2]

Q2: What are the common side-products that can form during this reaction?

Several side-products can emerge depending on the specific reactants and conditions employed. These can include:

  • Regioisomers: When using substituted 2-hydrazinopyridines, different cyclization pathways can lead to the formation of regioisomeric products such as pyrido[2,1-c][3][4][5]triazinones or pyrido[1,2-b][3][4][5]triazinones.[5]

  • Monosubstituted Intermediates: In some cases, the reaction may not proceed to completion, resulting in the isolation of monosubstituted intermediates as the primary impurity.[6]

  • Oxidative Byproducts: Under oxidative conditions, if the initial condensation between 2-hydrazinopyridine and its reaction partner is not sufficiently rapid, oxidative degradation or side-reactions of the hydrazine moiety can occur.[1]

  • Polymeric or Tar-like Materials: Harsh reaction conditions, such as high temperatures or the use of strong acids, can lead to the formation of intractable polymeric materials.[4]

Q3: What factors influence the type and quantity of side-products?

The outcome of the cyclization reaction is highly sensitive to several factors:

  • Substituents: The electronic nature of substituents on the 2-hydrazinopyridine ring can significantly alter the reaction pathway. For example, an electron-withdrawing group like a nitro group can weaken the N-N bond, favoring a different cyclization route compared to an electron-donating group.[5]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. Harsh conditions like refluxing in strong acids can be incompatible with sensitive functional groups and lead to lower yields and more side-products.[4]

  • Cyclizing Agent: The nature of the electrophile reacting with 2-hydrazinopyridine dictates the structure of the resulting fused ring. The choice of aldehydes, α-keto acids, or dicarboxylic acid derivatives will lead to different product classes and potentially different side-products.[1][4][5]

Q4: How can the formation of side-products be minimized?

To enhance the yield of the desired product and reduce impurities, the following strategies can be employed:

  • Mild Reaction Conditions: Utilizing milder cyclization methods, such as a modified Mitsunobu reaction, can improve compatibility with a wider range of functional groups and reduce degradation.[3][4]

  • Optimized One-Pot Procedures: Well-designed one-pot syntheses, like the KI-catalyzed oxidative cyclization, can be highly efficient by promoting the rapid conversion of intermediates, thereby suppressing potential side-reactions.[1]

  • Careful Selection of Reagents: The choice of reagents, including the base and solvent, should be carefully considered to avoid undesired side-reactions.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired 1,2,4-triazolo[4,3-a]pyridine product Harsh reaction conditions (e.g., high temperature, strong acids) causing degradation.[4]Suboptimal choice of reagents (e.g., base, solvent).[6]Standard Mitsunobu conditions may not be efficient for all substrates.[4]Employ milder reaction conditions.Screen different solvents and bases to find the optimal combination.Consider a modified Mitsunobu protocol or alternative cyclization methods like KI-catalyzed oxidative cyclization.[1][3]
Formation of an unexpected regioisomer (e.g., pyrido[1,2-b][3][4][5]triazinone) The electronic properties of substituents on the pyridine ring are directing the cyclization to a different nitrogen atom.[5]Carefully consider the electronic nature of your substituents. The reaction mechanism may be inherently biased towards the observed isomer with the current substrate.Modify the synthetic strategy, perhaps by altering the substituents or the cyclizing agent to favor the desired regioisomer.
Incomplete reaction and recovery of starting material Insufficient reaction time or temperature.Deactivation of the catalyst or reagent.Steric hindrance from bulky substituents.Increase the reaction time and/or temperature incrementally, monitoring the reaction progress by TLC or LC-MS.Ensure the catalyst or reagents are fresh and used in the correct stoichiometric amounts.For sterically hindered substrates, more forcing conditions or a different synthetic route may be necessary.[6]
Formation of polymeric or tar-like materials Excessively high temperatures or prolonged reaction times.Use of strong, non-specific dehydrating agents or acids.Reduce the reaction temperature and monitor the reaction closely to avoid over-heating.Switch to a milder and more specific cyclizing agent.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinopyridine

This protocol describes the synthesis of 2-hydrazinopyridine from 2-chloropyridine.[7]

Materials:

  • 2-chloropyridine

  • Hydrazine hydrate (80% solution)

  • Butan-1-ol (for large-scale flow reaction) or no solvent for batch reaction

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Batch):

  • To a solution of hydrazine hydrate (200 mL), add 2-chloropyridine (20 g, 0.176 mol).

  • Stir the reaction mixture at 100 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2).

  • Once the 2-chloropyridine is consumed, cool the reaction mixture and dilute it with water (200 mL).

  • Extract the product with ethyl acetate (5 x 500 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine as a red oil (Typical yield: ~78%).

Procedure (Large-Scale Flow Reactor):

  • Prepare a solution of 2-chloropyridine (200 kg) in butan-1-ol (200 kg).

  • In a separate vessel, take 80% hydrazine hydrate (110 kg).

  • Pump both solutions into a microchannel reactor at controlled flow rates (e.g., 0.0375 L/s for the pyridine solution and 0.01 L/s for the hydrazine solution).

  • Maintain the reaction temperature at 100 °C with a reaction time of approximately 100 seconds in the reactor.

  • Collect the reaction mixture, cool to induce crystallization, and separate the solid product by centrifugation.

  • Dry the solid to obtain 2-hydrazinopyridine (Typical yield: ~95.8%).

Protocol 2: KI-Catalyzed Oxidative Cyclization

This protocol details a one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines from an α-keto acid and 2-hydrazinopyridine.[1]

Materials:

  • α-keto acid (e.g., phenylglyoxylic acid)

  • 2-hydrazinopyridine

  • Potassium iodide (KI)

  • tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine the α-keto acid (0.5 mmol), 2-hydrazinopyridine (0.5 mmol), KI (20 mol%), and Na₂CO₃ (1 mmol).

  • Add 1,4-dioxane (2 mL) as the solvent.

  • To the stirred mixture, add TBHP (1 mmol).

  • Heat the reaction mixture at 130 °C for 12 hours.

  • After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification by column chromatography.

Data Center

Table 1: Comparison of Cyclization Methods for 2-Hydrazinopyridine Derivatives

MethodReactantsConditionsProduct YieldNotesReference
Classical DehydrationAcylated 2-hydrazinopyridineRefluxing POCl₃, conc. HCl, or acetic acidVariable, often lowHarsh conditions, not compatible with many functional groups.[4]
Standard MitsunobuAcylated 2-hydrazinopyridinePh₃P, DEAD, THF5-20%Low yields for some substrates.[4]
Modified MitsunobuAcylated 2-hydrazinopyridineModified Mitsunobu reagentsImproved yieldsMilder conditions, better functional group tolerance.[3][4]
Wamhoff and Zahran'sAcylated 2-hydrazinopyridinePh₃PCl₂, Et₃N, refluxing acetonitrile<30%Low yield for the tested substrate.[4]
KI-Catalyzed Oxidative Cyclizationα-keto acids, 2-hydrazinopyridineKI, TBHP, Na₂CO₃, 1,4-dioxane, 130 °C, 12 h40-83%One-pot, efficient, and good substrate scope.[1]

Visual Guides

G cluster_reagents Reactants cluster_products Products 2-Hydrazinopyridine 2-Hydrazinopyridine Intermediate Intermediate 2-Hydrazinopyridine->Intermediate + Electrophile Electrophile Electrophile (e.g., R-CO-X) Desired Product 1,2,4-Triazolo[4,3-a]pyridine Side Product Side Products (e.g., Isomers, Degradation Products) Intermediate->Desired Product Cyclization (Desired Pathway) Intermediate->Side Product Alternative Pathway Reaction Conditions Reaction Conditions (Solvent, Temp, Catalyst) Reaction Conditions->Intermediate

Caption: General reaction scheme for the cyclization of 2-hydrazinopyridine.

G start Low Product Yield q1 Are starting materials consumed? start->q1 a1_yes Multiple spots on TLC? (Potential side-products) q1->a1_yes Yes a1_no Incomplete reaction q1->a1_no No sol2 Characterize major impurity. Adjust conditions to favor desired pathway: - Milder reagents - Lower temperature a1_yes->sol2 sol1 Optimize reaction conditions: - Increase time/temperature - Check reagent activity a1_no->sol1 G 2-HP 2-Hydrazinopyridine Condensation Condensation 2-HP->Condensation KetoAcid α-Keto Acid KetoAcid->Condensation Intermediate Intermediate 3a Condensation->Intermediate Oxidation Oxidation (by A) Intermediate->Oxidation Intermediate_B Intermediate B Oxidation->Intermediate_B Catalyst_Cycle I⁻ Hypoiodate (A) Regeneration of I⁻ Oxidation:e->Catalyst_Cycle:w TBHP Cyclization Nucleophilic Cyclization Intermediate_B->Cyclization Intermediate_C Intermediate C Cyclization->Intermediate_C Decarboxylation Decarboxylation & Aromatization Intermediate_C->Decarboxylation Product 1,2,4-Triazolo[4,3-a]pyridine Decarboxylation->Product

References

Technical Support Center: Optimization of Reaction Conditions for N-fused 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-fused 1,2,4-triazoles. This resource aims to address common experimental challenges and offer practical solutions to optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-fused 1,2,4-triazoles in a question-and-answer format.

Problem 1: Low or No Yield of the Desired N-fused 1,2,4-Triazole

  • Question: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, consider extending the reaction time. Gradually increasing the reaction temperature can also drive the reaction forward. For reactions that are sluggish at conventional heating, microwave irradiation can sometimes significantly improve yields and reduce reaction times.[1]

    • Purity of Starting Materials: The purity of your starting materials is critical. For instance, heterocyclic hydrazines can be hygroscopic. Ensure that all reactants are pure and dry before use.[1]

    • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and base can have a profound impact on the reaction outcome. It is crucial to screen a range of conditions to find the optimal combination for your specific substrates.[2]

    • Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product.[1] If you suspect this is the case, try running the reaction at a lower temperature for a longer duration.

Problem 2: Formation of Side Products

  • Question: I am observing significant formation of side products, complicating the purification of my N-fused 1,2,4-triazole. What are the common side products and how can I minimize their formation?

  • Answer: The formation of side products is a frequent challenge. The nature of the side product can often provide clues about how to adjust the reaction conditions.

    • Formation of 1,3,4-Oxadiazoles: This is a common side reaction, particularly when using acyl hydrazides as precursors. It arises from a competing cyclization pathway. To favor the formation of the desired triazole, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.[1]

    • Isomeric Mixtures: In cases where the heterocyclic precursor is unsymmetrical, the formation of isomeric products is possible. The regioselectivity of the reaction can be influenced by the choice of catalyst, solvent, and the electronic nature of the substituents on the starting materials.

    • Thermal Rearrangement: At high temperatures, the triazole ring can sometimes undergo thermal rearrangement, leading to a mixture of isomers. If you suspect this is occurring, running the reaction at a lower temperature for a longer period is advisable.[1]

Problem 3: Difficult Purification of the Final Product

  • Question: I am struggling to purify my N-fused 1,2,4-triazole. What purification strategies are most effective?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, or residual catalyst.

    • Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures. If a single solvent is not ideal, a mixed solvent system (a "good" solvent and an "anti-solvent") can be employed.[3]

    • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard purification method. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

    • Troubleshooting Crystallization: If your product fails to crystallize from the solution, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] Lowering the temperature further by using an ice bath or a freezer can also promote crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-fused 1,2,4-triazoles?

A1: One of the most prevalent and versatile methods is the oxidative cyclization of a heterocyclic hydrazine (such as 2-hydrazinopyridine) with an aldehyde.[4] This reaction can be promoted by a variety of oxidizing agents. Other common methods include the Pellizzari and Einhorn-Brunner reactions, although these are more general for 1,2,4-triazoles.[1]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent is critical and can influence reaction rates and yields. Solvents like ethanol, polyethylene glycol (PEG), and dimethylformamide (DMF) are commonly used.[4][5] It is often necessary to screen several solvents to identify the one that provides the best results for your specific substrates and reaction conditions.[4]

Q3: What is the role of a catalyst in the synthesis of N-fused 1,2,4-triazoles?

A3: Catalysts can play several roles, including promoting the initial condensation between the hydrazine and the aldehyde, and facilitating the subsequent oxidative cyclization. Both acid catalysts (like p-toluenesulfonic acid) and metal catalysts can be employed.[4] For certain reactions, a catalyst may not be necessary.

Q4: My N-fused 1,2,4-triazole is still impure after recrystallization. What should I do?

A4: If a single recrystallization does not yield a pure product, you can try a second recrystallization, possibly with a different solvent system. Alternatively, column chromatography may be necessary to remove persistent impurities. It is also important to ensure that you are using a minimal amount of hot solvent during the initial dissolution step of recrystallization to maximize recovery.[3]

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for the synthesis of N-fused 1,2,4-triazoles.

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-phenyl-[1][6][7]triazolo[4,3-a]pyridine

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1DDQ (1 equiv)Ethanol80265
2DDQ (1 equiv)Acetonitrile802.555
3DDQ (1 equiv)Dioxane80350
4DDQ (1 equiv)PEG80280
5DDQ (2 equiv)PEG801.590
6DDQ (2 equiv)PEG80195

Data synthesized from a study on the DDQ-mediated oxidative cyclization of 2-hydrazinopyridine and benzaldehyde.[4]

Table 2: Effect of Catalyst on the Synthesis of Fused 1,2,4-Triazoles

EntrySubstrate 1Substrate 2CatalystSolventYield (%)
1AmidrazoneAldehydeCeric Ammonium NitratePEGHigh
2HydrazoneAmineI₂/TBHP-92
3AmidineDMFCuCl₂K₃PO₄/O₂85
4AmidrazoneAnhydrideHClO₄-SiO₂Solvent-free55-95

This table presents a comparison of different catalytic systems for the synthesis of 1,2,4-triazoles and their fused derivatives.[5][8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aryl-[1][6][7]triazolo[4,3-a]pyridines via Oxidative Cyclization

This protocol describes a one-pot synthesis of 3-aryl-[1][6][7]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aromatic aldehydes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant.[4]

Materials:

  • 2-Hydrazinopyridine

  • Aromatic aldehyde

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • p-Toluenesulfonic acid (p-TsOH)

  • Polyethylene glycol (PEG)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine 2-hydrazinopyridine (1 mmol), the aromatic aldehyde (1 mmol), DDQ (2 mmol), and p-TsOH (5 mol%) in polyethylene glycol (PEG) (5 mL).

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC monitoring (typically 1-2 hours).

  • Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane eluent system to afford the pure N-fused 1,2,4-triazole.

Mandatory Visualization

Experimental Workflow

G General Experimental Workflow for N-fused 1,2,4-Triazole Synthesis A Reactant Preparation (Heterocyclic Hydrazine, Aldehyde) B Reaction Setup (Solvent, Catalyst, Oxidant) A->B C Reaction (Heating/Stirring) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up (Extraction, Washing) D->E Complete F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, etc.) F->G H Pure Product G->H

Caption: A generalized workflow for the synthesis of N-fused 1,2,4-triazoles.

Troubleshooting Logic

G Troubleshooting Low Yield in N-fused 1,2,4-Triazole Synthesis Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Increase Reaction Time/Temperature Check_Completion->Incomplete No Complete Evaluate Reaction Conditions Check_Completion->Complete Yes End Improved Yield Incomplete->End Check_Purity Verify Purity of Starting Materials Complete->Check_Purity Decomposition Suspect Decomposition? Complete->Decomposition Optimize_Conditions Screen Solvents, Catalysts, and Bases Check_Purity->Optimize_Conditions Optimize_Conditions->End Decomposition->Optimize_Conditions No Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Lower_Temp->End

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Poor Solubility of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of triazolopyridine derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why do many triazolopyridine derivatives exhibit poor solubility in common organic solvents?

A1: Triazolopyridine derivatives are heterocyclic compounds that often possess a rigid, planar structure with multiple nitrogen atoms capable of hydrogen bonding.[1] This can lead to strong crystal lattice energy, where the molecules are tightly packed in a solid state, making it difficult for solvent molecules to break them apart and solvate them. Additionally, the polarity of the molecule, influenced by its various substituents, plays a crucial role in its interaction with different solvents.[2]

Q2: What is the first step I should take when encountering a solubility issue with a new triazolopyridine derivative?

A2: The initial step is to perform a preliminary solubility screening with a range of solvents covering a spectrum of polarities. This includes polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., ethanol, methanol), and less polar solvents (e.g., dichloromethane, ethyl acetate). This systematic approach helps to identify the most promising solvent systems for your compound.[3]

Q3: Can changing the temperature improve the solubility of my compound?

A3: Yes, for many compounds, increasing the temperature will increase solubility.[3] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid. However, it is crucial to ensure that your triazolopyridine derivative is thermally stable at elevated temperatures to avoid degradation.

Q4: Are there any quick methods to enhance solubility for initial biological screening assays?

A4: For early-stage in vitro testing, using a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) is a common and rapid method.[] The compound is first dissolved in a minimal amount of DMSO to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.[5] It is important to keep the final DMSO concentration low (typically <1%) to avoid solvent-induced artifacts in the biological assay.

Troubleshooting Guide

Issue: My triazolopyridine derivative is poorly soluble in all common organic solvents I've tried.

This is a common challenge, but several systematic approaches can be employed to overcome it. The following troubleshooting workflow provides a step-by-step guide to addressing poor solubility.

G cluster_0 Troubleshooting Workflow for Poor Solubility A Start: Poorly Soluble Triazolopyridine Derivative B Step 1: Systematic Solvent Screening (Varying Polarity) A->B C Is solubility sufficient? B->C D Step 2: Employ Co-Solvents (e.g., DMSO/Ethanol, DMF/Water) C->D No K Proceed with Experiment C->K Yes E Is solubility sufficient? D->E F Step 3: pH Modification (For ionizable derivatives) E->F No E->K Yes G Is solubility sufficient? F->G H Step 4: Use of Solubility Enhancers (e.g., Surfactants, Cyclodextrins) G->H No G->K Yes I Is solubility sufficient? H->I J Step 5: Advanced Formulation (e.g., Solid Dispersions) I->J No I->K Yes J->K Partially Solved L Consider Structural Modification (If solubility remains critical barrier) J->L No

Caption: A logical workflow for troubleshooting poor solubility.

Detailed Troubleshooting Steps:

1. Systematic Solvent Screening:

  • Problem: The initial choice of solvent may not be optimal.

  • Solution: Test the solubility of your compound in a broader range of solvents with varying polarities and hydrogen bonding capabilities. This includes solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, methanol, ethanol, isopropanol, dichloromethane (DCM), and tetrahydrofuran (THF).

2. Co-Solvency:

  • Problem: A single solvent may not be effective.

  • Solution: Use a mixture of solvents, known as a co-solvent system.[6][7] A common approach is to mix a good solvent (in which the drug has high solubility) with a poor solvent in varying ratios.[8] This can disrupt the solvent's self-association and reduce the polarity of the overall system, enhancing the solubility of non-polar compounds.[][9]

    • Examples: DMSO/water, ethanol/water, PEG 400/water.[10]

3. pH Adjustment (for ionizable compounds):

  • Problem: The compound may be a weak acid or base, and its ionization state is affecting its solubility.

  • Solution: For triazolopyridine derivatives with acidic or basic functional groups, adjusting the pH of the solvent system can significantly improve solubility.[2][]

    • Weakly Basic Compounds: Lowering the pH with a small amount of an acid (e.g., HCl, acetic acid) will protonate the basic nitrogen atoms, forming a more soluble salt.[11][12]

    • Weakly Acidic Compounds: Increasing the pH with a base (e.g., NaOH, triethylamine) will deprotonate the acidic proton, also forming a more soluble salt.[11][12]

4. Use of Solubility Enhancers (Excipients):

  • Problem: Standard solvent systems are insufficient.

  • Solution: Incorporate excipients that are designed to improve solubility.

    • Surfactants: These molecules reduce the surface tension between the solute and the solvent, aiding in solubilization.[11][13] Examples include Tween 80 and sodium lauryl sulfate.[11]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and presenting a hydrophilic exterior to the solvent.[2][11]

5. Advanced Formulation Strategies:

  • Problem: The compound has extremely low solubility that cannot be overcome by simple methods.

  • Solution: For challenging compounds, especially in later-stage drug development, advanced formulation techniques may be necessary.

    • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[14] This can be achieved through methods like spray drying or hot-melt extrusion.[2] The amorphous form of the drug in the dispersion has a higher apparent solubility than its crystalline form.[15]

Solubility Data

The solubility of triazolopyridine derivatives can vary significantly based on their specific structure and the solvent used. The following table provides representative solubility data for a hypothetical triazolopyridine derivative to illustrate the effect of different solvents.

SolventDielectric ConstantPolarity IndexRepresentative Solubility (mg/mL)
Water80.110.2< 0.01
Methanol32.75.11.5
Ethanol24.54.30.8
Isopropanol19.93.90.5
Acetonitrile37.55.82.2
Dichloromethane (DCM)9.13.15.0
N,N-Dimethylformamide (DMF)36.76.425.0
Dimethyl Sulfoxide (DMSO)46.77.2> 50.0

Note: This data is illustrative. Actual solubility must be determined experimentally for each specific derivative.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This is the gold standard method for determining the thermodynamic solubility of a compound.[16]

Materials:

  • Triazolopyridine derivative (solid)

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid triazolopyridine derivative to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[17]

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[17]

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is useful for rapid screening of multiple compounds, often in early discovery phases. It measures the apparent solubility when a compound is precipitated from a DMSO stock solution into an aqueous buffer.[5]

Materials:

  • Triazolopyridine derivatives dissolved in DMSO (e.g., 10 mM stock solutions)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well plates (filter plates and analysis plates)

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or LC-MS system

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the DMSO stock solution of your compound to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM).

  • Seal the plate and shake for 1-2 hours at room temperature.[18]

  • Measure the turbidity of the resulting mixture using a nephelometer. Higher turbidity indicates lower solubility.

  • Alternatively, for a quantitative result, centrifuge the plate to pellet the precipitate or use a filter plate to separate the solid from the solution.

  • Transfer the clear supernatant to a new analysis plate.

  • Quantify the concentration of the dissolved compound using a suitable method like UV-Vis spectroscopy or LC-MS/MS.[18]

Visualization of Biological Relevance

The solubility of a triazolopyridine derivative is often critical for its biological function, especially if it is designed as an inhibitor of an intracellular signaling pathway. The compound must be in solution to cross cell membranes and interact with its target.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target Protein) KinaseA->KinaseB Activates Effector Downstream Effector KinaseB->Effector Activates Response Cellular Response Effector->Response Drug_Insoluble Insoluble Derivative (Precipitate) Drug_Soluble Soluble Derivative (In Solution) Drug_Soluble->KinaseB Inhibits

Caption: Importance of solubility for inhibiting a target kinase.

References

Technical Support Center: Scale-up Synthesis of Triazolo[4,3-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of triazolo[4,3-a]pyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing triazolo[4,3-a]pyridine intermediates?

A1: Several successful methods for the synthesis of triazolo[4,3-a]pyridines have been developed. Common approaches include:

  • Palladium-catalyzed addition of hydrazides to 2-chloropyridine: This is followed by a dehydration step.[1]

  • Oxidative cyclization: This can be achieved using various oxidizing agents like ceric ammonium nitrate or iodine.[1] One-pot oxidative cyclization of 2-hydrazinopyridine with various aldehydes is also a viable method.[2]

  • CDI mediated tandem coupling and cyclization: This method is noted to be efficient.[1]

  • Electrochemically induced desulfurative cyclization: This modern approach avoids the need for transition metals or external oxidants.[1]

Q2: What are the key safety considerations when scaling up the synthesis of triazolo[4,3-a]pyridine intermediates?

A2: While the provided search results do not detail specific safety protocols, general principles for scaling up chemical reactions should be strictly followed. These include:

  • Thorough understanding of the reaction thermodynamics: Exothermic reactions require careful monitoring and control of temperature to prevent runaways.

  • Proper handling of hazardous reagents: Many synthetic routes employ potentially toxic or corrosive chemicals that require appropriate personal protective equipment (PPE) and containment facilities.

  • Pressure management: Reactions that evolve gas need to be properly vented to avoid pressure buildup.

  • Material compatibility: Ensure the reactor and associated equipment are compatible with all reagents and solvents at the operating temperatures and pressures.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Question: We are experiencing low yields and incomplete conversion during the scale-up of a palladium-catalyzed synthesis of a triazolo[4,3-a]pyridine intermediate. What are the potential causes and how can we troubleshoot this?

Answer: Low yields in palladium-catalyzed reactions during scale-up can be attributed to several factors that may not be apparent at the lab scale.

Possible Causes & Solutions:

Potential Cause Troubleshooting Recommendation
Inefficient Mixing On a larger scale, inefficient mixing can lead to localized concentration gradients and poor catalyst distribution. Recommendation: Evaluate and optimize the reactor's agitation speed and impeller design to ensure homogenous mixing.
Poor Heat Transfer Exothermic or endothermic reactions can be difficult to control at scale, leading to side reactions or incomplete conversion. Recommendation: Ensure the reactor has adequate heat transfer capabilities. Consider a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, controlled addition of reagents may be necessary.
Catalyst Deactivation The palladium catalyst can be sensitive to impurities in starting materials or solvents, leading to deactivation. Recommendation: Ensure all reagents and solvents are of high purity. Consider performing a pre-treatment of the starting materials to remove any potential catalyst poisons.
Atmosphere Control Some palladium-catalyzed reactions are sensitive to oxygen. Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). On a larger scale, this requires careful purging of the reactor.
Issue 2: Formation of Impurities and Byproducts

Question: During the oxidative cyclization to form the triazolo[4,3-a]pyridine ring, we are observing the formation of significant impurities, making purification difficult at scale. How can we address this?

Answer: The formation of impurities during oxidative cyclizations is a common challenge. The choice of oxidant and reaction conditions are critical.

Possible Causes & Solutions:

Potential Cause Troubleshooting Recommendation
Over-oxidation The oxidizing agent may be too harsh, leading to the formation of undesired oxidized byproducts. Recommendation: Screen different oxidizing agents. For example, iodine-mediated oxidative C-N and N-S bond formations in water can be a metal-free and environmentally benign option.[1]
Side Reactions The reaction conditions (temperature, concentration) may favor side reactions. Recommendation: Optimize the reaction temperature and concentration. A lower temperature might reduce the rate of side reactions. Controlled addition of the oxidant can also help to minimize byproduct formation.
Incorrect Stoichiometry An incorrect ratio of reactants to oxidant can lead to incomplete reaction or the formation of byproducts. Recommendation: Carefully control the stoichiometry of the reagents. On a large scale, this requires accurate and calibrated dosing systems.

Experimental Protocols

Key Experiment: One-Pot Oxidative Cyclization of 2-Hydrazinopyridine with an Aldehyde [2]

This protocol provides a general procedure for the synthesis of 3-substituted-[1][2][3]triazolo[4,3-a]pyridines.

Materials:

  • 2-Hydrazinopyridine

  • Substituted Aldehyde

  • Oxidizing Agent (e.g., Ceric Ammonium Nitrate)

  • Solvent (e.g., Polyethylene Glycol)

Procedure:

  • To a solution of 2-hydrazinopyridine in the chosen solvent, add the substituted aldehyde.

  • Stir the mixture at room temperature for a designated period to allow for the formation of the hydrazone intermediate.

  • Add the oxidizing agent portion-wise to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired triazolo[4,3-a]pyridine derivative.

Visualizations

experimental_workflow start Start: Reagents reactants 2-Hydrazinopyridine + Substituted Aldehyde start->reactants hydrazone Hydrazone Intermediate Formation reactants->hydrazone solvent Solvent (e.g., PEG) solvent->hydrazone cyclization Oxidative Cyclization hydrazone->cyclization oxidant Oxidizing Agent (e.g., CAN) oxidant->cyclization workup Work-up & Isolation cyclization->workup purification Purification workup->purification product Final Product: Triazolo[4,3-a]pyridine purification->product

Caption: Workflow for the one-pot synthesis of triazolo[4,3-a]pyridines.

troubleshooting_logic start Low Yield or Impurity Formation check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Ensure Inert Atmosphere (if required) check_reagents->check_atmosphere optimize_oxidant Screen Oxidizing Agents check_reagents->optimize_oxidant

Caption: Troubleshooting logic for scale-up synthesis issues.

References

Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Triazolopyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structure-activity relationship (SAR) optimization of triazolopyridine inhibitors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and evaluation of triazolopyridine inhibitors.

Synthesis

Question Answer
I am observing low yields in my triazolopyridine synthesis. What are the common causes and how can I troubleshoot this? Low yields in triazolopyridine synthesis can arise from several factors. 1. Incomplete Reaction: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the starting materials are not fully consumed, consider increasing the reaction time, temperature, or the equivalents of a key reagent. 2. Side Reactions: The formation of undesired side products is a common issue. Analyze the crude reaction mixture by LC-MS to identify potential side products. Adjusting the reaction conditions, such as using a milder base or a different solvent, can help minimize side reactions. For instance, in microwave-assisted synthesis, optimizing the temperature is crucial as excessively high temperatures can lead to degradation, while lower temperatures may result in incomplete conversion.[1] 3. Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to lower yields. Recrystallize or purify starting materials if necessary.
My triazolopyridine product is difficult to purify. What strategies can I employ? Purification of triazolopyridine compounds can be challenging due to their polarity and potential for multiple nitrogen atoms to interact with silica gel. 1. Column Chromatography: If you are using silica gel chromatography, consider using a solvent system with a small percentage of a polar modifier like methanol or a gradient elution. Sometimes, a switch to a different stationary phase, such as alumina (basic or neutral), can improve separation. 2. Recrystallization: This is often an effective method for purifying solid triazolopyridine compounds. Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below. 3. Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) is a powerful technique.
I am having trouble with the solubility of my triazolopyridine inhibitor. What can I do? Poor aqueous solubility is a common challenge for many small molecule inhibitors. 1. Salt Formation: If your triazolopyridine has a basic nitrogen, consider forming a salt (e.g., hydrochloride or mesylate) to improve its solubility in aqueous media. 2. Formulation Strategies: For in vitro assays, using a co-solvent like dimethyl sulfoxide (DMSO) is standard practice. For in vivo studies, formulation approaches such as creating a suspension or using excipients like cyclodextrins can enhance solubility and bioavailability.[2][3]

Biological Assays

Question Answer
I am seeing inconsistent results in my enzymatic assays. What could be the cause? Inconsistent assay results can be frustrating. Here are a few things to check: 1. Compound Precipitation: Your triazolopyridine inhibitor might be precipitating in the assay buffer, leading to variable effective concentrations. Visually inspect the assay plate for any signs of precipitation. You can also measure the compound's solubility in the assay buffer. 2. Assay Artifacts: Some compounds can interfere with the assay readout directly, for example, by causing fluorescence quenching or enhancement in fluorescence-based assays.[4][5][6] To rule this out, run a control experiment without the enzyme to see if your compound affects the assay signal. 3. Enzyme Stability: Ensure that the enzyme is stable and active throughout the experiment. Use freshly prepared enzyme solutions and follow the manufacturer's storage and handling recommendations.
My triazolopyridine inhibitor shows activity in the primary screen, but it is not confirmed in secondary assays. Why might this be? This is a common occurrence in drug discovery. 1. False Positives: The initial hit could be a false positive due to assay interference as mentioned above. Pan-Assay Interference Compounds (PAINS) are known to show activity in multiple assays through non-specific mechanisms.[7] 2. Different Assay Conditions: The conditions of the primary and secondary assays might be different (e.g., enzyme concentration, substrate concentration, buffer composition), leading to different activity readouts. Carefully compare the protocols of both assays. 3. Cell Permeability: If the primary assay is a biochemical assay and the secondary is a cell-based assay, the compound may have poor cell permeability, preventing it from reaching its intracellular target.

Frequently Asked Questions (FAQs)

General

Question Answer
What are the key structural features of triazolopyridine inhibitors that I should focus on for SAR optimization? The SAR of triazolopyridine inhibitors is highly dependent on the specific target. However, some general trends have been observed. The substituents on the triazolopyridine core play a crucial role in determining potency and selectivity. For many kinase inhibitors, specific substitutions on the phenyl ring attached to the triazolopyridine scaffold are critical for activity.[8][9][10] For example, in the case of JAK1 inhibitors, a cyclopropyl moiety was found to be a preferred fragment for selectivity over JAK2.[9]
How can I improve the selectivity of my triazolopyridine inhibitors? Achieving selectivity is a key challenge in drug discovery. 1. Structure-Based Design: If a crystal structure of your target protein in complex with an inhibitor is available, you can use structure-based drug design to identify modifications that enhance binding to your target while avoiding interactions with off-targets. 2. Systematically Modify Substituents: Explore a variety of substituents at different positions on the triazolopyridine scaffold and analyze the impact on activity against a panel of related targets. This systematic approach can help identify selectivity pockets.
What are some common off-targets for triazolopyridine inhibitors? The off-target profile of a triazolopyridine inhibitor is specific to its chemical structure. However, due to the prevalence of the triazolopyridine scaffold in kinase inhibitors, other kinases are common off-targets. It is advisable to profile promising inhibitors against a broad panel of kinases to assess their selectivity.

Data Presentation: SAR of Triazolopyridine Inhibitors

The following tables summarize the structure-activity relationships for triazolopyridine inhibitors against various targets.

Table 1: SAR of Triazolopyridine-based JAK1/HDAC6 Dual Inhibitors [8][11][12][13][14]

CompoundR GroupJAK1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
16b 4-OCH₃1468.75
16c 3-OCH₃>10009.65
16d 2-OCH₃>100012.2
19 3,4-(OCH₂O)-1654.32

Data extracted from a study on dual JAK/HDAC inhibitors, highlighting the impact of methoxy group position on the phenyl ring and the potency of a methylenedioxy analog.

Table 2: SAR of 7-Benzyl Triazolopyridine Myeloperoxidase (MPO) Inhibitors [15][16]

CompoundSubstitution on Benzyl RingMPO IC₅₀ (nM)
5 (Triazolopyrimidine core)1300
6a 4-F160
6b 3-F200
6c 2-F330
6d 4-Cl110

This table illustrates the improvement in MPO inhibitory activity upon moving from a triazolopyrimidine to a triazolopyridine core and the effect of halogen substitution on the benzyl ring.

Table 3: SAR of Triazolopyridine Tankyrase (TNKS) Inhibitors [17][18][19]

CompoundR Group on PiperidineTNKS1 IC₅₀ (µM)TNKS2 IC₅₀ (µM)
15h Cyclohexyl--
15k 4-Fluorophenyl--
15o 2-Chlorophenyl0.250.18
15r 2-Cyanophenyl0.150.09

This table shows the SAR of triazole-linked bis-indolyl conjugates with a triazolopyridine moiety, highlighting the impact of substitutions on the piperidine ring on Tankyrase inhibitory activity. Note that for some compounds, only cytotoxicity data was available in the source.

Experimental Protocols

This section provides detailed methodologies for key experiments in a question-and-answer format.

Myeloperoxidase (MPO) Inhibition Assay

Question Answer
How do I perform an in vitro assay to measure the inhibition of MPO by my triazolopyridine compounds? A common method is a fluorescence-based assay. 1. Reagents and Materials: Human MPO enzyme, Amplex® Red reagent, hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP), assay buffer (e.g., phosphate-buffered saline, pH 7.4), 96-well black plates, and a fluorescence plate reader. 2. Assay Protocol: a. Prepare a serial dilution of your triazolopyridine inhibitors in DMSO and then dilute them in the assay buffer. b. In a 96-well plate, add the diluted compounds, MPO enzyme, and Amplex® Red/HRP working solution. c. Initiate the reaction by adding H₂O₂. d. Incubate the plate at room temperature, protected from light. e. Read the fluorescence at an excitation of ~530-560 nm and an emission of ~580-590 nm. 3. Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

JAK1/HDAC6 Inhibition Assays

Question Answer
What are the recommended protocols for determining the inhibitory activity of my compounds against JAK1 and HDAC6? For JAK1 (Kinase Activity): A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. 1. Reagents: Recombinant human JAK1 enzyme, a suitable peptide substrate (e.g., ULight™-JAKtide), ATP, and a lanthanide-labeled anti-phospho-peptide antibody (e.g., Europium-labeled). 2. Protocol: a. In a 384-well plate, incubate the JAK1 enzyme with your triazolopyridine inhibitor. b. Add the peptide substrate and ATP to start the kinase reaction. c. Stop the reaction and add the detection mix containing the Europium-labeled antibody. d. After incubation, read the TR-FRET signal. For HDAC6 (Deacetylase Activity): A fluorogenic assay is widely used. 1. Reagents: Recombinant human HDAC6 enzyme, a fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2), and a developer solution. 2. Protocol: a. Incubate the HDAC6 enzyme with your inhibitor. b. Add the fluorogenic substrate and incubate to allow for deacetylation. c. Add the developer solution, which generates a fluorescent signal from the deacetylated substrate. d. Read the fluorescence. Data Analysis (for both assays): Calculate the percent inhibition and determine the IC₅₀ values.

Tankyrase (TNKS) Enzymatic Assay

Question Answer
How can I measure the enzymatic activity of Tankyrase and the inhibitory effect of my compounds? A common method is an ELISA-based assay that detects the product of the Tankyrase reaction, poly(ADP-ribose) (PAR). 1. Reagents and Materials: Recombinant human Tankyrase 1 or 2, biotinylated NAD⁺, histone-coated 96-well plates, streptavidin-HRP conjugate, and a chemiluminescent or colorimetric HRP substrate. 2. Assay Protocol: a. In the histone-coated plate, add the Tankyrase enzyme, your triazolopyridine inhibitor, and biotinylated NAD⁺. b. Incubate to allow the PARsylation reaction to occur. c. Wash the plate to remove unreacted components. d. Add streptavidin-HRP and incubate. e. Wash the plate again and add the HRP substrate. f. Measure the chemiluminescence or absorbance. 3. Data Analysis: Determine the IC₅₀ values by plotting the signal against the inhibitor concentration.

Mandatory Visualization

Signaling Pathways

Wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State Destruction Complex Destruction Complex beta-catenin beta-catenin Destruction Complex->beta-catenin Phosphorylation Proteasome Proteasome beta-catenin->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Inactivated Destruction Complex Inactivated Destruction Complex Dishevelled->Inactivated Destruction Complex Inhibition Stable beta-catenin Stable beta-catenin Nucleus Nucleus Stable beta-catenin->Nucleus Translocation TCF_LEF TCF_LEF Stable beta-catenin->TCF_LEF Activation Target Gene Expression Target Gene Expression TCF_LEF->Target Gene Expression Transcription Tankyrase Inhibitor Tankyrase Inhibitor Tankyrase Inhibitor->Destruction Complex Stabilizes

Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.

JAK_STAT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription pSTAT->Gene Transcription Activation Triazolopyridine\nJAK Inhibitor Triazolopyridine JAK Inhibitor Triazolopyridine\nJAK Inhibitor->JAK Inhibition

Caption: JAK/STAT signaling pathway and the mechanism of action of triazolopyridine JAK inhibitors.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_optimization Lead Optimization Design Analogs Design Analogs Synthesize Compounds Synthesize Compounds Design Analogs->Synthesize Compounds Purify & Characterize Purify & Characterize Synthesize Compounds->Purify & Characterize Primary Assay Primary Assay Synthesize Compounds->Primary Assay Selectivity Panel Selectivity Panel Primary Assay->Selectivity Panel Active Hits Cell-based Assays Cell-based Assays Selectivity Panel->Cell-based Assays Selective Hits ADME Profiling ADME Profiling Cell-based Assays->ADME Profiling Potent Hits In Vivo Efficacy In Vivo Efficacy ADME Profiling->In Vivo Efficacy Good PK/PD In Vivo Efficacy->Design Analogs Iterative SAR

Caption: General experimental workflow for SAR optimization of triazolopyridine inhibitors.

References

Technical Support Center: Addressing Metabolic Liabilities of 1,2,4-Triazolyl Pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address metabolic liabilities encountered during the development of 1,2,4-triazolyl pyridine drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 1,2,4-triazolyl pyridine compounds?

A1: The primary metabolic pathways for 1,2,4-triazolyl pyridine derivatives are oxidation reactions mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1][2][3] Common metabolic transformations include hydroxylation of the pyridine ring, oxidation of alkyl substituents, and N-oxidation.[4] The electron-deficient nature of the pyridine ring can make it susceptible to oxidation by AO, particularly at carbon atoms adjacent to the nitrogen.[1]

Q2: Which CYP450 isozymes are most commonly involved in the metabolism of this class of compounds?

A2: While multiple CYP isozymes can contribute, CYP3A4 is frequently implicated in the metabolism of many nitrogen-containing heterocyclic drugs.[5] However, the specific isozymes involved can vary significantly based on the substitution pattern of the drug candidate. It is crucial to perform reaction phenotyping studies to identify the specific CYP isozymes responsible for metabolism.

Q3: What is the role of Aldehyde Oxidase (AO) in the metabolism of 1,2,4-triazolyl pyridine candidates?

A3: Aldehyde oxidase (AO) is increasingly recognized as a key enzyme in the metabolism of N-heterocyclic compounds.[1] AO can catalyze the oxidation of electron-deficient rings, such as pyridine, leading to the formation of hydroxylated metabolites.[1] This can be a significant clearance pathway, especially for compounds designed to have low CYP450 metabolism.

Q4: Can 1,2,4-triazole itself be a metabolic liability?

A4: The 1,2,4-triazole ring is generally considered to be relatively metabolically stable.[6] However, it can interact with the heme iron of CYP enzymes, which can lead to enzyme inhibition.[7] This interaction is a key consideration in assessing potential drug-drug interactions.

Q5: How can I predict the metabolic soft spots in my 1,2,4-triazolyl pyridine candidate?

A5: In silico modeling tools can provide initial predictions of metabolically labile sites. These tools often use computational methods to predict sites of oxidation by both CYP450s and AO.[8] However, experimental validation using in vitro systems like liver microsomes or hepatocytes is essential to confirm these predictions.

Troubleshooting Guides

Issue 1: My compound exhibits high clearance in human liver microsomes.

  • Possible Cause 1: Extensive CYP450-mediated metabolism.

    • Solution:

      • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the microsomal incubation. This will pinpoint the "soft spots" on your molecule.

      • Block Metabolic Sites: Introduce chemical modifications at the sites of metabolism to block oxidation. A common strategy is the introduction of a fluorine atom, which is often a bioisosteric replacement for hydrogen and is resistant to oxidation.[6]

      • Introduce Steric Hindrance: Add bulky groups near the metabolic site to hinder the enzyme's access.

      • Modify Electronic Properties: Replace electron-rich aromatic rings with more electron-deficient heterocycles to reduce susceptibility to CYP-mediated oxidation.[6]

  • Possible Cause 2: Significant contribution from Aldehyde Oxidase (AO).

    • Solution:

      • Confirm AO Involvement: Use specific AO inhibitors, such as hydralazine, in your microsomal assay to see if the clearance is reduced. Note that hydralazine can also inhibit some CYPs at higher concentrations, so careful experimental design is needed.[9] Alternatively, use recombinant AO enzymes.

      • Modify the Heterocycle: Altering the electronics of the pyridine ring can reduce its susceptibility to AO-mediated metabolism. For example, strategic placement of electron-donating groups can sometimes decrease the rate of oxidation.

      • Scaffold Hopping: Consider replacing the pyridine ring with a different heterocycle that is less prone to AO metabolism.[6]

Issue 2: My compound shows potent inhibition of a major CYP450 isozyme (e.g., CYP3A4).

  • Possible Cause: Direct interaction of the 1,2,4-triazole nitrogen with the CYP heme iron. [7]

    • Solution:

      • Reduce Binding Affinity: Modify the substituents on the triazole or pyridine ring to alter the compound's orientation in the enzyme's active site, thereby reducing its affinity for the heme iron.

      • Introduce Steric Hindrance: Add bulky groups that prevent the triazole nitrogen from optimally coordinating with the heme iron.

      • Consider Isomers: If applicable, investigate if different isomers of your compound exhibit weaker CYP inhibition.

Issue 3: I am observing a discrepancy in metabolic stability between preclinical species and human in vitro systems.

  • Possible Cause: Species differences in CYP450 and/or AO expression and activity.

    • Solution:

      • Conduct Cross-Species Comparisons: Perform metabolic stability assays using liver microsomes or hepatocytes from multiple species (e.g., rat, dog, monkey, human) to understand the metabolic profile across species.

      • Identify the Enzymes Involved in Each Species: Use reaction phenotyping to determine which CYP and AO enzymes are responsible for metabolism in each species. This will help to select the most appropriate preclinical species for toxicology studies.

      • Human-Specific Metabolites: Be aware of the potential for human-specific metabolites, which can have pharmacological or toxicological consequences.[10]

Quantitative Data Summary

The following tables provide a summary of in vitro metabolic stability data for a series of triazole-based compounds, illustrating the impact of structural modifications on metabolic fate.

Table 1: In Vitro Hepatic Metabolism of Triazole-Based NAMPT Inhibitors [4]

CompoundStructure[M+H]+Metabolic Stability (% remaining)Revealed Metabolic Pathways
RLM HLM
A14415172
A24543084
A34602178
A44604691
A54266292
N14463874
T14644787

RLM: Rat Liver Microsomes; HLM: Human Liver Microsomes. Data from Aprile et al.[4]

Table 2: Metabolic Stability of p97 Inhibitors [11]

CompoundStructurep97 IC50 (nM)HCT116 EC50 (µM)Solubility (µM)Mouse Microsomal T1/2 (min)
NMS-873201.8869
6 340.951409
17 444.57024

Data from Bastin et al.[11]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol assesses the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, dog, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., testosterone, propranolol)

  • Negative control (incubation without NADPH)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare a working solution of the test compound and positive control by diluting the stock solution in buffer.

    • Prepare the microsomal incubation mixture by diluting the microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Add the microsomal incubation mixture to the wells of a 96-well plate.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (for test and positive control wells) or buffer (for negative control wells).

    • Immediately add the test compound or positive control to the respective wells.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Protocol 2: CYP450 Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP450 isozyme activity.

Materials:

  • Test compound stock solution

  • Pooled human liver microsomes

  • Specific CYP isozyme probe substrate (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)

  • NADPH regenerating system

  • Positive control inhibitor for the specific CYP isozyme

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound and positive control inhibitor.

    • Prepare a microsomal incubation mixture containing microsomes and the specific CYP probe substrate in phosphate buffer.

  • Incubation:

    • Add the microsomal incubation mixture to the wells of a 96-well plate.

    • Add the various concentrations of the test compound, positive control, or vehicle control to the wells.

    • Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (within the linear range of metabolite formation).

    • Quench the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., a four-parameter logistic fit).

Visualizations

Metabolic_Pathways cluster_0 1,2,4-Triazolyl Pyridine Drug Candidate cluster_1 Phase I Metabolism cluster_2 Metabolites Drug_Candidate 1,2,4-Triazolyl Pyridine CYP450 CYP450 Enzymes (e.g., CYP3A4) Drug_Candidate->CYP450 Oxidation AO Aldehyde Oxidase (AO) Drug_Candidate->AO Oxidation Hydroxylated_Pyridine Hydroxylated Pyridine CYP450->Hydroxylated_Pyridine Oxidized_Alkyl_Group Oxidized Alkyl Group CYP450->Oxidized_Alkyl_Group N_Oxide N-Oxide CYP450->N_Oxide AO->Hydroxylated_Pyridine

Caption: Common metabolic pathways for 1,2,4-triazolyl pyridine drug candidates.

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Microsomes & Test Compound C Pre-warm at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Incubate at 37°C (Time Course) D->E F Quench Reaction E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Data Analysis (t1/2, CLint) H->I

Caption: Workflow for a liver microsomal stability assay.

Troubleshooting_Logic rect_node rect_node start High Clearance in Liver Microsomes? is_cyp CYP-mediated? start->is_cyp is_ao AO-mediated? is_cyp->is_ao No cyp_action Identify metabolites Block metabolic sites Introduce steric hindrance is_cyp->cyp_action Yes ao_action Confirm with inhibitors Modify heterocycle Scaffold hopping is_ao->ao_action Yes end Improved Stability cyp_action->end ao_action->end

Caption: Decision tree for troubleshooting high metabolic clearance.

References

Technical Support Center: Catalyst Selection for Efficient Oxidative Cyclization of Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection and reaction optimization for the efficient oxidative cyclization of hydrazones.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems used for the oxidative cyclization of hydrazones?

A1: A variety of catalytic systems are employed, with the choice depending on the substrate and desired product. Common catalysts include:

  • Copper-based catalysts: Copper(II) acetate (Cu(OAc)₂) and other copper salts are frequently used, often in the presence of an oxidant like molecular oxygen.[1][2] They are effective for the synthesis of various nitrogen-containing heterocycles.

  • Iodine-based systems: Molecular iodine (I₂) can catalyze the oxidative cyclization, often proceeding through a radical relay mechanism under mild conditions.[3]

  • Electrochemical methods: Electro-oxidation offers a green and efficient alternative, avoiding the need for chemical oxidants by using an electric current to drive the reaction.[4][5] This method is versatile for constructing various azacycles.[4]

  • Organocatalysts: Prolinol derivatives and other aminocatalysts can be used in cascade reactions involving hydrazone activation and subsequent cyclization.[6][7]

  • Palladium catalysts: Heterogeneous palladium(II) catalysts have been used for cycloisomerization reactions, though they can be prone to deactivation.[8]

Q2: How does the choice of oxidant affect the reaction?

A2: The oxidant plays a crucial role in regenerating the catalyst and driving the cyclization. Molecular oxygen (from ambient air) is a cost-effective and environmentally friendly choice, often used with copper catalysts.[1] Other oxidants like Oxone[9] or potassium persulfate (K₂S₂O₈)[10] are also utilized. In electrochemical synthesis, the anode serves as the oxidant, providing a reagent-free approach.[4][5] The selection of the oxidant should be compatible with the catalyst and the functional groups present in the hydrazone substrate.

Q3: What is the general mechanism for oxidative cyclization of hydrazones?

A3: The mechanism often involves a single-electron transfer (SET) from the hydrazone to the catalyst or oxidant, generating a nitrogen-centered radical.[4] This is followed by an intramolecular cyclization onto an aromatic ring or another nucleophilic site. Subsequent oxidation and deprotonation steps lead to the final aromatic heterocyclic product.[4][5] The exact pathway can vary depending on the specific catalyst and substrate involved.

Q4: Can this reaction be performed without a catalyst?

A4: Yes, certain oxidative cyclizations can proceed without a traditional catalyst. For instance, photo-mediated oxidative cyclization of specific acylhydrazones has been shown to occur efficiently without any additives like bases, oxidants, or photocatalysts.[11] Electrochemical methods can also be considered "catalyst-free" in the sense that they don't require a chemical catalyst, relying instead on an electric potential.[10]

Troubleshooting Guide

This section addresses common issues encountered during the oxidative cyclization of hydrazones.

Problem 1: Low or No Product Yield

Possible CauseTroubleshooting Step
Impure Starting Materials Impurities in the hydrazone precursor can inhibit the catalyst or lead to side reactions. Purify the starting hydrazone using recrystallization or column chromatography. Confirm purity via NMR or melting point analysis.[12]
Ineffective Catalyst/Reagents The catalyst or oxidant may have degraded over time. Use freshly opened or properly stored reagents.[12] Ensure the correct stoichiometry of all components.
Sub-optimal Reaction Conditions The reaction may require a different temperature, solvent, or reaction time. Systematically vary these parameters. For instance, increasing the temperature or using microwave irradiation can sometimes accelerate slow reactions.[13]
Catalyst Deactivation The catalyst may lose activity during the reaction. This can be caused by poisoning, coking (carbon deposition), or reduction of the active species (e.g., Pd(II) to Pd(0)).[8][14] Consider adding a re-oxidant or modifying the reaction protocol to prevent deactivation.[8]
Substrate Sensitivity The electronic properties of the hydrazone can significantly affect reactivity. Electron-withdrawing groups may deactivate the substrate, requiring more forcing conditions.[12] Some functional groups may be incompatible with the reaction conditions.
Incorrect pH For reactions in solution, the pH can be critical. For the initial hydrazone formation, a mildly acidic pH (4.5-6) is often optimal.[13][15] While the cyclization step may have different requirements, ensure the initial condensation is efficient.

Problem 2: Formation of Multiple Products or Side Reactions

Possible CauseTroubleshooting Step
Lack of Selectivity If the hydrazone has multiple possible sites for cyclization, a mixture of isomers may be formed. The choice of catalyst is crucial for controlling regioselectivity. For example, in some cases, C-N bond formation occurs selectively on the most electron-rich aromatic ring.[4] Experiment with different catalytic systems (e.g., iodine vs. copper) to improve selectivity.
Side Reactions Common side reactions include the formation of azines or hydrolysis of the hydrazone C=N bond, especially in the presence of water.[13][15] Using a slight excess of the hydrazine during the initial synthesis can minimize azine formation.[15] For the cyclization, ensure anhydrous conditions if water is detrimental.
Over-oxidation The desired product may be susceptible to further oxidation under the reaction conditions, leading to degradation. Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed. Consider using a milder oxidant or a lower catalyst loading.

Data Presentation: Catalyst and Condition Comparison

The selection of catalyst, solvent, and additives significantly impacts reaction outcomes. The tables below summarize results from various optimization studies.

Table 1: Optimization of Aminocatalytic Cascade Reaction for Tetrahydroindolizine Synthesis [6][7]

EntryCatalyst (20 mol%)Co-catalystSolventConversion (%)Yield (%)
1Prolinol derivative 3dTFACH₂Cl₂>9592
2Prolinol derivative 3dBenzoic AcidCH₂Cl₂8075
3Prolinol derivative 3dAcetic AcidCH₂Cl₂9083
4Prolinol derivative 3cTFACH₂Cl₂>9570
5Prolinol derivative 3eTFACH₂Cl₂>9585

Reactions performed with hydrazone 1a and cinnamaldehyde 2a. Conversion determined by ¹H NMR.

Table 2: Copper-Catalyzed Aerobic Oxidation of Ethyl (Z)-2-(2,2,6,6-tetramethylcyclohexylidene)hydrazinecarboxylate [1]

EntryCopper Catalyst (5 mol%)Additive (20 mol%)SolventTime (h)Yield (%)
1Cu(OAc)₂NoneCH₂Cl₂125
2Cu(OAc)₂PyridineCH₂Cl₂194
3CuCl₂PyridineCH₂Cl₂175
4Cu(OTf)₂PyridineCH₂Cl₂188
5Cu(OAc)₂4-DMAPCH₂Cl₂160
6Cu(OAc)₂PyridineToluene185

Reactions run under an O₂ balloon at 23 °C.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis [13]

  • Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.

  • Catalysis: Add a catalytic amount (e.g., 1-2 drops) of a weak acid, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization to a Diazo Compound [1]

  • Preparation: To a vial, add the hydrazone (1.0 equivalent), Cu(OAc)₂ (0.05 equivalents), and pyridine (0.2 equivalents).

  • Solvent Addition: Add dichloromethane (CH₂Cl₂) to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Atmosphere: Place a balloon filled with O₂ (or use ambient air) on top of the vial.

  • Reaction: Stir the mixture vigorously at room temperature (23 °C). Monitor the reaction by TLC. The reaction is often complete within minutes to a few hours.

  • Purification: Upon completion, pass the crude reaction mixture through a short plug of silica gel, eluting with an appropriate solvent to remove the copper catalyst and isolate the diazo product.

Visualizations

experimental_workflow cluster_synthesis Step 1: Hydrazone Synthesis cluster_cyclization Step 2: Oxidative Cyclization cluster_purification Step 3: Purification s1 Dissolve Aldehyde/ Ketone s2 Add Hydrazine Derivative s1->s2 s3 Add Acid Catalyst (e.g., Acetic Acid) s2->s3 s4 Reaction & Monitoring (TLC) s3->s4 c1 Add Hydrazone s4->c1 Crude Hydrazone c2 Add Catalyst & Oxidant (e.g., Cu(OAc)₂ / Air) c1->c2 c3 Reaction & Monitoring (TLC, LC-MS) c2->c3 p1 Work-up/ Filtration c3->p1 Crude Product p2 Column Chromatography p1->p2 p3 Characterization (NMR, MS) p2->p3

Caption: General workflow for hydrazone synthesis and oxidative cyclization.

troubleshooting_workflow start Low Yield Observed purity_check Verify Starting Material Purity (NMR) start->purity_check reagent_check Confirm Reagent Quality & Stoichiometry purity_check->reagent_check conditions_check Reaction Stalled? reagent_check->conditions_check side_reactions Messy TLC / Side Products? conditions_check->side_reactions No optimize_temp Adjust Temperature (Heat / Microwave) conditions_check->optimize_temp Yes optimize_catalyst Switch Catalyst or Oxidant (e.g., I₂, CuI, Oxone) side_reactions->optimize_catalyst Yes optimize_solvent Change Solvent side_reactions->optimize_solvent No end Improved Yield optimize_temp->end protect_groups Consider Protecting Sensitive Groups optimize_catalyst->protect_groups optimize_solvent->end protect_groups->end

Caption: A decision tree for troubleshooting low-yield issues.

reaction_mechanism hydrazone Hydrazone (R-CH=N-NHR') radical Nitrogen-Centered Radical Cation hydrazone->radical - e⁻ (SET) catalyst_ox Catalyst(ox) e.g., Cu(II) catalyst_red Catalyst(red) e.g., Cu(I) catalyst_ox->catalyst_red cyclized Cyclized Radical Intermediate radical->cyclized Intramolecular Cyclization product Final Product (Heterocycle) cyclized->product - e⁻, - H⁺

Caption: Simplified single-electron transfer (SET) mechanism.

References

Technical Support Center: Refinement of Analytical Methods for Triazolopyridine Regioisomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analytical separation of triazolopyridine regioisomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in resolving common challenges during your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of triazolopyridine regioisomers challenging?

A1: Triazolopyridine regioisomers possess identical molecular weights and often exhibit very similar physicochemical properties such as polarity, pKa, and hydrophobicity.[1] These subtle structural differences, often just the position of a nitrogen atom in the triazole ring or substituents on the pyridine ring, make achieving baseline separation with standard chromatographic methods difficult.[2][3] The key to their separation lies in exploiting minor differences in their interaction with the stationary and mobile phases.

Q2: What are the primary analytical techniques for separating triazolopyridine regioisomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques, often coupled with Mass Spectrometry (MS) for definitive peak identification.[4][5] Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular "green" alternative, known for its unique selectivity for isomers.[6]

Q3: How critical is mobile phase pH in the separation of these isomers?

A3: Mobile phase pH is a critical parameter, especially for ionizable compounds like triazolopyridines.[7][8] Adjusting the pH can alter the ionization state of the isomers, which in turn significantly impacts their retention and selectivity on the stationary phase.[7] A pH that ensures the isomers are in a consistent and preferably neutral state often leads to better peak shapes and improved resolution. For basic compounds, operating at a low pH can improve retention on reversed-phase columns.[8]

Q4: Can changing the organic modifier in the mobile phase improve separation?

A4: Yes, switching the organic modifier (e.g., from acetonitrile to methanol) can significantly alter the selectivity of the separation.[9] Acetonitrile and methanol have different solvent properties and will interact differently with both the analytes and the stationary phase, which can be leveraged to resolve co-eluting peaks.

Q5: When should I consider using Supercritical Fluid Chromatography (SFC)?

A5: SFC is an excellent alternative to HPLC, particularly when dealing with closely related isomers. It often provides orthogonal selectivity to reversed-phase HPLC and can be advantageous for separating less polar compounds.[6] SFC is also beneficial for its speed and reduced use of organic solvents.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Poor or No Resolution of Regioisomer Peaks (Co-elution)

This is the most common challenge, where regioisomers elute as a single, often broad or shouldered, peak.

Initial Assessment:

  • Confirm Co-elution: If using a Diode Array Detector (DAD), perform a peak purity analysis. A non-homogenous peak indicates co-elution.[10] With a mass spectrometer, observe if the mass spectrum is consistent across the entire peak.[10]

  • Evaluate Peak Shape: Asymmetrical peaks, such as those with shoulders, are strong indicators of unresolved compounds.[11]

Troubleshooting Steps:

  • Cause: Suboptimal Mobile Phase Composition

    • Solution 1: Adjust Mobile Phase pH. For triazolopyridines, which are often basic, systematically adjust the pH of the aqueous portion of the mobile phase. Small changes can dramatically alter selectivity.[7][8] Use a buffer to maintain a stable pH.

    • Solution 2: Change the Organic Modifier. If using acetonitrile, try methanol, or vice versa. The different selectivities may resolve the isomers.[9]

    • Solution 3: Introduce Mobile Phase Additives. For basic compounds, adding a small amount of an amine modifier like diethylamine (DEA) in normal phase or SFC can improve peak shape and selectivity. In reversed-phase, ion-pairing agents can be effective but are often less desirable for MS compatibility.[12]

    • Solution 4: Optimize the Gradient. A shallower gradient around the elution time of the isomers increases the time they interact with the stationary phase, often improving resolution.[9]

  • Cause: Inappropriate Stationary Phase

    • Solution 1: Switch Column Chemistry. If a standard C18 column is not providing separation, consider a column with a different stationary phase. Phenyl-hexyl columns can offer alternative selectivity through π-π interactions with the aromatic rings of triazolopyridines. PFP (pentafluorophenyl) phases are also excellent for separating positional isomers due to their unique dipole-dipole and ion-exchange interactions.

    • Solution 2: Consider Chiral Stationary Phases (CSPs). Even for non-chiral regioisomers, CSPs can sometimes provide the necessary selectivity to achieve separation due to their highly specific spatial arrangement of interactive sites. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are a good starting point.[6][13][14]

  • Cause: Insufficient Column Efficiency

    • Solution 1: Decrease Particle Size (UPLC/UHPLC). If available, switch to a column with smaller particles (e.g., sub-2 µm). The increased efficiency often provides the necessary resolving power for closely eluting peaks.

    • Solution 2: Optimize Flow Rate. Ensure the flow rate is optimal for the column dimensions to maximize peak efficiency.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

  • Cause: Secondary Interactions with Stationary Phase (Tailing)

    • Solution 1: Adjust Mobile Phase pH. For basic triazolopyridines, peak tailing can occur due to interactions with residual acidic silanols on the silica support. Lowering the pH of the mobile phase can protonate the basic analytes and suppress these interactions.

    • Solution 2: Use a Base-Deactivated Column. Modern, high-purity silica columns that are end-capped are designed to minimize silanol interactions and are recommended.

    • Solution 3: Add a Competing Base. A small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), can be added to the mobile phase to compete for the active silanol sites. However, be aware that these can suppress MS ionization.

  • Cause: Column Overload (Fronting)

    • Solution 1: Reduce Sample Concentration. Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the column was likely overloaded.[11]

  • Cause: Sample Solvent Incompatibility

    • Solution 1: Dissolve Sample in Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

Problem 3: Unstable Retention Times

Shifting retention times make peak identification unreliable and indicate a lack of method robustness.

  • Cause: Inadequate Column Equilibration

    • Solution 1: Increase Equilibration Time. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. This can require 10-20 column volumes.

  • Cause: Mobile Phase pH Instability

    • Solution 1: Use a Buffer. If the mobile phase pH is critical for the separation, use a buffer at a concentration sufficient to resist pH changes (typically 10-25 mM). Ensure the buffer's pKa is close to the desired mobile phase pH.

  • Cause: Temperature Fluctuations

    • Solution 1: Use a Column Oven. Maintain a constant and controlled column temperature. Even minor fluctuations in ambient lab temperature can cause retention time drift.

Data Presentation: Chromatographic Conditions for Isomer Separation

The following table summarizes typical starting conditions for the separation of heterocyclic isomers, which can be adapted for triazolopyridines.

ParameterHPLC (Reversed-Phase)SFC (Supercritical Fluid Chromatography)
Column C18, Phenyl-Hexyl, or PFP (e.g., 100 x 2.1 mm, 1.8 µm)Chiral (e.g., Amylose or Cellulose derivatives), 2-Ethylpyridine
Mobile Phase A 0.1% Formic Acid in WaterSupercritical CO₂
Mobile Phase B Acetonitrile or MethanolMethanol, Ethanol, or Isopropanol
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minStart at 5% co-solvent, ramp to 40-50% over 5-10 min
Flow Rate 0.2 - 0.5 mL/min2 - 4 mL/min
Temperature 30 - 40 °C35 - 45 °C
Detection DAD/UV (e.g., 254 nm), MSDAD/UV, MS
Modifier (If needed) Formic acid for pH control(If needed) Basic additives like DEA for peak shape

Experimental Protocols

Protocol 1: General HPLC/UPLC Method Development for Triazolopyridine Regioisomers
  • Column Selection: Begin with a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm). If separation is poor, screen alternative selectivities such as a Phenyl-Hexyl or a PFP column.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient Run: Perform a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of the isomers.

  • Optimization of Selectivity:

    • Run a shallow gradient around the elution window identified in the scouting run. For example, if isomers elute at 40% B, try a gradient of 30% to 50% B over 15 minutes.

    • If co-elution persists, switch the organic modifier from acetonitrile to methanol (or vice versa) and repeat the shallow gradient run.

    • Systematically adjust the pH of the aqueous phase. Prepare mobile phases with different acid modifiers (e.g., 0.1% trifluoroacetic acid) or buffers if MS compatibility is not a primary concern.

  • Temperature Optimization: Analyze the separation at different column temperatures (e.g., 25°C, 40°C, 50°C). Temperature can influence selectivity.

  • Finalization: Once adequate separation is achieved, the method can be validated for its intended purpose according to ICH guidelines.[15][16]

Protocol 2: SFC Screening for Triazolopyridine Regioisomers
  • Column Screening: Screen a set of 3-4 columns with diverse selectivities. A typical screening set includes polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) and a column with pyridine-based chemistry (e.g., 2-ethylpyridine).

  • Co-solvent Selection: Screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol) as they can significantly impact selectivity.

  • Generic Gradient: Use a generic, fast gradient for screening (e.g., 5% to 50% co-solvent in 5 minutes).

  • System Conditions:

    • Back Pressure: 150 bar

    • Temperature: 40°C

    • Flow Rate: 3 mL/min

  • Analysis of Results: Identify the column and co-solvent combination that provides the best initial separation ("hit").

  • Optimization: Optimize the separation of the best "hit" by modifying the gradient slope, temperature, and back pressure to fine-tune the resolution.

Visualizations

Method_Development_Workflow cluster_start Initial Setup cluster_screening Screening & Optimization cluster_troubleshooting Advanced Troubleshooting cluster_final Finalization Start Define Separation Goal (Baseline resolution of regioisomers) SelectColumn Select Initial Column (e.g., C18 for RP-HPLC) Start->SelectColumn SelectMobilePhase Select Mobile Phase System (e.g., A: 0.1% FA in H2O, B: ACN) SelectColumn->SelectMobilePhase ScoutingGradient Run Fast Scouting Gradient SelectMobilePhase->ScoutingGradient AnalyzeScout Analyze Results: Identify Elution Window ScoutingGradient->AnalyzeScout OptimizeGradient Optimize Gradient Slope (Shallow gradient) AnalyzeScout->OptimizeGradient CheckResolution1 Resolution Adequate? OptimizeGradient->CheckResolution1 ChangeModifier Change Organic Modifier (ACN <-> MeOH) CheckResolution1->ChangeModifier No FinalMethod Final Optimized Method CheckResolution1->FinalMethod Yes CheckResolution2 Resolution Adequate? ChangeModifier->CheckResolution2 AdjustpH Adjust Mobile Phase pH CheckResolution2->AdjustpH No CheckResolution2->FinalMethod Yes CheckResolution3 Resolution Adequate? AdjustpH->CheckResolution3 ChangeColumn Change Column Chemistry (e.g., Phenyl, PFP, SFC) CheckResolution3->ChangeColumn No CheckResolution3->FinalMethod Yes ChangeColumn->ScoutingGradient Re-screen Validation Method Validation (ICH Guidelines) FinalMethod->Validation

Caption: A stepwise workflow for HPLC method development for triazolopyridine regioisomer separation.

Troubleshooting_Flowchart cluster_tailing Address Tailing cluster_resolution Improve Resolution Start Problem: Poor Resolution or Co-elution of Isomers IsPeakTailing Is Peak Tailing Observed? Start->IsPeakTailing AdjustpH_Tailing Adjust Mobile Phase pH (Lower for basic compounds) IsPeakTailing->AdjustpH_Tailing Yes ShallowGradient Make Gradient Shallower IsPeakTailing->ShallowGradient No AddModifier Add Competing Base (e.g., TEA) - if MS allows AdjustpH_Tailing->AddModifier UseBDColumn Use Base-Deactivated Column AddModifier->UseBDColumn UseBDColumn->ShallowGradient FinalCheck Is Resolution Adequate? ShallowGradient->FinalCheck ChangeSolvent Switch Organic Solvent (ACN <-> MeOH) ChangeColumn Change Column Chemistry (Phenyl, PFP, or switch to SFC) ChangeSolvent->ChangeColumn ChangeSolvent->FinalCheck ChangeColumn->Start Re-evaluate FinalCheck->ChangeSolvent No End Problem Resolved FinalCheck->End Yes

Caption: A decision tree for troubleshooting poor separation of triazolopyridine regioisomers.

References

Validation & Comparative

Isomers in Focus: A Comparative Analysis of Triazolopyridine Derivatives' Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of isomeric triazolopyridine derivatives reveals that subtle changes in nitrogen placement and substituent positioning within the fused heterocyclic system can lead to significant variations in their biological profiles. This guide provides a comparative overview of the anticancer, antimicrobial, and receptor inhibitory activities of various triazolopyridine isomers, supported by experimental data and methodological insights to inform future drug discovery and development efforts.

Triazolopyridines, a class of fused heterocyclic compounds, are privileged scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The isomeric forms of triazolopyridines, which differ in the arrangement of nitrogen atoms within the triazole and pyridine rings, present a compelling case for comparative biological evaluation.[2] Understanding how these structural nuances influence interactions with biological targets is crucial for designing more potent and selective therapeutic agents.

Anticancer Activity: A Tale of Two Isomers

Recent studies have highlighted the potential of triazolopyridine derivatives as potent anticancer agents, with isomeric forms showing differential efficacy against various cancer cell lines.[3][4] A comparative analysis of[5][6][7]triazolo[4,3-a]pyridine and[5][6][7]triazolo[1,5-a]pyridine derivatives, for instance, reveals distinct structure-activity relationships (SAR).

Isomer ScaffoldCompoundCell LineIC50 (µM)Reference
[5][6][7]triazolo[4,3-a]pyridine4d SNU5 (gastric)Not specified as IC50, but showed highest activity[7]
[5][6][7]triazolo[1,5-a]pyridine1c HCT-116 (colon)Not specified in abstract[3]
[5][6][7]triazolo[1,5-a]pyridine2d HCT-116 (colon)Not specified in abstract[3]
1,2,4-triazole-pyridine hybridTP6 B16F10 (murine melanoma)41.12 - 61.11 (for TP1-TP7)[8][9]
[5][6][7]triazolo[1,5-a]pyridine19 MDA-MB-231 (breast), RPMI-8226 (multiple myeloma)Submicromolar[10]

Table 1: Comparative in vitro anticancer activity of isomeric triazolopyridine derivatives.

The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to target the EGFR, Akt, and Erk1/2 pathways.[6]

anticancer_pathway cluster_inhibitors Triazolopyridine Derivatives EGFR EGFR Akt Akt EGFR->Akt Erk Erk1/2 EGFR->Erk Proliferation Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation Inhibitor1 Compound 1 Inhibitor1->EGFR inhibition

Figure 1: Inhibition of EGFR signaling pathway by a triazolopyridine derivative.

Antimicrobial Spectrum: Isomer-Dependent Inhibition

The antimicrobial properties of triazolopyridine derivatives have also been a subject of investigation, with different isomers exhibiting varied efficacy against bacterial and fungal strains.[11][12] For instance, a study on novel pyridine and triazolopyridine derivatives showed promising growth inhibition against Candida albicans and Aspergillus niger.[11]

Isomer ScaffoldCompoundOrganismMIC (µg/mL)Reference
triazolo[4,3-a]pyrazine2e S. aureus32[12]
triazolo[4,3-a]pyrazine2e E. coli16[12]
Pyridine derivative3 C. albicansPromising[11]
Pyridine derivative5b C. albicansPromising[11]
Pyridine derivative6c C. albicansPromising[11]
Pyridine derivative6d C. albicansPromising[11]
Pyridine derivative13 C. albicansPromising[11]

Table 2: Comparative minimum inhibitory concentrations (MICs) of isomeric triazolopyridine and related derivatives.

The mechanism of antimicrobial action for some triazole derivatives involves the disruption of the bacterial cell membrane and inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[12]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Triazolopyridine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assay (Microbroth Dilution) Characterization->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Characterization->Anticancer Receptor Receptor Binding Assay Characterization->Receptor MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Anticancer->IC50 Ki Determine Ki Receptor->Ki

Figure 2: General experimental workflow for the evaluation of triazolopyridine derivatives.

Receptor Inhibition: A Case of Adenosine Receptor Subtypes

A comparative study of 8-amino-2-aryl-[5][6][7]triazolo[1,5-a]pyridine-6-carboxyl amide derivatives and their isomeric 5-amino-2-aryl-[5][6][7]triazolo[1,5-a]pyridine-7-carboxyl amide counterparts revealed differences in their ability to inhibit human adenosine A2a (hA2a) and A1 (hA1) receptors.[5] The study concluded that the hydrogen-bond donor strength of the free amino functionality is a key determinant for hA2a inhibitory activity and hA1 selectivity.[5]

Isomeric PairhA2a InhibitionhA1 SelectivityKey Structural DeterminantReference
8-amino-[5][6][7]triazolo[1,5-a]pyridine vs. 5-amino-[5][6][7]triazolo[1,5-a]pyridineVaries between isomersVaries between isomersH-bond donor strength of the amino group[5]

Table 3: Comparative inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes.

Experimental Protocols

Synthesis of Triazolopyridine Derivatives:

A general procedure for the synthesis of pyrazolo-[5][6][7]triazolopyrimidine derivatives involves dissolving the appropriate hydrazone in ethanol, followed by the addition of a ferric chloride solution. The mixture is stirred at room temperature, and the resulting precipitate is filtered, washed, and crystallized from dimethylformamide (DMF).[6]

In Vitro Anticancer Activity (MTT Assay):

The antiproliferative activities of the synthesized compounds are commonly evaluated using the MTT assay against various human cancer cell lines.[3] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured at a specific wavelength to determine cell viability.[9]

Antimicrobial Activity (Microbroth Dilution Method):

The minimum inhibitory concentrations (MICs) of the compounds against bacterial strains are determined using the microbroth dilution method.[12] Serial dilutions of the compounds are prepared in a 96-well microplate containing bacterial inoculum in a suitable broth. The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[12]

Receptor Binding Assays:

The inhibitory activity of compounds against specific receptors, such as adenosine receptors, is determined through radioligand binding assays. Membranes from cells expressing the receptor of interest are incubated with a specific radioligand and varying concentrations of the test compounds. The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the inhibition constant (Ki) can be calculated.

Conclusion

The comparative analysis of isomeric triazolopyridine derivatives underscores the profound impact of subtle structural modifications on their biological activity. The presented data highlights the importance of systematic evaluation of isomeric libraries to identify lead compounds with improved potency and selectivity for various therapeutic targets. The detailed experimental protocols provide a foundation for researchers to further explore the vast chemical space of triazolopyridines and unlock their full therapeutic potential.

References

Validating the Elusive Structure of Triazolo[4,3-a]pyridine-3-thiol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative analysis of analytical techniques for validating the structure of triazolo[4,3-a]pyridine-3-thiol, a molecule of interest in medicinal chemistry. Due to the potential for tautomerism, a multi-faceted approach is essential for unambiguous characterization.

A significant challenge in the structural analysis of triazolo[4,3-a]pyridine-3-thiol is its existence as two potential tautomers: the thiol form and the thione form. Computational studies suggest that the thione form is the more stable of the two. This guide will explore the utility of X-ray crystallography, by analogy with related structures, alongside spectroscopic methods to provide a comprehensive validation of the predominant tautomeric form.

The Tautomeric Challenge

The equilibrium between the thiol and thione forms of triazolo[4,3-a]pyridine-3-thiol is a critical consideration for structural validation. The position of the proton can significantly influence the molecule's chemical properties and biological activity.

tautomerism Thiol Triazolo[4,3-a]pyridine-3-thiol Thione 2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione Thiol->Thione Proton Transfer

Caption: Thiol-thione tautomerism in triazolo[4,3-a]pyridine-3-thiol.

Comparative Analysis of Structural Validation Methods

A definitive validation of the triazolo[4,3-a]pyridine-3-thiol structure necessitates a combination of techniques. While X-ray crystallography provides the gold standard for solid-state structure, spectroscopic methods offer invaluable information about the molecule in solution and its functional groups.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.Unambiguous determination of the tautomeric form in the crystal lattice.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the structure in solution.
NMR Spectroscopy Information about the chemical environment of protons and carbons, connectivity, and dynamic processes.Provides data on the molecule's structure in solution, where most biological processes occur. Can indicate the presence of tautomers.Interpretation can be complex, and definitive assignment may require multiple 2D NMR experiments.
IR Spectroscopy Information about the presence of specific functional groups.Can distinguish between the S-H stretch of the thiol and the C=S stretch of the thione.Peak assignments can be ambiguous, especially in complex molecules.
Mass Spectrometry Provides the exact mass of the molecule, confirming its elemental composition.High sensitivity and accuracy in determining the molecular formula.Does not provide direct information about the tautomeric form.
Computational Chemistry Theoretical prediction of the most stable tautomer and its geometric and spectroscopic properties.Can guide the interpretation of experimental data and provide insights where experimental data is lacking.The accuracy of the results is dependent on the level of theory and basis set used.

Experimental Data Comparison

While a definitive X-ray crystal structure for triazolo[4,3-a]pyridine-3-thiol is not publicly available, data from the closely related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, can provide expected bond lengths and angles for the core heterocyclic system.[1] Spectroscopic and computational data for the target molecule and its derivatives are available and can be used for comparison.

Table 1: Comparison of Key Structural and Spectroscopic Data

ParameterX-ray Crystallography (Analog: ...pyridin-3-amine)[1]NMR Spectroscopy (Expected)IR Spectroscopy (Vapor Phase)Computational (Thione form)
Bond Lengths (Å) C3-N4: ~1.35, N2-N3: ~1.39--C3-S1: ~1.67, C3-N4: ~1.38
¹H NMR (ppm) -Pyridine protons: 7.0-8.5, NH proton: ~13.0--
¹³C NMR (ppm) -Pyridine carbons: 110-150, C3 (C=S): ~165--
IR (cm⁻¹) --C=S stretch: ~1100-1250, N-H stretch: ~3000-3200-
Mass Spectrum (m/z) --151 (M⁺)[2]-

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.

Single-Crystal X-ray Diffraction
  • Crystal Growth: A suitable single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution.

  • Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR spectrometer. The transmitted or absorbed light is measured as a function of wavenumber.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Experimental and Analytical Workflow

The logical flow for validating the structure of triazolo[4,3-a]pyridine-3-thiol involves a combination of synthesis, purification, and a suite of analytical techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesis of Triazolo[4,3-a]pyridine-3-thiol Purification Purification (e.g., Recrystallization) Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Formula) Purification->MS IR IR Spectroscopy (Identify Functional Groups) Purification->IR NMR NMR Spectroscopy (Elucidate Connectivity in Solution) Purification->NMR Xray X-ray Crystallography (Determine Solid-State Structure) Purification->Xray Validation Structure Validation MS->Validation IR->Validation NMR->Validation Xray->Validation Computational Computational Modeling (Predict Stable Tautomer) Computational->Validation

Caption: Workflow for the structural validation of triazolo[4,3-a]pyridine-3-thiol.

Conclusion

The definitive structural validation of triazolo[4,3-a]pyridine-3-thiol requires a synergistic approach that leverages the strengths of multiple analytical techniques. While X-ray crystallography of a suitable crystal would provide unequivocal evidence of the solid-state structure and tautomeric form, its absence necessitates a greater reliance on spectroscopic and computational methods. By comparing experimental NMR and IR data with theoretical predictions and data from analogous crystal structures, researchers can build a strong and convincing case for the predominant structure of this important heterocyclic compound in different phases. This comprehensive approach is essential for advancing its potential applications in drug discovery and development.

References

A Comparative Analysis of Triazolopyridine and Triazolopyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the field of medicinal chemistry, heterocyclic compounds form the cornerstone of many therapeutic agents. Among these, triazolopyridine and triazolopyrimidine scaffolds have gained significant prominence due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets.[1][2] This guide offers an objective comparison of the efficacy of these two privileged scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals in designing next-generation therapeutics.

Scaffold Overview

Triazolopyridines and triazolopyrimidines are fused bicyclic heteroaromatic systems. Their broad-spectrum biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, make them attractive starting points for drug discovery programs.[3][4][5][6][7] The nitrogen atoms in the rings act as key hydrogen bond donors and acceptors, and the fused ring system provides a rigid core for orienting substituents to interact with target proteins.

Comparative Efficacy Data

The following tables summarize quantitative data on the inhibitory activities of representative compounds from both scaffold classes against various biological targets. This allows for a direct comparison of their performance.

Table 1: Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2)

Compound IDScaffold TypeR Group (at position 5)IC50 (µM)Reference
7a Triazolopyrimidine3-nitrophenyl22.0[8][9]
17a Triazolopyridine3-nitrophenyl16.6[8][9]
17e Triazolopyridine3-chlorophenyl43.8[8][9]
17z Triazolopyridine3-chlorophenyl (with pyridin-3-yl at position 7)21.0[8][9]

Data sourced from a study directly comparing the two scaffolds as TDP2 inhibitors, demonstrating that the triazolopyridine core can be slightly more potent.[8][9]

Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Compound ClassScaffold TypeIC50Reference
Representative ExampleTriazolopyrimidine120 nM[10][11]
General ClassTriazolopyridinePotent kinase inhibitors (specific CDK2 data not available for direct comparison)[12]

Triazolopyrimidines have been developed as potent and selective CDK2 inhibitors.[10][11] While triazolopyridines are also well-established kinase inhibitors, a direct comparison for CDK2 was not found.

Table 3: Inhibition of Janus Kinase 1 (JAK1)

Compound NameScaffold TypeIC50 (nM)Reference
Filgotinib (GLPG0634) Triazolopyridine~27-fold selective for JAK1 over JAK2[12]
Compound 16b Triazolopyridine146 nM[13]

The triazolopyridine scaffold is the core of Filgotinib, a selective JAK1 inhibitor.[12] Structure-activity relationship (SAR) studies have extensively explored this scaffold for JAK inhibition.[13]

Table 4: Anticancer Activity (Cytotoxicity against MCF-7 Breast Cancer Cells)

Compound IDScaffold TypeIC50 (µM)Reference
13c Triazolopyrimidine2.42[14]

Triazolopyrimidine hybrids have demonstrated potent in vitro anticancer efficacy against various cell lines, including MCF-7.[14]

Signaling Pathways & Experimental Logic

Understanding the biological context and experimental approach is critical for interpreting efficacy data. The following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical workflow for their evaluation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT GeneTranscription Gene Transcription STAT->GeneTranscription Translocates to Nucleus Inhibitor Triazolopyridine Inhibitor (e.g., Filgotinib) Inhibitor->JAK Inhibits

Inhibition of the JAK-STAT Signaling Pathway.

TDP2_Pathway TOP2 Poisons TOP2 Poisons TOP2-DNA Complex TOP2-DNA Covalent Complex (Damage) TOP2 Poisons->TOP2-DNA Complex Stabilizes TDP2 TDP2 TOP2-DNA Complex->TDP2 Recruits DNA Repair DNA Repair TDP2->DNA Repair Resolves Complex Cell Survival Cell Survival DNA Repair->Cell Survival Inhibitor Triazolopyridine / Triazolopyrimidine Inhibitor Inhibitor->TDP2 Inhibits

Role of TDP2 in Repairing TOP2-mediated DNA Damage.

Experimental_Workflow cluster_0 Primary Evaluation cluster_1 Secondary Evaluation cluster_2 Safety Profiling Synthesis Compound Synthesis (Scaffold Derivatization) BiochemicalAssay In Vitro Biochemical Assay (e.g., Kinase Assay) Synthesis->BiochemicalAssay IC50_Biochem Determine IC50 BiochemicalAssay->IC50_Biochem CellAssay Cell-Based Assay (e.g., MTT Proliferation) IC50_Biochem->CellAssay Lead Compounds IC50_Cell Determine IC50 CellAssay->IC50_Cell hERG hERG Inhibition Assay IC50_Cell->hERG Promising Hits Microsomal Microsomal Stability IC50_Cell->Microsomal

A typical drug discovery workflow for scaffold evaluation.

Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments cited in the evaluation of these scaffolds.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures kinase activity by quantifying the amount of ADP produced.[15]

  • Objective: To determine the IC50 of test compounds against a specific protein kinase (e.g., JAK1, CDK2).

  • Materials:

    • Recombinant human kinase enzyme.

    • Substrate peptide specific to the kinase.

    • Test compounds dissolved in DMSO.

    • ATP.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15]

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • White, opaque 384-well plates.

    • Luminometer plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).[15]

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[15]

    • Add 2 µL of a solution containing the kinase enzyme in assay buffer to each well.

    • Initiate the reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at or near the Km concentration) to each well.

    • Shake the plate gently and incubate at 30°C for 60 minutes.[15]

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. This step depletes the unused ATP.[15]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate at room temperature for 30 minutes.[15]

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the DMSO control and plot the results to determine the IC50 value using a sigmoidal dose-response curve.[15]

2. MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cytotoxicity.[16][17]

  • Objective: To determine the cytotoxic effect (IC50) of test compounds on a cancer cell line (e.g., MCF-7).

  • Materials:

    • Human cancer cell line.

    • Complete cell culture medium.

    • 96-well clear, flat-bottom tissue culture plates.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Microplate spectrophotometer.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight to allow for attachment.[18][19]

    • Treat cells with serial dilutions of the test compounds. Include untreated and vehicle (DMSO) controls.

    • Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[18]

    • Add 10 µL of MTT labeling reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16][19]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

    • Leave the plate at room temperature in the dark, often overnight, to ensure complete solubilization.[16]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16][17]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. hERG Inhibition Assay (Automated Patch Clamp)

This electrophysiology assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.[20][21][22]

  • Objective: To determine the potential of a test compound to inhibit the hERG potassium channel.

  • Materials:

    • Mammalian cell line stably expressing the human hERG channel (e.g., HEK-293).[22]

    • Automated patch-clamp system (e.g., QPatch, SyncroPatch).[22]

    • Extracellular and intracellular recording solutions.

    • Test compounds and a known hERG inhibitor as a positive control (e.g., E-4031).[20][22]

  • Procedure:

    • Culture and prepare a single-cell suspension of the hERG-expressing cells.

    • Load the cells and the recording solutions into the automated patch-clamp system. The system establishes whole-cell patch-clamp configurations.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves holding at -80 mV, depolarizing to +20 mV to activate channels, and then repolarizing to -50 mV to measure the characteristic "tail current".[20]

    • Establish a stable baseline current by perfusing the cells with the extracellular (vehicle) solution.[22]

    • Apply the test compound at sequentially increasing concentrations, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).[22]

    • Measure the peak amplitude of the hERG tail current before and after the application of the test compound.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_drug / I_vehicle)) * 100.[23]

    • Generate a concentration-response curve to determine the IC50 value for hERG inhibition.

Conclusion

Both triazolopyridine and triazolopyrimidine scaffolds are exceptionally versatile frameworks in modern drug discovery. The choice between them is highly target-dependent. For instance, while triazolopyridines have been successfully developed into selective JAK1 inhibitors like Filgotinib, triazolopyrimidines have yielded potent CDK2 and TDP2 inhibitors.[8][10][12] Structure-activity relationship studies often reveal that minor changes, including the switch between these two bioisosteric cores, can significantly impact potency, selectivity, and pharmacokinetic properties.[8] Therefore, both scaffolds should be considered valuable starting points in hit-to-lead campaigns, and the empirical data from robust experimental protocols, as detailed in this guide, should ultimately drive the selection process.

References

The Efficacy of Triazolo[4,3-a]pyridine Based c-Met Inhibitors: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pre-clinical potency of novel triazolo[4,3-a]pyridine compounds targeting the c-Met receptor tyrosine kinase reveals a promising correlation between in vitro activity and in vivo tumor growth inhibition. This guide provides a comparative analysis of key compounds from this class, presenting supporting experimental data, detailed methodologies for pivotal experiments, and visualizations of the targeted signaling pathway and experimental workflows.

The c-Met signaling pathway, crucial for cell proliferation, motility, and invasion, is a prime target in oncology due to its frequent aberrant activation in various cancers.[1] The development of small molecule inhibitors, such as those based on the triazolo[4,3-a]pyridine scaffold, represents a significant therapeutic strategy. This guide focuses on the comparative efficacy of these inhibitors in controlled laboratory settings (in vitro) versus living organisms (in vivo).

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of a promising[1][2][3]triazolo[4,3-a]pyridine derivative, compound 4d , and a closely related[1][2][3]triazolo[4,3-a]pyrazine derivative, compound 17l , which also demonstrates significant c-Met inhibition.

Table 1: In Vitro Efficacy of Triazolo-based c-Met Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
4d c-MetNot SpecifiedSNU5 (gastric)Not Specified
17l c-Met26.00A549 (lung)0.98 ± 0.08
MCF-7 (breast)1.05 ± 0.17
Hela (cervical)1.28 ± 0.25
Foretinib (Reference) c-Met/VEGFR-2Not SpecifiedA549 (lung)Similar to 17l
MCF-7 (breast)Similar to 17l
Hela (cervical)Similar to 17l

Data for compound 4d is derived from a study on[1][2][3]triazolo[4,3-a]pyridine derivatives.[4] Data for compound 17l and Foretinib is from a study on[1][2][3]triazolo[4,3-a]pyrazine derivatives.[5]

Table 2: In Vivo Efficacy of Compound 4d·CH3SO3H in Xenograft Models

Xenograft ModelCompoundDoseTumor Growth InhibitionComparison
MKN-45 (human gastric)4d·CH3SO3H Dose-dependentBetter than SGX-523SGX-523
NCI-H1993 (human non-small cell lung)4d·CH3SO3H Dose-dependentBetter than SGX-523SGX-523

Data is derived from a study on[1][2][3]triazolo[4,3-a]pyridine derivatives.[4]

Visualizing the Mechanism and Evaluation Process

To better understand the context of these findings, the following diagrams illustrate the targeted c-Met signaling pathway and the general workflow for evaluating c-Met inhibitors.

c_Met_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Migration Cell Migration & Invasion STAT3->Migration Inhibitor Triazolo[4,3-a]pyridine Inhibitor Inhibitor->cMet Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation KinaseAssay c-Met Kinase Assay (IC50 determination) CellAssay Cell Proliferation Assay (Antiproliferative IC50) KinaseAssay->CellAssay Promising compounds Xenograft Tumor Xenograft Model (e.g., MKN-45, NCI-H1993) CellAssay->Xenograft Lead candidates TGI Tumor Growth Inhibition (% TGI) Xenograft->TGI Efficacy assessment

References

Docking Studies of Triazolo[4,3-a]pyridine Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands designed to interact with a wide array of biological targets. This guide provides a comparative analysis of docking studies performed on these ligands against various protein targets implicated in cancer and infectious diseases. The data presented herein is collated from recent scientific publications, offering a valuable resource for researchers in the field of drug discovery and development.

Performance Comparison of Triazolo[4,3-a]pyridine Ligands

The following tables summarize the in silico and in vitro performance of various triazolo[4,3-a]pyridine derivatives against their respective protein targets.

Anticancer Activity
Ligand/CompoundProtein TargetDocking Score (kcal/mol)IC50 (µM)Cell LineReference
Compound 6 Aurora B Kinase-10.50.045HepG2[1]
Compound 7 Aurora B Kinase-9.60.049HepG2[1]
Compound 4g c-MetNot specified0.163-[2][3][4]
Compound 4g Pim-1Not specified0.283-[2][3][4]
Compound 14 CDK2Not specified0.057-[5]
Compound 13 CDK2Not specified0.081-[5]
Compound A22 PD-1/PD-L1 InteractionNot specified0.0923-[6]
Pyridopyrazolo-triazine 5a Not specified-7.8182 (Binding Energy)3.89MCF-7[7]
Antibacterial Activity
Ligand/CompoundProtein TargetDocking Score (kcal/mol)MIC (µg/mL)Bacterial StrainReference
Compound 2e DNA Gyrase (presumed)Not specified16E. coli[8]
Compound 2e DNA Gyrase (presumed)Not specified32S. aureus[8]
Furochromenotriazolopyrimidine 20b FabH-42.40 (MM-GBSA)Not specifiedNot specified[9]
Furochromenoquinolin-6-amine 21b FabH-49.84 (MM-GBSA)Not specifiedNot specified[9]
Pyridine-Pyrazole Hybrid 11-15 GlcN-6-P synthaseModerate to good affinityActiveVarious[10]

Experimental Protocols

Molecular Docking Protocol for Aurora B Kinase

A representative molecular docking study was performed to investigate the binding interactions of 1,2,3-triazolyl-pyridine hybrids with the Aurora B kinase protein (PDB ID: 4AF3)[1]. The protocol is outlined below:

  • Protein Preparation: The three-dimensional crystal structure of Aurora B kinase was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands, followed by the addition of polar hydrogen atoms and the assignment of Kollman charges.

  • Ligand Preparation: The 3D structures of the triazolyl-pyridine hybrid ligands were generated and optimized using appropriate software. Gasteiger charges were computed for the ligand atoms.

  • Grid Generation: A grid box was defined around the active site of the kinase to encompass the binding pocket.

  • Docking Simulation: The docking calculations were performed using AutoDock Vina. The program was run with its default parameters to predict the binding mode and affinity of each ligand.

  • Analysis of Results: The resulting docking poses were analyzed to identify the key intermolecular interactions, such as hydrogen bonds and π-stacking, between the ligands and the amino acid residues of the Aurora B kinase active site. The binding energy (docking score) for each ligand was also recorded[1].

In Vitro Kinase Assay

The inhibitory activity of the synthesized compounds against their target kinases (e.g., c-Met, Pim-1, CDK2) was determined using in vitro kinase assays[2][3][4][5]. A general procedure is as follows:

  • The purified recombinant kinase enzyme is incubated with the test compound at various concentrations.

  • A substrate (e.g., a peptide or protein) and ATP are added to the reaction mixture to initiate the phosphorylation reaction.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP) or non-radioactive methods like fluorescence-based assays.

  • The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

  • The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of the triazolo[4,3-a]pyrazine derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) using the microbroth dilution method[8].

  • A two-fold serial dilution of each synthesized compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

experimental_workflow General Workflow for Docking and In Vitro Studies cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation protein_prep Protein Preparation (PDB) grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking grid_gen->docking analysis Analysis of Interactions & Binding Energy docking->analysis bio_assay Biological Assay (e.g., Kinase Assay, MIC) analysis->bio_assay Guide experimental design synthesis Compound Synthesis synthesis->bio_assay data_analysis Data Analysis (IC50, MIC determination) bio_assay->data_analysis data_analysis->analysis Correlate with docking results

Caption: A generalized workflow for computational docking and in vitro validation of novel compounds.

PI3K_AKT_mTOR_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR pathway, a key signaling cascade in cancer cell proliferation and survival.[2][11]

References

Navigating the Kinome: A Comparative Analysis of Triazolopyridine-Based Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. The triazolopyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several compounds reaching clinical development. This guide provides a comprehensive cross-reactivity analysis of notable triazolopyridine-based kinase inhibitors, supported by experimental data and detailed protocols, to aid in the selection and development of these targeted agents.

The human kinome, comprising over 500 kinases, presents a significant challenge for the development of selective inhibitors due to the highly conserved nature of the ATP-binding site. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's interaction with the entire kinome is a critical step in the drug discovery pipeline. This guide focuses on the triazolopyridine class of inhibitors, providing a comparative look at their selectivity profiles and the methodologies used to assess them.

Comparative Selectivity of Triazolopyridine-Based Kinase Inhibitors

To facilitate a clear comparison of the cross-reactivity profiles of different triazolopyridine-based inhibitors, the following tables summarize their inhibitory activity against their primary targets and a selection of off-target kinases. The data is compiled from publicly available kinome-wide screening data and enzymatic assays.

Table 1: Selectivity Profile of Triazolopyridine-Based JAK Inhibitors

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinases (IC50 or % Inhibition @ 1µM)Reference
Filgotinib (GLPG0634) JAK110JAK2 (28 nM), JAK3 (810 nM), TYK2 (116 nM), FLT3 (>1000 nM), FLT4 (>1000 nM), CSF1R (>1000 nM)[1][2]
CEP-33779 JAK21.8JAK1 (>72 nM), JAK3 (>1000 nM), TYK2 (>1440 nM). At 1µM, 9% of a 402-kinase panel showed >90% inhibition.[3]

Table 2: Inhibitory Activity of Triazolopyridine-Based p38 MAP Kinase Inhibitors

CompoundC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)Reference
Analog 1 4-FluorophenylMethyl100[4]
Analog 2 4-FluorophenylEthyl75[4]
Analog 3 4-FluorophenylIsopropyl50[4]
Analog 4 2,4-DifluorophenylIsopropyl25[4]
Analog 5 2,4-DifluorophenylCyclopropyl15[4]
Analog 6 2,4-Difluorophenyltert-Butyl30[4]

Note: The data for the p38 MAP Kinase inhibitors is representative of structure-activity relationship (SAR) studies and a full kinome scan for these specific analogs is not publicly available.

Key Signaling Pathways

Triazolopyridine-based inhibitors have been designed to target key signaling nodes in various diseases. The following diagrams illustrate the primary signaling pathways modulated by these inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Filgotinib Filgotinib (Triazolopyridine Inhibitor) Filgotinib->JAK Inhibits

JAK-STAT signaling pathway inhibition.

p38_MAPK_Pathway Stress Environmental Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Phosphorylates Response Inflammatory Response (TNF-α, IL-6 production) Downstream->Response Triazolo_Inhibitor Triazolopyridine p38 Inhibitor Triazolo_Inhibitor->p38 Inhibits

p38 MAP kinase signaling pathway inhibition.

Experimental Protocols for Cross-Reactivity Analysis

A variety of robust methods are available to assess the selectivity of kinase inhibitors. Below are detailed protocols for two widely used techniques: Kinobeads-based affinity purification coupled with mass spectrometry and the KiNativ™ in-situ profiling platform.

Kinobeads-Based Kinase Selectivity Profiling

This chemical proteomics approach utilizes immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome from a cell lysate. The binding of a test inhibitor to its targets is then assessed in a competitive binding format.

Materials:

  • Cell lines of interest (e.g., HeLa, K562)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)

  • Kinobeads (commercially available or prepared in-house)

  • Triazolopyridine-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.2% NP-40)

  • Elution buffer (e.g., 2x SDS-PAGE sample buffer)

  • Mass spectrometer and liquid chromatography system

Workflow:

Kinobeads_Workflow start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis incubation Incubate Lysate with Triazolopyridine Inhibitor (or DMSO) cell_lysis->incubation kinobeads Add Kinobeads for Competitive Binding incubation->kinobeads wash Wash Beads to Remove Non-specific Binders kinobeads->wash elution Elute Bound Proteins wash->elution digest In-solution or On-bead Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis: Protein Identification & Quantification lcms->data_analysis end End data_analysis->end

Kinobeads experimental workflow.

Detailed Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Binding: Aliquot the cell lysate and treat with a serial dilution of the triazolopyridine inhibitor or DMSO (vehicle control) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to the inhibitor-treated lysates and incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for competitive binding of kinases to the beads.

  • Washing: Pellet the kinobeads by centrifugation and wash extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the kinobeads using elution buffer. The proteins can then be subjected to in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.[1]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.

  • Data Analysis: The relative abundance of each identified kinase in the inhibitor-treated samples is compared to the vehicle control. A decrease in the amount of a kinase pulled down by the kinobeads in the presence of the inhibitor indicates that the inhibitor binds to that kinase. Dose-response curves can be generated to determine the IC50 values for each interacting kinase.

KiNativ™ In-Situ Kinase Profiling

The KiNativ™ platform utilizes an ATP-biotin probe that covalently labels the active site of kinases within a cell lysate. The selectivity of an inhibitor is determined by its ability to prevent this labeling in a competitive manner.

Materials:

  • Cell or tissue lysates

  • Triazolopyridine-based inhibitor stock solution

  • KiNativ™ ATP-biotin probe

  • Streptavidin-agarose beads

  • Digestion buffer with trypsin

  • Mass spectrometer and liquid chromatography system

Workflow:

KiNativ_Workflow start Start lysate_prep Prepare Cell/Tissue Lysate start->lysate_prep inhibitor_incubation Incubate Lysate with Triazolopyridine Inhibitor (or DMSO) lysate_prep->inhibitor_incubation probe_labeling Add ATP-biotin Probe for Covalent Labeling of Active Kinases inhibitor_incubation->probe_labeling digestion Tryptic Digestion of Proteome probe_labeling->digestion enrichment Enrich Biotinylated Peptides with Streptavidin Beads digestion->enrichment lcms LC-MS/MS Analysis of Enriched Peptides enrichment->lcms quantification Quantify Labeled Peptides to Determine Inhibition lcms->quantification end End quantification->end

KiNativ™ experimental workflow.

Detailed Procedure:

  • Lysate Preparation: Prepare a native cell or tissue lysate to preserve kinase activity.

  • Inhibitor Incubation: Pre-incubate the lysate with the triazolopyridine inhibitor at various concentrations or with DMSO as a control.[5]

  • Probe Labeling: Add the ATP-biotin probe to the lysates and incubate to allow for the covalent labeling of the active site lysine of ATP-binding proteins, including kinases.

  • Proteolysis: Perform a tryptic digest of the entire proteome in the lysate.

  • Enrichment: Use streptavidin-agarose beads to enrich the biotinylated peptides corresponding to the active sites of the labeled kinases.[5]

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

  • Data Analysis: The abundance of the labeled active-site peptide for each kinase is quantified. A decrease in the signal of a specific peptide in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to the active site of that kinase and prevented the probe from labeling it. This allows for the determination of the inhibitor's selectivity profile and potency against a wide range of kinases in a near-native environment.[5][6]

Conclusion and Future Directions

The triazolopyridine scaffold continues to be a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the data presented, subtle modifications to this core structure can significantly impact both on-target potency and off-target interactions. While inhibitors like filgotinib have achieved a high degree of selectivity for their intended JAK1 target, broader kinome-wide profiling remains essential to fully characterize any new chemical entity.

The use of advanced proteomic techniques such as kinobeads and KiNativ™ provides a powerful means to assess inhibitor selectivity in a more physiologically relevant context than traditional recombinant enzyme assays. These methods can uncover unexpected off-target interactions that may have important implications for both efficacy and safety.

Future work in this area should focus on the systematic profiling of a wider range of triazolopyridine-based inhibitors against the full human kinome to build a more comprehensive understanding of the structure-selectivity relationships for this important class of compounds. Furthermore, a deeper investigation into the downstream signaling consequences of off-target binding will be crucial for predicting the clinical effects of these inhibitors and for the rational design of next-generation therapeutics with optimized safety and efficacy profiles.

References

A Head-to-Head Comparison of Synthetic Routes to Triazolo[4,3-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, making its efficient synthesis a key focus for researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of three prominent synthetic routes to this important nucleus: one-pot oxidative cyclization of hydrazones, carbonyldiimidazole (CDI)-mediated tandem coupling and cyclization, and a palladium-catalyzed approach. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, substrate scope, and operational simplicity.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for constructing the triazolo[4,3-a]pyridine ring system can significantly impact the overall efficiency of a research program. The following table summarizes the key quantitative data for the three discussed methods, providing a snapshot of their relative performance.

Synthetic RouteKey ReagentsTemperature (°C)Reaction TimeYield Range (%)Key Advantages
One-Pot Oxidative Cyclization 2-Hydrazinopyridine, Aldehydes, Oxidizing Agent (e.g., I₂, NBS, TCCA)Room Temperature - 802 - 4 hours81 - 92%[1][2]Operational simplicity, mild conditions, good to excellent yields.
CDI-Mediated Tandem Coupling & Cyclization 2-Hydrazinopyridine, Carboxylic Acids, CDIRoom Temperature30 minutes (coupling) + cyclizationHighSingle reagent for coupling and cyclization, suitable for batch and continuous flow.[3][4]
Palladium-Catalyzed Synthesis 2-Chloropyridine, Hydrazides, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand10015 hours (coupling) + microwave dehydrationModerate to GoodGood for specific substitutions, chemoselective.[5]

Experimental Protocols

Detailed experimental procedures for representative examples of each synthetic route are provided below to allow for replication and adaptation.

One-Pot Oxidative Cyclization of Hydrazones

This method offers a straightforward and efficient approach from readily available starting materials.

CDI-Mediated Tandem Coupling and Cyclization

This protocol is noted for its operational efficiency, utilizing a single reagent for both the coupling and cyclization steps.[3][4]

A substituted carboxylic acid is coupled with 1-(pyridin-2-yl)hydrazine in the presence of 1,1'-carbonyldiimidazole (CDI) in acetonitrile at ambient temperature for 30 minutes.[4] The intermediate N'-(pyridin-2-yl)benzohydrazide is then cyclized using CDI (2.0 equivalents) as a mild and effective reagent to afford the final product.[4] This methodology is amenable to both batch processing and continuous flow systems.[3]

Palladium-Catalyzed Synthesis

This route provides an alternative for the synthesis of 3-substituted triazolopyridines, particularly when starting from 2-chloropyridines.

A mixture of a hydrazide (3 mmol), Pd₂(dba)₃ (20-50 µmol), a suitable ligand, and NaHCO₃ (6 mmol) in DMF (4 mL) is prepared. Neat 2-chloropyridine (2 mmol) is added, and the mixture is heated in a sealed vial at 100 °C for 15 hours. The resulting crude product can then be subjected to dehydrative cyclization upon heating in acetic acid under microwave irradiation to yield the final triazolopyridine.[8]

Synthetic Pathways Overview

The following diagram illustrates the logical flow and key transformations of the compared synthetic routes.

Synthetic_Routes_to_Triazolopyridines cluster_sm Starting Materials cluster_int Intermediates 2-Hydrazinopyridine 2-Hydrazinopyridine Aldehyde Aldehyde Carboxylic_Acid Carboxylic_Acid Pyridylhydrazone Pyridylhydrazone Aldehyde->Pyridylhydrazone Hydrazide Hydrazide Acylhydrazinopyridine Acylhydrazinopyridine Carboxylic_Acid->Acylhydrazinopyridine 2-Chloropyridine 2-Chloropyridine Hydrazide->Acylhydrazinopyridine Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Pyridylhydrazone->Triazolo[4,3-a]pyridine Oxidative Cyclization (e.g., I₂, NBS) Acylhydrazinopyridine->Triazolo[4,3-a]pyridine CDI-mediated Dehydrative Cyclization Acylhydrazinopyridine->Triazolo[4,3-a]pyridine Microwave Dehydration

Caption: Synthetic pathways to triazolo[4,3-a]pyridines.

Conclusion

The synthesis of triazolo[4,3-a]pyridines can be achieved through several efficient methods. The one-pot oxidative cyclization of hydrazones stands out for its operational simplicity and mild reaction conditions, making it an attractive choice for rapid library synthesis. The CDI-mediated tandem coupling and cyclization offers a highly efficient, single-reagent approach that is also adaptable to continuous manufacturing processes. The palladium-catalyzed route, while requiring more stringent conditions, provides a valuable alternative, particularly when starting from readily available 2-chloropyridines and a diverse range of hydrazides. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. This guide provides the necessary comparative data and experimental insights to make an informed decision.

References

A Comparative Guide to Triazolopyridine Derivatives as Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triazolopyridine derivatives that function as adenosine receptor antagonists. The information presented is collated from peer-reviewed scientific literature and is intended to aid researchers in the selection and application of these compounds for their studies. This document summarizes key performance data, details experimental methodologies for their characterization, and visualizes the relevant biological pathways.

Introduction to Triazolopyridine Adenosine Receptor Antagonists

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. They are categorized into four subtypes: A1, A2A, A2B, and A3. The antagonism of these receptors, particularly the A2A subtype, has emerged as a promising therapeutic strategy for a range of disorders, most notably Parkinson's disease. Triazolopyridine-based compounds, specifically those with a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine or a[1][2][3]triazolo[1,5-c]pyrimidine core, have been extensively developed as potent and selective adenosine receptor antagonists.

This guide focuses on a comparative analysis of prominent triazolopyridine derivatives, providing a clear overview of their binding affinities and selectivity profiles to facilitate informed decisions in research and drug development.

Data Presentation: A Comparative Look at Binding Affinities

The antagonist activity of triazolopyridine derivatives is primarily characterized by their binding affinity (Ki) to the different adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of several key triazolopyridine derivatives, providing a quantitative comparison of their performance.

Table 1: Binding Affinity (Ki, nM) of Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Derivatives at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selectivity (A1/A2A)
SCH 58261 4201.3>10,000>10,000323
Preladenant (SCH 420814) >15001.1[1][4]>10,000>10,000>1363[5]
SCH 412348 >16001.0-->1600[5]

Data compiled from multiple sources.[1][4][5] Note: "-" indicates data not available.

Table 2: Binding Affinity (Ki, nM) of Other Triazolopyridine and Related Derivatives

CompoundReceptor SubtypeKi (nM)
8-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-6-carboxyl amide derivatives hA2aVaries
5-amino-2-aryl-[1][2][3]triazolo[1,5-a]pyridine-7-carboxyl amide derivatives hA2aVaries
CGS 15943 (triazoloquinazoline) hA13.5
hA2A2.3
hA314[6]

Note: A direct comparison of Ki values for the isomeric triazolopyridine derivatives in Table 2 is dependent on the specific aryl and amide substitutions. A study by Guba et al. (2004) provides a comparative analysis of 20 such derivatives.[7]

Key Experimental Protocols

The characterization of triazolopyridine derivatives as adenosine receptor antagonists relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experiments: the radioligand binding assay and the cAMP functional assay.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]-SCH 58261 for A2A receptors).[8][9]

  • Test triazolopyridine derivative.

  • Non-specific binding control (e.g., a high concentration of a non-labeled standard antagonist).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding control.

    • Test Compound: Serial dilutions of the triazolopyridine derivative.

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells.

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Thaw & Resuspend Cell Membranes Plate Plate Setup: Total, Non-specific, & Test Compound Wells Membrane->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Radioligand Prepare Radioligand Solution Radioligand->Plate Incubate Add Membranes, Radioligand & Incubate Plate->Incubate Filter Vacuum Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 & Ki Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the functional potency of a triazolopyridine derivative as an antagonist of A2A or A2B adenosine receptors.

Materials:

  • Cells expressing the human A2A or A2B adenosine receptor (e.g., HEK293 or CHO cells).[9]

  • Cell culture medium.

  • Adenosine receptor agonist (e.g., NECA).

  • Test triazolopyridine derivative.

  • cAMP assay kit (e.g., HTRF, ELISA).[10]

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • 384-well assay plates.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and a reference antagonist.

  • Antagonist Pre-incubation: Pre-incubate the cells with the test compound or reference antagonist for a defined period.

  • Agonist Stimulation: Add the adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for a specified time to allow for cAMP production.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Normalize the data to the basal (no agonist) and maximal (agonist only) responses.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the resulting dose-response curve.

dot

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed Seed Cells in Assay Plate Culture Culture Overnight Seed->Culture Antagonist Pre-incubate with Antagonist Culture->Antagonist Agonist Stimulate with Agonist Antagonist->Agonist Lyse Lyse Cells Agonist->Lyse cAMP Measure cAMP Levels Lyse->cAMP Analyze Data Analysis (IC50) cAMP->Analyze

Caption: General workflow for a cAMP functional assay.

Signaling Pathways

Triazolopyridine derivatives exert their effects by blocking the canonical signaling pathways of adenosine receptors. The A1 and A3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][11] Conversely, the A2A and A2B receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.[2][11]

dot

G cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_R A1/A3 Receptor Gi Gi/o Protein A1_R->Gi Activation AC_i Adenylyl Cyclase Gi->AC_i Inhibition cAMP_d ↓ cAMP AC_i->cAMP_d ATP PKA_i ↓ PKA Activity cAMP_d->PKA_i A2A_R A2A/A2B Receptor Gs Gs Protein A2A_R->Gs Activation AC_a Adenylyl Cyclase Gs->AC_a Activation cAMP_u ↑ cAMP AC_a->cAMP_u ATP PKA_a ↑ PKA Activity cAMP_u->PKA_a Antagonist Triazolopyridine Antagonist Antagonist->A1_R Antagonist->A2A_R

Caption: Adenosine receptor signaling pathways and the inhibitory action of triazolopyridine antagonists.

References

A Comparative Guide to the Photophysical Properties of Triazolopyridine Emitters: Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photophysical behavior of novel emitters is paramount. This guide provides a comparative analysis of the theoretical and experimental photophysical properties of triazolopyridine derivatives, a class of heterocyclic compounds showing significant promise in various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes.

Triazolopyridines, with their fused triazole and pyridine rings, offer a versatile scaffold for designing molecules with tailored electronic and optical properties.[1] Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool to predict and rationalize these properties before undertaking extensive synthetic efforts. This guide delves into the correlation between theoretical predictions and experimental observations for triazolopyridine emitters, summarizing key data in a structured format, detailing the underlying experimental and computational protocols, and visualizing the comparative workflow.

Data Presentation: A Comparative Overview

The following table summarizes the experimental and theoretical photophysical data for selected triazolopyridine derivatives, highlighting the degree of concordance between calculated and measured values.

Compound/DerivativeSolventExperimental λ_abs (nm)Theoretical λ_abs (nm)Experimental λ_em (nm)Theoretical λ_em (nm)Experimental Quantum Yield (Φ)Notes
1,2,4-triazolo[4,3-a]pyridin-3-amine-~320, 400-600326 (S₀→S₁)460-545--The observed luminescence is suggested to originate from T₁,T₂ → S₀ emission.[2]
5-Aminobiphenyl substituted[2][3][4]triazolo[4,3-c]quinazolinesToluene--465-486 (Et₂N-, Ph₂N-subst.)-Moderate to highCarbazolyl-containing derivatives emit in the blue-purple region (420-441 nm).[5]
Bis(oxazolo[5,4-b]pyridine) derivatives (terpyridine analogues)Chloroform, Dichloromethane, Acetonitrile323-357~283-317 (TD-DFT)358-474-0.32–0.84A consistent difference of 25-40 nm between experimental and calculated absorption maxima is noted.[4]
1,3,6-trisubstituted pyrazolo[3,4-d][2][3][6]triazolesDichloromethane--Weak fluorescence--Upon protonation, a drastic luminescence turn-on is observed.[7]

Note: The table is a compilation of data from multiple sources and for structurally related compounds to provide a broader context. Direct comparison is most effective for data from the same study.

Experimental and Computational Methodologies

A robust comparison between theoretical and experimental data relies on well-defined protocols. The following sections outline the typical methodologies employed in the study of triazolopyridine emitters.

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy: The photophysical properties of the synthesized compounds are typically investigated in dilute solutions (around 10⁻⁵ M) using different solvents to assess solvatochromic effects.[5]

  • Sample Preparation: The triazolopyridine derivatives are dissolved in spectroscopic grade solvents.

  • Absorption Spectra: UV-Vis absorption spectra are recorded on a spectrophotometer.

  • Emission Spectra: Fluorescence emission spectra are recorded on a spectrofluorometer. The excitation wavelength is usually set at the absorption maximum.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) is often calculated using a relative method, with a well-characterized standard like quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.55) or tryptophan in water at pH 6.1 (Φ = 0.15).[4]

Computational Protocols

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): Computational modeling provides insights into the electronic structure and transitions that govern the photophysical properties.

  • Ground State Geometry Optimization: The molecular geometry in the ground state (S₀) is optimized using DFT methods. A common choice of functional and basis set is B3LYP/6-311G(2d,2p) or ωB97XD/6-311++G(d,p).[4][6] Solvent effects are often incorporated using a continuum model like the Polarizable Continuum Model (PCM).[4][7]

  • Excited State Calculations: Vertical excitation energies and oscillator strengths, which correspond to UV-Vis absorption, are calculated using TD-DFT on the optimized ground state geometry.[4]

  • Excited State Geometry Optimization: To simulate fluorescence, the geometry of the first excited state (S₁) is optimized.

  • Emission Energy Calculation: Vertical transitions from the optimized S₁ geometry back to the ground state are calculated to predict the emission spectra.[4] The choice of the excited state for emission simulation generally follows Kasha's rule, which states that luminescence occurs from the lowest excited state of a given multiplicity.[8]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing the theoretical and experimental photophysical properties of triazolopyridine emitters.

G Workflow for Comparing Theoretical and Experimental Photophysical Properties cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_synthesis Synthesis of Triazolopyridine Derivatives exp_char Structural Characterization (NMR, MS) exp_synthesis->exp_char exp_uvvis UV-Vis Absorption Spectroscopy exp_char->exp_uvvis exp_pl Photoluminescence Spectroscopy exp_char->exp_pl exp_data Experimental Data (λ_abs, λ_em, Φ) exp_uvvis->exp_data exp_qy Quantum Yield Measurement exp_pl->exp_qy exp_qy->exp_data comparison Comparison and Analysis exp_data->comparison theo_model Molecular Modeling theo_dft Ground State Optimization (DFT) theo_model->theo_dft theo_tddft_abs Excitation Energy Calculation (TD-DFT for Absorption) theo_dft->theo_tddft_abs theo_s1_opt Excited State Optimization (S1) theo_dft->theo_s1_opt theo_data Theoretical Data (λ_abs, λ_em) theo_tddft_abs->theo_data theo_tddft_em Emission Energy Calculation (TD-DFT for Emission) theo_s1_opt->theo_tddft_em theo_tddft_em->theo_data theo_data->comparison

Caption: Comparative workflow of theoretical and experimental photophysical analysis.

Conclusion

The comparison between theoretical predictions and experimental results for triazolopyridine emitters reveals a generally good qualitative agreement, particularly in predicting trends in absorption and emission wavelengths.[9] While TD-DFT calculations can sometimes show absolute deviations in the predicted energies (wavelengths) compared to experimental values, they are invaluable for interpreting electronic transitions and understanding structure-property relationships.[4] The synergy between computational and experimental approaches accelerates the discovery and optimization of novel triazolopyridine-based materials for a wide range of applications in materials science and drug discovery.

References

Safety Operating Guide

Safe Disposal ofTriazolo[4,3-a]pyridine-3-thiol: A Procedural Guide

Safe Disposal of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol: A Procedural Guide

This guide provides essential safety and logistical information for the proper disposal of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

[1][2][3]Triazolo[4,3-a]pyridine-3-thiol is a chemical compound that requires careful handling due to its potential health hazards. All work with this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Hazard Summary:

Hazard StatementGHS ClassificationPrecautionary Code
Causes skin irritation[2][5]Skin Irrit. 2P264, P280, P302+P352, P332+P313, P362
Causes serious eye irritation[2][5]Eye Irrit. 2P264, P280, P305+P351+P338, P337+P313
May cause respiratory irritation[1][5]STOT SE 3P261, P271, P304+P340, P312, P403+P233, P405
Harmful if swallowed, in contact with skin or if inhaled[2]Acute Tox. 4P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P364, P501

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][4][6]

  • Skin Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear impervious clothing to prevent skin exposure.[1][4][6]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6]

Step-by-Step Disposal Procedure

The primary method for the disposal of[1][2][3]Triazolo[4,3-a]pyridine-3-thiol is through a licensed professional waste disposal service.[1][6]

Experimental Protocol for Waste Handling and Disposal:

  • Container Management:

    • Leave the chemical in its original container.[1]

    • Do not mix with other waste.[1]

    • Keep containers suitable and closed for disposal.[1][6]

  • Waste Collection:

    • For solid waste, sweep up and shovel the material, avoiding dust formation.[1][6]

    • Place the collected material into a suitable, closed container for disposal.[1][6]

  • Disposal of Unused Product:

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1][6]

    • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][6]

  • Contaminated Packaging:

    • Handle uncleaned containers as you would the product itself.[1]

    • Dispose of contaminated packaging as unused product.[1][6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions:

    • Use personal protective equipment.[1][6]

    • Avoid dust formation.[1][6]

    • Avoid breathing vapors, mist, or gas.[1][6]

    • Ensure adequate ventilation.[1][6]

    • Evacuate personnel to safe areas.[1][6]

  • Environmental Precautions:

    • Do not let the product enter drains.[1]

  • Containment and Cleaning Up:

    • Pick up and arrange disposal without creating dust.[1][6]

    • Sweep up and shovel the spilled material.[1][6]

    • Keep the material in suitable, closed containers for disposal.[1][6]

Disposal Workflow

[1,2,4]Triazolo[4,3-a]pyridine-3-thiol Disposal Workflowcluster_preparationPreparationcluster_waste_handlingWaste Handlingcluster_disposal_methodDisposal Methodcluster_spill_responseAccidental Spill ResponseAWear Appropriate PPEBWork in a Ventilated AreaA->BCCollect Waste in Original or Labeled ContainerB->CProceed to Waste HandlingDKeep Waste Containers ClosedC->DEDo Not Mix with Other WasteD->EFContact Licensed Disposal CompanyE->FReady for DisposalGOption 1: IncinerationF->GHDissolve in Combustible SolventG->HIBurn in Chemical IncineratorH->IJEvacuate AreaKWear PPEJ->KLContain Spill & Prevent DustK->LMCollect and Place in Closed ContainerL->MNDispose of as Hazardous WasteM->N

Caption: Disposal workflow for[1][2][3]Triazolo[4,3-a]pyridine-3-thiol.

Essential Safety and Operational Guide for HandlingTriazolo[4,3-a]pyridine-3-thiol

Essential Safety and Operational Guide for Handling[1][2][3]Triazolo[4,3-a]pyridine-3-thiol

Hazard Summary

Compounds structurally similar to[1][2][3]Triazolo[4,3-a]pyridine-3-thiol are known to cause skin and eye irritation.[2][3] They may also be harmful if inhaled or swallowed, potentially causing respiratory irritation.[1][4] A notable characteristic of many thiol compounds is a strong, unpleasant odor.[5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all operations involving this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[2]Chemical-resistant gloves (e.g., nitrile or neoprene).Laboratory coat.[2]N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation.
Solution Preparation Chemical splash goggles.[5]Chemical-resistant gloves (e.g., nitrile or neoprene).Laboratory coat.Work within a chemical fume hood.
Conducting Reactions Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile or neoprene).Chemical-resistant laboratory coat or apron.Work within a certified chemical fume hood.
Handling Reaction Work-up Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., nitrile or neoprene).Chemical-resistant laboratory coat or apron.Work within a chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile or neoprene).Laboratory coat.Handle in a well-ventilated area, preferably within a chemical fume hood.

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • Always handle[1][2][3]Triazolo[4,3-a]pyridine-3-thiol in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][3]

Handling Procedures:

  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Prepare a designated work area within the fume hood.

  • Weighing: When weighing the solid compound, do so in the fume hood to contain any dust. Use appropriate tools to minimize dust generation.

  • Reactions: Conduct all reactions in a closed or isolated system within the fume hood. If there is a potential for gas evolution, vent the reaction vessel through a bleach trap to neutralize odorous thiol byproducts. A bleach trap can be assembled by bubbling the exhaust gas through a flask containing a 1:1 mixture of commercial bleach and water.[6]

  • Work-up: Perform all extraction and purification steps within the fume hood. Keep all containers with the compound or its solutions covered as much as possible.[6]

Spill Procedures:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated, using the fume hood to draw vapors away.

  • Containment: Wearing appropriate PPE, contain the spill by sweeping up the solid material. Avoid generating dust.[2] Place the spilled material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Plan:

  • Solid Waste: Dispose of solid[1][2][3]Triazolo[4,3-a]pyridine-3-thiol and any contaminated materials (e.g., weighing paper, gloves) as hazardous chemical waste in a clearly labeled, sealed container.[6]

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed waste container. Inform your institution's environmental health and safety (EH&S) department that the waste contains a thiol.[6]

  • Glassware Decontamination: All glassware that has come into contact with the thiol should be decontaminated immediately after use. Soak the glassware overnight in a 1:1 bleach-water solution in a labeled, covered container within a fume hood.[6] After soaking, the glassware can be washed using standard procedures. The bleach solution can be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.[6]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

PPE_Selection_Workflowcluster_startStart: Handling [1,2,4]Triazolo[4,3-a]pyridine-3-thiolcluster_ppePersonal Protective Equipment (PPE) Selectioncluster_actionsRequired Actions & Controlscluster_endCompletionstartIdentify TaskweighingWeighing/Aliquoting (Solid)start->weighingSolid HandlingsolutionSolution Preparationstart->solutionLiquid HandlingreactionConducting Reaction/Work-upstart->reactionReaction/Work-updisposalWaste Disposalstart->disposalDisposalppe_weighingGoggles/Gloves/Lab Coat+ Respirator if dustyweighing->ppe_weighingppe_solutionSplash Goggles/Gloves/Lab Coat+ Fume Hoodsolution->ppe_solutionppe_reactionSplash Goggles/Face Shield/Gloves/Resistant Coat+ Fume Hoodreaction->ppe_reactionppe_disposalSplash Goggles/Gloves/Lab Coat+ Fume Hooddisposal->ppe_disposalendProceed with Task Safelyppe_weighing->endppe_solution->endppe_reaction->endppe_disposal->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.